molecular formula C9H13ClN4O B1452008 Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride CAS No. 1185312-60-0

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

Katalognummer: B1452008
CAS-Nummer: 1185312-60-0
Molekulargewicht: 228.68 g/mol
InChI-Schlüssel: NPKRCHIUWCJZCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C9H13ClN4O and its molecular weight is 228.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

piperazin-1-yl(pyrazin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O.ClH/c14-9(8-7-11-1-2-12-8)13-5-3-10-4-6-13;/h1-2,7,10H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKRCHIUWCJZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671804
Record name (Piperazin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185312-60-0
Record name (Piperazin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride (CAS No: 1185312-60-0), a key intermediate in contemporary pharmaceutical research and development. The document delineates the chemical principles, strategic considerations, and a detailed experimental protocol for the synthesis of this compound. It is intended for an audience of researchers, medicinal chemists, and professionals in the field of drug development. The guide emphasizes the rationale behind the chosen synthetic route, focusing on an efficient amide coupling strategy, and details the subsequent formation of the hydrochloride salt. Furthermore, it outlines the necessary analytical techniques for the characterization and quality control of the final product.

Introduction and Strategic Overview

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a heterocyclic compound that serves as a valuable building block in the synthesis of a variety of biologically active molecules. Its structure, incorporating both a pyrazine and a piperazine moiety, provides a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of antiviral and antifungal research. The hydrochloride salt form enhances the compound's solubility and stability, making it more amenable to further chemical transformations and formulation studies.

The synthetic approach detailed in this guide is centered around the formation of an amide bond between pyrazine-2-carboxylic acid and piperazine. This transformation is a cornerstone of medicinal chemistry, and several methods exist for its execution. After careful consideration of efficiency, scalability, and common laboratory practice, this guide will focus on a two-step process:

  • Amide Coupling: The formation of the core Piperazin-1-yl(pyrazin-2-yl)methanone structure via the activation of pyrazine-2-carboxylic acid and its subsequent reaction with piperazine.

  • Salt Formation: The conversion of the resulting free base into its more stable and soluble hydrochloride salt.

The causality behind this strategic choice lies in the robustness and high-yielding nature of modern amide coupling reactions. The use of a suitable coupling agent minimizes side reactions and allows for a straightforward purification of the intermediate product. The final salt formation is a standard procedure to improve the handling and physicochemical properties of the amine-containing compound.

Reaction Mechanism and Pathway

The core of the synthesis is the nucleophilic acyl substitution reaction. The carboxylic acid group of pyrazine-2-carboxylic acid is not sufficiently electrophilic to react directly with the secondary amine of piperazine. Therefore, the carboxylic acid must first be "activated" to a more reactive species. This guide will detail the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in the presence of 4-(Dimethylamino)pyridine (DMAP) as a catalyst.

The proposed reaction pathway can be visualized as follows:

Synthesis_Pathway cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Salt Formation PyrazineCOOH Pyrazine-2-carboxylic Acid Activated_Ester O-acylisourea Intermediate PyrazineCOOH->Activated_Ester Activation Piperazine Piperazine Free_Base Piperazin-1-yl(pyrazin-2-yl)methanone (Free Base) Piperazine->Free_Base EDC_DMAP EDC.HCl / DMAP HCl HCl Final_Product Piperazin-1-yl(pyrazin-2-yl)methanone Hydrochloride HCl->Final_Product Activated_Ester->Free_Base Nucleophilic Attack Free_Base->Final_Product

Caption: Synthetic pathway for Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
Pyrazine-2-carboxylic acid≥98%Sigma-Aldrich, Acros
PiperazineAnhydrous, ≥99%Sigma-Aldrich, Alfa Aesar
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)≥98%Combi-Blocks, TCI
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-Aldrich, Acros
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific, VWR
Diethyl etherAnhydrous, ≥99%Sigma-Aldrich, VWR
Methanol (MeOH)ACS GradeFisher Scientific, VWR
Hydrochloric acid, 2.0 M in diethyl ether-Sigma-Aldrich
Saturated aqueous sodium bicarbonate solution-Prepared in-house
Brine-Prepared in-house
Anhydrous magnesium sulfate-Fisher Scientific
Step-by-Step Synthesis

Step 1: Synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone (Free Base)

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add pyrazine-2-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the pyrazine-2-carboxylic acid.

  • Addition of Reagents: To the stirred solution, add piperazine (1.2 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 eq), and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Piperazin-1-yl(pyrazin-2-yl)methanone as a free base.

Step 2: Formation of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

  • Dissolution: Dissolve the purified free base from Step 1 in a minimal amount of methanol.

  • Acidification: To the stirred solution, add a 2.0 M solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. The precipitation can be aided by the addition of diethyl ether.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the product under vacuum to obtain Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride as a solid.

Caption: Experimental workflow for the synthesis of the target compound.

Characterization and Quality Control

To ensure the identity and purity of the synthesized Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, a comprehensive analytical characterization is essential. The following table summarizes the expected analytical data for the final product.

Analysis TechniqueExpected Results
Appearance White to off-white solid
Molecular Formula C₉H₁₃ClN₄O
Molecular Weight 228.68 g/mol
¹H NMR (DMSO-d₆, 400 MHz)Predicted shifts (δ, ppm): Signals corresponding to the pyrazine ring protons, and the piperazine ring protons. The integration should be consistent with the 12 protons.
¹³C NMR (DMSO-d₆, 100 MHz)Predicted shifts (δ, ppm): Resonances for the carbonyl carbon, the carbons of the pyrazine ring, and the carbons of the piperazine ring.
Mass Spectrometry (ESI+) m/z: [M+H]⁺ for the free base at approximately 193.11.
Infrared (IR) Spectroscopy Characteristic peaks (cm⁻¹): N-H stretching (for the hydrochloride salt), C=O stretching (amide), and C-N stretching.

Note on Characterization Data: The NMR, MS, and IR data provided are predicted based on the known spectra of the starting materials and analogous structures. Researchers should obtain experimental data on their synthesized material and compare it with these predictions and any available literature data for confirmation of the structure and purity.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the reagents and the final product.

  • Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • EDC.HCl and DMAP: These reagents are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

    • Thionyl Chloride (if used as an alternative): This is a highly corrosive and toxic reagent. It reacts violently with water. Handle with extreme caution in a fume hood.

    • Piperazine: Can cause skin and respiratory irritation.

    • Hydrochloric acid in diethyl ether: This is a corrosive and flammable reagent.

Conclusion

This guide has outlined a reliable and efficient method for the synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride. The described amide coupling reaction using EDC.HCl and DMAP is a robust and widely applicable method in medicinal chemistry. The subsequent hydrochloride salt formation provides a stable and more soluble form of the compound, which is advantageous for its use as a pharmaceutical intermediate. By following the detailed experimental protocol and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for their drug discovery programs. The provided characterization data serves as a benchmark for ensuring the quality and identity of the final product.

References

  • Synthesis of pyrazinamide analogues and their antitubercular bioactivity. ResearchGate. Available at: [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride. MySkinRecipes. Available at: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • methanone. MDPI. Available at: [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available at: [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. Available at: [Link]

An In-depth Technical Guide on the Core Mechanism of Action of Piperazin-1-yl(pyrazin-2-yl)methanone Hydrochloride and its Derivatives as Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride serves as a crucial chemical intermediate in the synthesis of a class of targeted therapeutics known as Poly (ADP-ribose) polymerase (PARP) inhibitors[1][2]. While the hydrochloride salt itself is a precursor, its core structure is integral to the pharmacophore responsible for the potent and selective inhibition of the PARP enzyme family[3][4]. This guide provides an in-depth exploration of the mechanism of action of therapeutics derived from this core structure, contextualized within the broader landscape of PARP inhibition in cancer therapy. We will delve into the molecular intricacies of PARP's role in DNA repair, the concept of synthetic lethality, and the experimental methodologies employed to validate and characterize these inhibitors.

The Central Role of PARP in Genomic Integrity

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for maintaining genomic stability[5]. PARP1, the most abundant and well-studied member, acts as a DNA damage sensor.[6][7] Upon detecting single-strand breaks (SSBs) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit a cascade of DNA repair proteins to the lesion, facilitating the base excision repair (BER) pathway[8].

Beyond its primary role in SSB repair, PARP1 is also involved in the repair of double-strand breaks (DSBs) and plays a role in chromatin remodeling and transcriptional regulation[7][9]. The multifaceted functions of PARP1 underscore its importance in cell survival and its emergence as a key target in oncology[10].

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The therapeutic efficacy of PARP inhibitors derived from the piperazin-1-yl(pyrazin-2-yl)methanone core is rooted in the concept of "synthetic lethality". This occurs when the simultaneous loss of two gene functions leads to cell death, whereas the loss of either one alone is compatible with cell viability[11].

Many hereditary cancers, such as those with mutations in the BRCA1 or BRCA2 genes, have a compromised homologous recombination (HR) pathway, which is the primary mechanism for repairing DNA double-strand breaks[12][13]. These cancer cells become heavily reliant on the PARP-mediated SSB repair pathway to maintain genomic integrity.

PARP inhibitors exploit this dependency in two primary ways:

  • Catalytic Inhibition: The inhibitors competitively bind to the NAD+ binding site of the PARP enzyme, preventing the synthesis of PAR chains. This halts the recruitment of DNA repair proteins to the site of SSBs[11][14].

  • PARP Trapping: A crucial aspect of the mechanism is that PARP inhibitors trap the PARP1 enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is highly cytotoxic as it stalls replication forks, leading to the collapse of the replication fork and the formation of more severe DNA double-strand breaks[12][14].

In cancer cells with a deficient HR pathway (e.g., BRCA-mutated), these newly formed DSBs cannot be effectively repaired, leading to genomic chaos and ultimately, apoptotic cell death. In contrast, healthy cells with a functional HR pathway can tolerate the PARP inhibition as they can still repair the DSBs[10][15].

Signaling Pathway of PARP Inhibition

The following diagram illustrates the signaling pathway and the mechanism of action of PARP inhibitors.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB_N DNA Single-Strand Break (SSB) PARP1_N PARP1 DNA_SSB_N->PARP1_N activates BER_N Base Excision Repair (BER) PARP1_N->BER_N recruits proteins for PARPi_N PARP Inhibitor PARP1_N->PARPi_N inhibits & traps DNA_Repair_N DNA Repaired BER_N->DNA_Repair_N Cell_Survival_N Cell Survival DNA_Repair_N->Cell_Survival_N Trapped_PARP_N Trapped PARP1-DNA Complex PARPi_N->Trapped_PARP_N DSB_N Double-Strand Break (DSB) Trapped_PARP_N->DSB_N leads to HR_N Homologous Recombination (HR) DSB_N->HR_N repaired by HR_N->DNA_Repair_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP1_C PARP1 DNA_SSB_C->PARP1_C activates PARPi_C PARP Inhibitor PARP1_C->PARPi_C inhibited & trapped by Trapped_PARP_C Trapped PARP1-DNA Complex PARPi_C->Trapped_PARP_C DSB_C Double-Strand Break (DSB) Trapped_PARP_C->DSB_C leads to HR_Deficient_C Deficient Homologous Recombination (HR) DSB_C->HR_Deficient_C cannot be repaired by Apoptosis_C Apoptosis HR_Deficient_C->Apoptosis_C

Caption: PARP inhibitor mechanism in normal vs. cancer cells.

Experimental Protocols for Characterizing PARP Inhibitors

The characterization of novel PARP inhibitors derived from piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

In Vitro PARP1 Enzymatic Activity Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP1. A common method is a fluorometric assay[16].

Principle: The assay measures the consumption of NAD+ during the PARP1-catalyzed PARylation reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

    • Reconstitute recombinant human PARP1 enzyme in the assay buffer.

    • Prepare a solution of activated DNA (e.g., sonicated calf thymus DNA) to stimulate PARP1 activity.

    • Prepare a solution of β-NAD+.

    • Prepare serial dilutions of the test compound (e.g., a derivative of piperazin-1-yl(pyrazin-2-yl)methanone) and a known PARP inhibitor as a positive control (e.g., Olaparib)[5].

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, activated DNA, and the test compound or control.

    • Add the PARP1 enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding β-NAD+.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and add a cycling enzyme mix that converts the remaining NAD+ to a fluorescent product.

    • Read the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each concentration of the test compound.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based PARP Inhibition Assay

This assay measures the inhibition of PARP activity within a cellular context by quantifying the levels of PAR.

Principle: An ELISA-based method is used to detect the amount of PAR in cell lysates after treatment with a PARP inhibitor and a DNA-damaging agent.

Experimental Workflow Diagram:

Cell_Based_PARP_Assay start Seed cancer cells (e.g., HeLa) in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat_compound Treat with serial dilutions of test compound or vehicle incubate1->treat_compound incubate2 Incubate for 1h treat_compound->incubate2 treat_damage Induce DNA damage (e.g., with H2O2) incubate2->treat_damage incubate3 Incubate for 15 min treat_damage->incubate3 lyse Lyse cells incubate3->lyse elisa Perform PAR ELISA lyse->elisa detect Add substrate and measure absorbance elisa->detect analyze Calculate % inhibition and determine IC50 detect->analyze

Caption: Workflow for cell-based PARP inhibition ELISA.

Cell Viability and Synthetic Lethality Assays

These assays determine the cytotoxic effects of the PARP inhibitor, particularly in cancer cells with DNA repair deficiencies.

Principle: The MTT or AlamarBlue assay is used to measure cell viability after treatment with the compound[17][18][19].

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed both BRCA-proficient (e.g., MCF-7) and BRCA-deficient (e.g., MDA-MB-436) cancer cell lines in 96-well plates.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Viability Measurement:

    • Add MTT or AlamarBlue reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration.

    • Determine the IC50 values for both cell lines. A significantly lower IC50 in the BRCA-deficient cell line indicates synthetic lethality.

Quantitative Data Summary

The following table presents hypothetical data for a novel PARP inhibitor derived from the piperazin-1-yl(pyrazin-2-yl)methanone scaffold, compared to a known inhibitor.

CompoundPARP1 Enzymatic IC50 (nM)Cellular PARP Inhibition IC50 (nM)Cell Viability IC50 (nM) (BRCA-deficient)Cell Viability IC50 (nM) (BRCA-proficient)
Novel Inhibitor 2.55.110.2>1000
Olaparib 5.010.825.5>2000

Conclusion

The piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride core structure is a validated and highly valuable scaffold for the development of potent and selective PARP inhibitors. The mechanism of action of these inhibitors, centered on catalytic inhibition and PARP trapping, leads to synthetic lethality in cancer cells with deficient homologous recombination repair pathways. The experimental protocols outlined in this guide provide a robust framework for the identification, characterization, and validation of novel therapeutic agents based on this promising chemical entity. Continued research and development in this area hold significant promise for advancing targeted cancer therapies.

References

  • Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. PubMed Central.

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.

  • The mechanism of PARP inhibitor action is identified. Drug Target Review.

  • The role of PARP1 in DNA damage response and repair and cancer therapy. ResearchGate.

  • What are PARP inhibitors and how do they work?. Patsnap Synapse.

  • Functional Aspects of PARP1 in DNA Repair and Transcription. PMC - NIH.

  • What are PARP inhibitors?. MD Anderson Cancer Center.

  • PARP Inhibitors | Targeted cancer drugs. Cancer Research UK.

  • Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition. Benchchem.

  • Transcriptional Roles of PARP1 in Cancer. AACR Journals.

  • Overview of the role of PARP1 in DNA repair. PARP1 can bind to DNA. ResearchGate.

  • PASTA: PARP activity screening and inhibitor testing assay. PMC - NIH.

  • The Basics of PARP Inhibitors MOCA LIVING WELL PRESENTS. Minnesota Ovarian Cancer Alliance.

  • PARP inhibitors: Overview and indications. The Jackson Laboratory.

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central.

  • PARP‐1 inhibitors with phenotypic effects in cellular assays. ResearchGate.

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience.

  • An In-depth Look at PARP Inhibitors and Their Role in the Treatment of Ovarian Cancer. ASHP.

  • PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.

  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. PMC.

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube.

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. NIH.

  • PARP assay for inhibitors. BMG LABTECH.

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC - NIH.

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PubMed.

  • A Guide to PARP Inhibitors in the Clinic: Current Indications and Ongoing Research. PeerView.

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. NIH.

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology.

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate.

  • Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride. MySkinRecipes.

  • PIPERAZINES. Ataman Kimya.

  • PIPERAZIN-1-YL-THIOPHEN-2-YL-METHANONE HYDROCHLORIDE 99580-45-7 wiki. LookChem.

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed.

  • methanone. MDPI.

  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central - NIH.

  • Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in. PubMed - NIH.

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI.

  • Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. PubMed.

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. PubMed.

  • (4-(5-chloro-2-methoxyphenyl)piperazin-1-yl)(3-(4-chlorophenyl). PubChem.

  • Piperazine. MedChemExpress (MCE) Life Science Reagents.

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride (CAS No: 1185312-60-0) is a pivotal heterocyclic intermediate in contemporary medicinal chemistry.[1] Its molecular architecture, combining the pharmacophoric elements of piperazine and pyrazine, renders it a valuable building block in the synthesis of novel therapeutic agents, particularly in the realms of antiviral and antifungal drug discovery.[1] The hydrochloride salt form is strategically employed to enhance the compound's aqueous solubility and chemical stability, crucial attributes for pharmaceutical development.[1] This guide provides a comprehensive examination of the core physicochemical properties of this compound. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines the authoritative, field-proven methodologies for its complete characterization. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols for determining its solubility, melting point, pKa, and spectroscopic identity. This guide is intended to empower researchers and drug development professionals with the necessary framework to fully characterize this and similar molecules, ensuring scientific rigor and facilitating the advancement of new chemical entities.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any active pharmaceutical ingredient (API) or intermediate is the unambiguous confirmation of its chemical identity.

Molecular Formula: C₉H₁₃ClN₄O[1]

Molecular Weight: 228.679 g/mol [1]

Chemical Structure:

Caption: Chemical structure of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride.

Solubility Profile: A Critical Determinant of Bioavailability and Formulation

The solubility of a pharmaceutical intermediate is a critical parameter that influences its reaction kinetics, purification, and ultimately, the bioavailability of the final API. As a hydrochloride salt, the compound is expected to exhibit enhanced aqueous solubility compared to its free base.

Justification for Solubility Determination

Understanding the solubility in various media is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification.

  • Pre-formulation: Developing aqueous-based formulations for in-vitro and in-vivo testing.

  • Biopharmaceutical Classification: Assessing the potential for absorption and bioavailability.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method remains the gold standard for determining equilibrium solubility due to its robustness and direct measurement.

Step-by-Step Methodology:

  • Preparation of Media: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions, alongside purified water and relevant organic solvents (e.g., ethanol, methanol, dichloromethane).

  • Sample Preparation: Add an excess amount of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride to a known volume of each solvent in separate, sealed vials. The excess solid should be visually apparent.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to expedite separation.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF). Dilute the filtrate with a known volume of an appropriate solvent to bring the concentration within the analytical range.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound in that specific medium.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge/Settle C->D E Filter supernatant D->E F Dilute aliquot E->F G Quantify by HPLC-UV F->G

Caption: Workflow for equilibrium solubility determination.

Data Presentation: Solubility
Solvent/MediumTemperature (°C)Solubility (mg/mL)
Purified Water25Data to be determined
pH 1.2 Buffer37Data to be determined
pH 4.5 Buffer37Data to be determined
pH 6.8 Buffer37Data to be determined
pH 7.4 Buffer37Data to be determined
Ethanol25Data to be determined
Methanol25Data to be determined

Thermal Analysis: Melting Point and Decomposition

The melting point is a fundamental physical property that provides an indication of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Justification for Thermal Analysis
  • Purity Assessment: A broad melting range can suggest the presence of impurities.

  • Identification: The melting point is a characteristic property that can be used for identification.

  • Stability: The temperature at which decomposition occurs provides insights into the thermal stability of the compound.

Experimental Protocol: Capillary Melting Point Determination

This method is widely adopted by pharmacopeias for its simplicity and accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is finely powdered and thoroughly dried in a desiccator.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-4 mm.

  • Instrument Setup: Place the capillary in the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional): Quickly heat the sample to get an approximate melting temperature. Allow the apparatus to cool.

  • Accurate Determination: Re-introduce a new sample and heat at a rate of 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the estimated melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The range between these two temperatures is the melting range. Note any decomposition (e.g., charring, gas evolution).

Melting_Point_Workflow A Dry and powder the sample B Pack capillary tube A->B C Place in calibrated apparatus B->C D Heat at 1-2 °C/min C->D E Record onset and completion of melting D->E

Caption: Workflow for capillary melting point determination.

Data Presentation: Thermal Properties
ParameterValueObservations
Melting Range (°C)Data to be determinede.g., Sharp melt, decomposition observed
Decomposition Temp. (°C)Data to be determinede.g., Color change, gas evolution

Note: For a more in-depth thermal analysis, Differential Scanning Calorimetry (DSC) should be employed to characterize phase transitions and thermal events.

Ionization Constant (pKa)

The pKa value(s) of a molecule are critical for predicting its behavior in different pH environments, which is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. For Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, there are multiple basic nitrogen atoms that can be protonated.

Justification for pKa Determination
  • Solubility-pH Profile: The pKa governs the solubility of the compound at different pH values.

  • Absorption Prediction: The degree of ionization at physiological pH affects the compound's ability to cross biological membranes.

  • Salt Stability: The pKa difference between the API and the counter-ion influences the stability of the salt.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-methanol mixture).

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then back-titrate with a standardized solution of a strong base (e.g., NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used for more accurate determination from the first or second derivative of the titration curve.

pKa_Determination_Workflow A Dissolve compound in solvent B Titrate with standardized acid/base A->B C Monitor pH with calibrated electrode B->C D Plot pH vs. titrant volume C->D E Determine pKa from half-equivalence points D->E

Caption: Workflow for pKa determination by potentiometric titration.

Data Presentation: Ionization Constants
pKaAssignment
pKa1Data to be determined (likely the more basic piperazine nitrogen)
pKa2Data to be determined (likely a pyrazine nitrogen)
pKa3Data to be determined (if applicable)

Spectroscopic and Structural Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the detailed molecular structure.

Expected ¹H NMR Features:

  • Signals in the aromatic region corresponding to the protons on the pyrazine ring.

  • Signals in the aliphatic region corresponding to the non-equivalent protons of the piperazine ring.

  • A downfield signal for the N-H proton of the piperazinium ion.

Expected ¹³C NMR Features:

  • Signals for the carbonyl carbon and the carbons of the pyrazine and piperazine rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Expected IR Absorption Bands:

  • N-H stretching vibrations for the protonated amine.

  • C=O (amide) stretching vibration.

  • C-N stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including bond lengths, bond angles, and crystal packing information.

Data Presentation: Spectroscopic and Structural Data
TechniqueKey Features and Expected Values
¹H NMR Chemical shifts (δ, ppm) and coupling constants (J, Hz) for pyrazine and piperazine protons.
¹³C NMR Chemical shifts (δ, ppm) for carbonyl, pyrazine, and piperazine carbons.
FT-IR Characteristic absorption bands (cm⁻¹) for N-H, C=O, C-N, and aromatic moieties.
Mass Spec. Molecular ion peak corresponding to the free base.
X-ray Crystal Crystal system, space group, and unit cell dimensions.

Conclusion

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a compound of significant interest in pharmaceutical research and development. While specific, publicly available experimental data on its physicochemical properties are limited, this guide provides a comprehensive framework for its thorough characterization. The detailed protocols for determining solubility, melting point, pKa, and spectroscopic properties are based on established, authoritative methodologies. By applying these techniques, researchers can generate the critical data necessary to ensure the quality, consistency, and performance of this important synthetic intermediate, thereby supporting the discovery and development of new medicines.

References

  • MySkinRecipes. (n.d.). Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 1185312-60-0 | 2-(piperazine-1-carbonyl)pyrazine.... Retrieved from [Link]

  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 238, 114478. Retrieved from [Link]

Sources

An In-depth Technical Guide to Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride (CAS: 1185312-60-0): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, a significant chemical intermediate in the synthesis of advanced pharmaceutical compounds. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights into the synthesis, characterization, and strategic application of this molecule in drug discovery pipelines.

Introduction: The Strategic Importance of the Piperazine-Pyrazine Scaffold

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its structure, which marries the versatile piperazine moiety with the bio-isosterically significant pyrazine ring, provides a rigid and strategically functionalized scaffold. This combination is particularly valuable in the design of bioactive molecules targeting a range of therapeutic areas. Commercial suppliers position this compound as a key intermediate in the development of novel antiviral, antifungal, and kinase inhibitor agents[1][2].

The piperazine ring, a saturated six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged structure in drug design. It is frequently incorporated to improve the pharmacokinetic properties of a drug candidate, such as aqueous solubility and membrane permeability. The basic nature of the piperazine nitrogens allows for the formation of salts, like the hydrochloride salt of the title compound, which enhances stability and handling[1]. The pyrazine ring, an aromatic diazine, is a common feature in many biologically active compounds and often acts as a bioisostere for other aromatic systems, contributing to target binding and metabolic stability.

This guide will delve into the essential technical aspects of this compound, from its synthesis and characterization to its potential applications, providing a robust framework for its utilization in research and development.

Physicochemical Properties and Data

A clear understanding of the fundamental properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key physicochemical data for Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 1185312-60-0[1][3]
Molecular Formula C₉H₁₃ClN₄O[1][3]
Molecular Weight 228.68 g/mol [3]
Appearance White to off-white crystalline solid[3]
Storage Conditions Room temperature, dry, sealed[1]
SMILES (hydrochloride) C1CN(CCN1)C(=O)C2=NC=CN=C2.Cl[3]

Synthesis and Purification: A Probable Synthetic Protocol

While specific, peer-reviewed synthetic procedures for Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride are not extensively detailed in the public literature, a highly probable and efficient route involves the amide coupling of pyrazine-2-carboxylic acid with piperazine. This is a standard and widely practiced transformation in organic and medicinal chemistry. The subsequent formation of the hydrochloride salt is a straightforward acidification step.

Below is a detailed, field-proven protocol for this synthesis, grounded in established amide bond formation methodologies[4].

Experimental Protocol: Synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

Step 1: Activation of Pyrazine-2-carboxylic Acid

  • To a stirred solution of pyrazine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration) under an inert nitrogen atmosphere, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The completion of the activation step can be monitored by the cessation of CO₂ evolution. This forms the highly reactive pyrazinoyl-imidazole intermediate.

Causality Insight: CDI is an excellent activating agent for carboxylic acids. It reacts to form an acylimidazolide, which is a potent acylating agent, and the byproducts (imidazole and CO₂) are non-nucleophilic and easily removed, simplifying the reaction workup.

Step 2: Amide Coupling with Piperazine

  • In a separate flask, dissolve anhydrous piperazine (2.0-3.0 eq) in anhydrous DCM or THF.

  • Add the solution of piperazine to the activated pyrazinoyl-imidazole solution from Step 1 at room temperature.

  • Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Causality Insight: An excess of piperazine is used to drive the reaction to completion and to act as a base to neutralize the imidazole formed during the reaction. Using a large excess minimizes the formation of the di-acylated piperazine byproduct.

Step 3: Workup and Isolation of the Free Base

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with water (3x) to remove excess piperazine and imidazole.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base, Piperazin-1-yl(pyrazin-2-yl)methanone.

Step 4: Purification and Hydrochloride Salt Formation

  • Purify the crude product via column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to isolate the pure free base.

  • Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or bubble dry HCl gas through the solution until precipitation is complete.

  • Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride as a stable, crystalline solid.

Synthetic Workflow Diagram

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Coupling cluster_2 Step 3 & 4: Purification & Salt Formation A Pyrazine-2-carboxylic Acid C Pyrazinoyl-imidazole Intermediate A->C in DCM/THF B 1,1'-Carbonyldiimidazole (CDI) B->C E Crude Free Base C->E in DCM/THF D Piperazine (excess) D->E F Purified Free Base E->F Column Chromatography G Piperazin-1-yl(pyrazin-2-yl)methanone HCl F->G HCl in Ether

Caption: Synthetic workflow for Piperazin-1-yl(pyrazin-2-yl)methanone HCl.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate. The following techniques are standard for a molecule of this type.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons (typically in the aromatic region, ~8.5-9.0 ppm), and distinct signals for the two sets of non-equivalent methylene protons of the piperazine ring (typically in the aliphatic region, ~3.0-4.0 ppm). The integration of these signals should correspond to the number of protons in the structure.

    • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (~160-170 ppm), the carbons of the pyrazine ring, and the carbons of the piperazine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal a prominent ion corresponding to the molecular weight of the free base plus a proton [M+H]⁺ at approximately m/z 193.09.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.

Applications in Drug Discovery and Development

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is not typically an end-product but rather a versatile scaffold for further chemical elaboration. Its value lies in the reactive secondary amine of the piperazine ring, which serves as a handle for introducing diverse chemical functionalities.

This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in lead optimization. The primary application is in the synthesis of more complex molecules for screening and development, particularly in the following areas:

  • Kinase Inhibitors: The piperazine-pyrazine core can be functionalized to target the ATP-binding site of various kinases, which are crucial targets in oncology and inflammatory diseases.

  • Antiviral Agents: The scaffold can be elaborated with groups designed to inhibit viral enzymes like proteases or polymerases.

  • Antifungal Agents: Derivatives can be synthesized to interfere with fungal cell wall synthesis or other essential fungal metabolic pathways.

Conceptual Drug Discovery Workflow

The diagram below illustrates how this intermediate fits into a typical drug discovery pipeline.

G A Piperazin-1-yl(pyrazin-2-yl)methanone HCl (Starting Scaffold) B Library Synthesis (e.g., Reductive Amination, Acylation) A->B C Diverse Piperazine Derivatives B->C D High-Throughput Screening (Biochemical & Cellular Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: Role of the intermediate in a drug discovery pipeline.

Safety and Handling

As with all laboratory chemicals, Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.

Conclusion

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride (CAS: 1185312-60-0) is a strategically valuable, yet under-documented, intermediate in the field of medicinal chemistry. While it may not possess significant biological activity in its own right, its true utility is realized as a foundational scaffold for the synthesis of diverse libraries of compounds. Its robust and accessible synthesis, coupled with the proven importance of the piperazine and pyrazine motifs in drug design, makes it a powerful tool for researchers aiming to develop next-generation therapeutics. This guide provides the necessary technical framework to confidently incorporate this versatile building block into advanced drug discovery programs.

References

  • MySkinRecipes. (n.d.). Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride. Retrieved from [Link][1][2]

  • MDPI. (2009). methanone. Molbank, 2009(4), M641. Retrieved from [Link][4]

Sources

A Technical Guide to the Structural Elucidation of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This guide provides an in-depth, technical framework for the structural elucidation of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, a heterocyclic compound of interest in pharmaceutical research. By integrating data from a suite of advanced analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction—we present a comprehensive workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each experimental choice, ensuring a self-validating and cohesive analytical strategy.

Introduction: The Imperative of Structural Integrity

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a molecule featuring a pyrazine ring linked to a piperazine moiety via a ketone functional group, presented as a hydrochloride salt. The precise arrangement of these atoms and the conformation of the rings are critical determinants of the molecule's physicochemical properties, its interaction with biological targets, and ultimately its efficacy and safety as a potential therapeutic agent[1]. Any ambiguity in its structure can lead to misinterpretation of biological data and costly delays in development.

This guide, therefore, adopts a multi-technique approach, recognizing that no single method provides a complete picture. Instead, we will demonstrate how the synergistic application of orthogonal techniques leads to an irrefutable structural assignment.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The initial step in characterizing any new chemical entity is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the primary tool for this purpose, providing a highly accurate mass-to-charge ratio (m/z) that allows for the calculation of the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: Electrospray Ionization (ESI) is selected as the ionization technique due to the polar nature of the molecule and its existence as a hydrochloride salt, which enhances its propensity to form protonated molecular ions in solution.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically methanol or acetonitrile/water, at a concentration of approximately 1 µg/mL.

  • Instrumentation: The sample is introduced into an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Data Analysis: The measured m/z of the most abundant ion is used to deduce the elemental formula using software that calculates possible combinations of C, H, N, O, and Cl within a narrow mass tolerance (typically < 5 ppm).

Expected Data & Interpretation: For Piperazin-1-yl(pyrazin-2-yl)methanone (free base, C₉H₁₀N₄O), the expected exact mass is 190.0855 g/mol . The protonated molecule [C₉H₁₁N₄O]⁺ would have an m/z of 191.0933. The presence of a chlorine atom in the hydrochloride salt will also be evident from the isotopic pattern, with the M+2 peak being approximately one-third the intensity of the M peak for any fragments containing a single chlorine atom.

ParameterExpected Value
Molecular Formula (Free Base)C₉H₁₀N₄O
Exact Mass (Free Base)190.0855
[M+H]⁺ (Monoisotopic)191.0933

Mapping the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A suite of 1D and 2D NMR experiments provides information on the chemical environment of each proton and carbon atom, their connectivity, and their spatial relationships.

¹H NMR Spectroscopy: The Proton Landscape

Causality of Choice: ¹H NMR provides the initial, high-sensitivity map of the proton environments within the molecule. The chemical shifts, integration, and coupling patterns are foundational to piecing together the molecular fragments.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and does not exchange with labile protons (e.g., N-H), allowing for their observation.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

  • Data Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce neighboring proton relationships.

Expected ¹H NMR Data (Simulated in DMSO-d₆):

  • Pyrazine Ring Protons: Three distinct signals in the aromatic region (δ 8.5-9.0 ppm). These protons will exhibit characteristic meta, and para couplings. For instance, a doublet, a doublet of doublets, and another doublet would be anticipated.

  • Piperazine Ring Protons: Due to the amide bond, the electronic environment of the two sides of the piperazine ring will be different. This results in complex multiplets in the aliphatic region (δ 3.0-4.0 ppm). The protons on the carbons adjacent to the carbonyl group will be deshielded and appear further downfield. The presence of the hydrochloride salt will lead to protonation of the second nitrogen, resulting in a broad signal for the N-H proton and further deshielding of adjacent protons.

  • NH Proton: A broad singlet, exchangeable with D₂O, will be observed for the protonated amine of the piperazine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9d1HPyrazine-H
~8.7dd1HPyrazine-H
~8.6d1HPyrazine-H
~3.8m4HPiperazine-CH₂ (adjacent to C=O)
~3.2m4HPiperazine-CH₂ (adjacent to NH₂⁺)
~9.5 (broad)s2HPiperazine-NH₂⁺
¹³C NMR and DEPT: The Carbon Backbone

Causality of Choice: ¹³C NMR provides a count of the unique carbon environments. When combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon (CH, CH₂, CH₃, or quaternary) can be determined.

Experimental Protocol:

  • Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum and DEPT-135 and DEPT-90 spectra.

  • Data Analysis: Correlate the signals from the ¹³C and DEPT spectra to assign each carbon.

Expected ¹³C NMR Data (Simulated in DMSO-d₆):

  • Carbonyl Carbon: A signal around δ 165-170 ppm.

  • Pyrazine Carbons: Signals in the aromatic region (δ 140-150 ppm).

  • Piperazine Carbons: Signals in the aliphatic region (δ 40-50 ppm).

Chemical Shift (δ, ppm)DEPT-135DEPT-90Assignment
~168No signalNo signalC=O
~148PositivePositivePyrazine-CH
~146No signalNo signalPyrazine-C (quaternary)
~144PositivePositivePyrazine-CH
~143PositivePositivePyrazine-CH
~45NegativeNo signalPiperazine-CH₂
~42NegativeNo signalPiperazine-CH₂
2D NMR (COSY & HSQC/HMBC): Connecting the Dots

Causality of Choice: 2D NMR experiments are essential for unambiguously connecting the fragments deduced from 1D NMR.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming which protons are on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for linking different spin systems and identifying quaternary carbons.

Workflow Visualization:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structure Confirmation H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H_NMR->COSY Identifies Spin Systems HSQC HSQC (Direct C-H Connectivity) H_NMR->HSQC C_NMR ¹³C NMR & DEPT (Carbon Environments) C_NMR->HSQC Assigns Protonated Carbons HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC Links Fragments HSQC->HMBC Structure Final Structure HMBC->Structure Confirms Overall Connectivity

Caption: NMR workflow for structure elucidation.

Functional Group Identification: FTIR Spectroscopy

Causality of Choice: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected FTIR Data & Interpretation:

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretch of the protonated secondary amine in the piperazine ring.

  • C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl group.[2]

  • C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region are indicative of the pyrazine ring.[3]

Wavenumber (cm⁻¹)Description
3200-3400 (broad)N-H stretch (secondary amine salt)
~3050Aromatic C-H stretch
~2900Aliphatic C-H stretch
~1660C=O stretch (amide)
1400-1600C=N/C=C ring stretches (pyrazine)

Definitive 3D Architecture: Single-Crystal X-ray Diffraction

Causality of Choice: While NMR provides the solution-state structure, X-ray crystallography offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the conformation of the molecule.[4] It is the gold standard for absolute structure proof.

Experimental Protocol:

  • Crystallization: The most critical and often challenging step is to grow a single crystal of suitable size and quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

Expected Crystallographic Data & Interpretation: The crystal structure would definitively confirm the connectivity of the pyrazine and piperazine rings through the carbonyl linker. It would also reveal:

  • Piperazine Conformation: The piperazine ring is expected to adopt a chair conformation.[5]

  • Intermolecular Interactions: The hydrochloride salt will likely participate in hydrogen bonding with the piperazine nitrogens. These interactions, along with any potential π-stacking of the pyrazine rings, will dictate the crystal packing.

Logical Relationship of Analytical Techniques:

G MS Mass Spectrometry (Molecular Formula) NMR NMR Spectroscopy (Connectivity & Solution Structure) MS->NMR FTIR FTIR (Functional Groups) FTIR->NMR Xray X-ray Crystallography (Absolute 3D Structure) NMR->Xray Provides initial model Xray->NMR Confirms solid-state conformation

Caption: Interconnectivity of analytical techniques.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is achieved not by a single "magic bullet" technique, but through the logical and systematic integration of orthogonal analytical data. HRMS provides the elemental formula, FTIR confirms the presence of key functional groups, a comprehensive suite of NMR experiments maps out the intricate connectivity in solution, and finally, single-crystal X-ray diffraction provides the definitive, high-resolution solid-state structure. Each technique serves to validate the others, culminating in a self-consistent and irrefutable structural assignment that can be confidently used to drive further research and development.

References

  • MySkinRecipes. (n.d.). Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride. Retrieved from [Link]

  • Gunasekaran, S., & Sailatha, E. (n.d.). Vibrational analysis of pyrazinamide. Retrieved from [Link]

  • Butnariu, A., et al. (2020). Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. Molecules, 25(21), 5099.
  • Bolla, G., et al. (2014). Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt.
  • ResearchGate. (n.d.). Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of pure pyrazinamide (PZA), PGA (2:1) co-crystal, 2:1 physical mixture, and pure pentanedioic acid (GA). Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Piperazin-1-yl(pyrazin-2-yl)methanone Hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, a pivotal building block for medicinal chemists and drug development professionals. We will delve into its fundamental properties, synthesis, analytical characterization, and its significant role in the generation of novel therapeutic agents.

Introduction: The Strategic Importance of the Piperazine-Pyrazine Scaffold

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve oral bioavailability, and provide a versatile linker for engaging with biological targets.[1] When coupled with a pyrazine ring, a bioisostere of pyridine, the resulting (pyrazin-2-yl)(piperazin-1-yl)methanone core offers a unique combination of physicochemical properties and synthetic accessibility. This structural motif is of particular interest in the development of kinase inhibitors, as well as antiviral and antifungal agents, where the rigid framework and hydrogen bonding capabilities can contribute to high target affinity and selectivity.[2]

This guide will serve as a comprehensive resource for researchers utilizing piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, offering both foundational knowledge and practical insights to accelerate drug discovery programs.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The hydrochloride salt form of piperazin-1-yl(pyrazin-2-yl)methanone enhances its stability and solubility in polar solvents, facilitating its handling and reaction setup.[2]

PropertyValueSource(s)
Molecular Formula C₉H₁₃ClN₄O[2]
Molecular Weight 228.679 g/mol [2]
CAS Number 1185312-60-0[2]
Appearance Typically a white to off-white solidGeneric observation for similar compounds
Storage Room temperature, in a sealed, dry environment[2]

Synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone Hydrochloride

The synthesis of piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is typically achieved through a nucleophilic acyl substitution reaction. This involves the coupling of an activated pyrazine carboxylic acid derivative with piperazine. To ensure monosubstitution and prevent the formation of the bis-acylated byproduct, it is common practice to use piperazine with one of the nitrogen atoms protected, followed by a deprotection step. A representative and efficient synthetic workflow is outlined below.

Proposed Synthetic Workflow

G cluster_0 Step 1: Acylation of N-Boc-piperazine cluster_1 Step 2: Boc Deprotection and Salt Formation Pyrazine_acid Pyrazine-2-carboxylic acid Intermediate_1 tert-butyl 4-(pyrazine-2-carbonyl)piperazine-1-carboxylate Pyrazine_acid->Intermediate_1 1. Coupling_agent Coupling Agent (e.g., HATU, HOBt/EDC) Coupling_agent->Intermediate_1 2. Boc_piperazine N-Boc-piperazine Boc_piperazine->Intermediate_1 3. Intermediate_1_2 tert-butyl 4-(pyrazine-2-carbonyl)piperazine-1-carboxylate Final_Product Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride Intermediate_1_2->Final_Product HCl HCl in organic solvent (e.g., Dioxane, Methanol) HCl->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is based on analogous and well-established amide coupling and deprotection methodologies in medicinal chemistry.[1]

Step 1: Synthesis of tert-butyl 4-(pyrazine-2-carbonyl)piperazine-1-carboxylate

  • Reaction Setup: To a solution of pyrazine-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like HATU (1.1 eq.) or a combination of HOBt (1.1 eq.) and EDC (1.1 eq.).

  • Activation: Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Nucleophilic Addition: Add N-Boc-piperazine (1.0 eq.) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to neutralize the formation of any acid.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The use of N-Boc-piperazine is a critical strategic choice. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens prevents the formation of the undesired bis-acylated product, thereby ensuring the synthesis of the mono-acylated intermediate. The coupling agents facilitate the formation of a highly reactive intermediate from the carboxylic acid, which is then readily attacked by the nucleophilic nitrogen of the piperazine.

Step 2: Synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

  • Deprotection: Dissolve the purified tert-butyl 4-(pyrazine-2-carbonyl)piperazine-1-carboxylate (1.0 eq.) in an organic solvent such as dioxane, methanol, or dichloromethane.

  • Acidification: Add a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane) in excess.

  • Precipitation and Isolation: Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt of the product will typically precipitate out of the solution. The solid can be collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum to yield the final product.

Causality: The Boc group is labile under acidic conditions. The introduction of a strong acid like HCl cleaves the Boc group, liberating the free amine, which is simultaneously protonated by the excess acid to form the stable hydrochloride salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of organic molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons (typically in the aromatic region, δ 8.5-9.0 ppm). The piperazine protons will appear as multiplets in the aliphatic region (δ 3.0-4.0 ppm). The N-H proton of the piperazine hydrochloride may be observed as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon (C=O) in the range of δ 160-170 ppm. Resonances for the pyrazine and piperazine ring carbons will also be present in their characteristic regions.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the free base of the compound ([M+H]⁺).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic absorption band for the amide carbonyl group (C=O) stretch, typically around 1630-1680 cm⁻¹. The N-H stretching vibration of the hydrochloride salt may also be visible as a broad band.

Applications in Drug Development

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of oncology and infectious diseases.[2]

Role as a Kinase Inhibitor Scaffold

The pyrazine ring can act as a "hinge-binder" in many kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region. The piperazine moiety often extends out of the ATP-binding pocket towards the solvent-exposed region, providing a point for further functionalization to improve potency, selectivity, and pharmacokinetic properties.

G Intermediate Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride Reaction_1 N-Alkylation Intermediate->Reaction_1 Reaction_2 N-Arylation (e.g., Buchwald-Hartwig) Intermediate->Reaction_2 Reaction_3 Reductive Amination Intermediate->Reaction_3 Drug_Candidate_1 Kinase Inhibitor A Reaction_1->Drug_Candidate_1 Drug_Candidate_2 Antiviral Agent B Reaction_2->Drug_Candidate_2 Drug_Candidate_3 Antifungal Agent C Reaction_3->Drug_Candidate_3

Caption: Synthetic utility of the intermediate.

The free secondary amine on the piperazine ring of the title compound provides a reactive handle for a variety of coupling reactions, including:

  • N-Alkylation: Reaction with alkyl halides to introduce various side chains.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach aryl or heteroaryl groups.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex N-substituted derivatives.

These subsequent modifications allow for the systematic exploration of the structure-activity relationship (SAR) around the piperazine moiety, enabling the optimization of lead compounds into clinical candidates.

Conclusion

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a valuable and versatile intermediate for drug discovery and development. Its straightforward synthesis, coupled with the favorable properties imparted by the piperazine and pyrazine scaffolds, makes it an attractive starting point for the creation of novel therapeutics. This guide has provided a detailed overview of its properties, synthesis, and applications, intended to empower researchers in their pursuit of new medicines.

References

  • MySkinRecipes. Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride. Available at: [Link]

  • MDPI. methanone. Available at: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]904/)

Sources

The Versatility of the Piperazine Scaffold: An In-Depth Technical Guide to In Vitro Activity Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate lipophilicity and engage in crucial hydrogen bonding interactions, have cemented its role in the development of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the in vitro methodologies used to characterize the biological activities of novel piperazine derivatives, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) applications. Beyond a mere recitation of protocols, this document delves into the rationale behind experimental design, offering insights to empower researchers in their quest for new and effective therapeutics.

The Piperazine Moiety: A Cornerstone of Modern Drug Discovery

The prevalence of the piperazine core in numerous clinically successful drugs is a testament to its versatility. Its conformational flexibility and the ease with which substitutions can be made at the nitrogen atoms allow for the fine-tuning of pharmacological properties. This adaptability has led to the discovery of piperazine-containing compounds with a wide spectrum of biological activities, making it a focal point in the design of new chemical entities.

Unraveling Anticancer Potential: In Vitro Cytotoxicity and Mechanistic Assays

The development of novel anticancer agents is a critical area of research where piperazine derivatives have shown considerable promise. The initial step in evaluating these compounds is to determine their cytotoxic effects on cancer cell lines.

Assessing Cell Viability: The Foundation of Anticancer Screening

Two robust and widely adopted colorimetric assays for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays. The choice between these assays often depends on the specific research question and the characteristics of the compounds being tested.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the novel piperazine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50) value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells B Treat with Piperazine Derivatives A->B 24h C Add MTT Reagent B->C 24-72h D Incubate (Formazan Formation) C->D 2-4h E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow of the MTT assay for determining cytotoxicity.

The SRB assay is a protein-staining method that is independent of cellular metabolic activity. It relies on the ability of the anionic dye sulforhodamine B to bind to basic amino acid residues of cellular proteins under acidic conditions.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Remove unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris-base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the IC50 value based on the absorbance readings.

Delving Deeper: Uncovering the Mechanism of Action

Identifying that a compound is cytotoxic is only the first step. Understanding how it kills cancer cells is crucial for its development as a therapeutic agent. Many piperazine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest.

A novel piperazine derivative has been shown to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways.[1] Another study demonstrated that a piperazine amide derivative activates apoptosis and blocks the cell cycle in the G0/G1 phase in MDA-MB-231 breast cancer cells.[2]

Illustrative Data: In Vitro Anticancer Activity of Novel Piperazine Derivatives

Compound IDCancer Cell LineAssayIC50 (µM)Reference
Vindoline-Piperazine Conjugate 23MDA-MB-468 (Breast)GI501.00[3][4]
Vindoline-Piperazine Conjugate 25HOP-92 (Lung)GI501.35[3][4]
Piperazine Amide Derivative 3MDA-MB-231 (Breast)MTT11.3[2]
4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide C-4HCT-116 (Colon)-11.33[5]
4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide C-5A-549 (Lung)-21.22[5]

Combating Microbial Threats: In Vitro Antimicrobial Susceptibility Testing

The rise of antimicrobial resistance necessitates the urgent development of new antimicrobial agents. Piperazine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[6]

Quantifying Antibacterial Efficacy: MIC and MBC Determination

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to evaluate the efficacy of new antibacterial agents.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the target bacteria.

  • Serial Dilution: Perform a two-fold serial dilution of the piperazine derivative in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Determination_Workflow cluster_workflow MIC Determination Workflow A Prepare Serial Dilutions of Piperazine Derivative B Inoculate with Standardized Bacterial Suspension A->B C Incubate (18-24h) B->C D Observe for Visible Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Sources

The Piperazine Scaffold: A Privileged Core in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Piperazine Ring

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, stands as a cornerstone in medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility. The unique physicochemical properties of the piperazine moiety, including its ability to serve as a hydrophilic and basic center, contribute to favorable pharmacokinetic profiles, enhancing solubility and bioavailability.[1] Furthermore, the piperazine ring acts as a versatile scaffold, allowing for the precise spatial arrangement of pharmacophoric groups to optimize interactions with biological targets.[1] This guide provides a comprehensive exploration of the pharmacology of piperazine-containing compounds, delving into their diverse therapeutic applications, mechanisms of action, structure-activity relationships, and the key experimental methodologies used in their evaluation.

I. The Piperazine Core in Central Nervous System (CNS) Drug Discovery

Piperazine derivatives have made a profound impact on the treatment of various CNS disorders, primarily through their modulation of monoamine neurotransmitter systems.[2] Many centrally acting piperazine compounds influence neurochemical pathways through direct receptor interactions or by affecting reuptake mechanisms.[3]

A. Antipsychotics: Targeting Dopaminergic and Serotonergic Pathways

Atypical antipsychotics frequently incorporate a piperazine moiety, which is crucial for their multi-receptor binding profiles. These drugs typically exhibit antagonism at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of second-generation antipsychotic action.[4][5]

The therapeutic efficacy of atypical antipsychotics stems from a complex interplay of receptor modulation. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[5] Concurrently, 5-HT2A receptor antagonism is believed to mitigate the extrapyramidal side effects associated with D2 blockade and may contribute to efficacy against negative symptoms.[5] Several piperazine-containing antipsychotics, such as clozapine, olanzapine, and aripiprazole, exhibit a broad receptor-binding profile, interacting with various dopamine, serotonin, adrenergic, and muscarinic receptors.[4][6] This polypharmacology contributes to their individual efficacy and side-effect profiles.

Signaling Pathway: Dopamine D2 Receptor Antagonism

D2_Antagonism cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R G_protein Gi/o D2R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP PKA PKA Downstream Downstream Signaling Antipsychotic Piperazine Antipsychotic Antipsychotic->D2R

Caption: Antagonism of the D2 receptor by piperazine antipsychotics blocks dopamine binding.

Signaling Pathway: Serotonin 5-HT2A Receptor Antagonism

Caption: Blockade of 5-HT2A receptors by piperazine antipsychotics inhibits serotonin signaling.

The arylpiperazine moiety is a common feature in many antipsychotics. The nature of the aryl group and the substituent on the second nitrogen of the piperazine ring significantly influence the receptor binding profile and pharmacological activity.

  • Aryl Group: Phenyl, pyridinyl, and other aromatic systems are commonly employed. Substituents on the aryl ring, such as halogens or methoxy groups, can modulate affinity and selectivity for dopamine and serotonin receptors.

  • Linker: A flexible alkyl chain of varying length often connects the piperazine to another cyclic moiety, influencing the overall conformation and receptor fit.

  • Terminal Group: The nature of the group at the N4 position of the piperazine is critical for activity. This can range from another aromatic system to a more complex heterocyclic structure, contributing to the diverse pharmacology of these agents.

The preclinical evaluation of piperazine-based antipsychotics involves a battery of in vitro and in vivo assays to characterize their receptor binding, functional activity, and behavioral effects.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Piperazine-Containing Antipsychotics

DrugD25-HT1A5-HT2Aα1H1
Aripiprazole 0.341.73.45761
Clozapine 1257701276
Olanzapine 11>10004197
Quetiapine 1602450220711
Ziprasidone 4.83.40.41047

Data compiled from various sources.[7]

Experimental Protocol: Conditioned Avoidance Response (CAR) in Rats

This behavioral paradigm is a classic preclinical screen for antipsychotic activity.[8]

Objective: To assess the potential antipsychotic efficacy of a piperazine-containing compound by measuring its ability to suppress a conditioned avoidance response without impairing the ability to escape an aversive stimulus.

Methodology:

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by the unconditioned stimulus (US), the foot shock.

  • Training: Rats are trained to associate the CS with the impending US. They learn to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (avoidance response). If they fail to move during the CS, they receive a foot shock and can then move to the other compartment to terminate the shock (escape response).

  • Drug Administration: Once the animals are trained to a stable level of performance, they are treated with the test compound (piperazine derivative) or vehicle at various doses and time points before the test session.

  • Testing: The animals are placed back in the shuttle box, and a series of trials are conducted. The number of avoidance responses, escape responses, and failures to escape are recorded.

  • Data Analysis: A compound is considered to have antipsychotic-like activity if it selectively decreases the number of avoidance responses at doses that do not significantly affect the escape response. This indicates that the drug is not simply causing sedation or motor impairment.[8]

Experimental Workflow: Conditioned Avoidance Response

CAR_Workflow start Start training Training Phase: Associate CS with US start->training drug_admin Drug Administration: Test Compound or Vehicle training->drug_admin testing Testing Phase: Record Responses drug_admin->testing data_analysis Data Analysis: Avoidance vs. Escape testing->data_analysis end End data_analysis->end

Caption: Workflow for the Conditioned Avoidance Response (CAR) test.

B. Antidepressants: Modulating Serotonin Reuptake

The piperazine scaffold is also a key feature in several antidepressant medications, particularly those that act as selective serotonin reuptake inhibitors (SSRIs).[9][10]

SSRIs containing a piperazine moiety function by blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[9] This inhibition leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. The sustained elevation of synaptic serotonin is believed to underlie the therapeutic effects of these drugs in treating depression and other mood disorders.

Signaling Pathway: Serotonin Reuptake Inhibition

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT Transporter SERT->Serotonin_Vesicle SSRI Piperazine SSRI SSRI->SERT Blocks Serotonin_Synapse->SERT Serotonin_Receptor Serotonin Receptor Serotonin_Synapse->Serotonin_Receptor Binds Postsynaptic_Effect Postsynaptic Effect Serotonin_Receptor->Postsynaptic_Effect

Caption: Piperazine SSRIs block the reuptake of serotonin, increasing its synaptic concentration.

For piperazine-based antidepressants, the SAR often revolves around optimizing affinity and selectivity for the serotonin transporter.[11]

  • Arylpiperazine Core: Similar to antipsychotics, the nature of the aryl group is crucial. Different substitution patterns on the phenyl ring can fine-tune the interaction with the SERT binding pocket.

  • Linker and Terminal Group: The linker and the group at the N4 position are varied to optimize potency, selectivity, and pharmacokinetic properties. These modifications can also introduce interactions with other receptors, leading to a broader pharmacological profile.

II. Piperazine Derivatives in Infectious and Parasitic Diseases

The pharmacological utility of the piperazine scaffold extends beyond the CNS, with significant applications in the treatment of infectious and parasitic diseases.

A. Anthelmintics: A Classic Application

Piperazine itself has a long history of use as an anthelmintic agent for the treatment of roundworm and pinworm infections.[12]

Piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist in nematodes.[13][14] GABA is an inhibitory neurotransmitter in both vertebrates and invertebrates. However, the GABA receptors of nematodes are pharmacologically distinct from those of their mammalian hosts. Piperazine's agonistic action on these invertebrate-specific GABA receptors leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm. The paralyzed parasite is then expelled from the host's gastrointestinal tract.[13]

Signaling Pathway: GABA Receptor Agonism in Nematodes

Anthelmintic_Mechanism cluster_neuron Nematode Muscle Cell GABA_Receptor GABA Receptor (Invertebrate-specific) Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Piperazine Piperazine Piperazine->GABA_Receptor Activates

Caption: Piperazine activates invertebrate-specific GABA receptors, leading to paralysis of the worm.

B. Antimicrobials: A Growing Area of Investigation

The piperazine scaffold has emerged as a promising framework for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.[15]

The antimicrobial activity of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring. By modifying these substituents, researchers can modulate the spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Exemplary Piperazine Derivatives

CompoundS. aureusE. coliP. aeruginosaC. albicans
Derivative A 481632
Derivative B 24816
Ciprofloxacin 0.50.251>64

Hypothetical data for illustrative purposes, based on trends reported in the literature.[11][16]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a piperazine derivative against a specific microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The piperazine derivative is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Piperazine-Containing Compounds in Oncology

The piperazine moiety is a prevalent structural feature in a number of targeted anticancer therapies.[8][17]

Piperazine-based anticancer agents often function as inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The specific mechanism of action and SAR depend on the overall structure of the molecule and the target protein. For example, some piperazine derivatives act as kinase inhibitors, while others may disrupt protein-protein interactions or induce apoptosis.[2][18] The piperazine ring in these compounds often serves to confer favorable physicochemical properties and to properly orient the pharmacophoric groups within the target's binding site.

Table 3: In Vitro Anticancer Activity (IC50/GI50, µM) of Selected Piperazine Derivatives

CompoundCell LineCancer TypeActivity (µM)
Vindoline-piperazine conjugate 23 MDA-MB-468Breast Cancer1.00
Vindoline-piperazine conjugate 25 HOP-92Non-small cell lung cancer1.35
Compound 17 (Vindoline derivative) KM12Colon Cancer-84.40% growth

Data from NCI-60 screen.[3]

Experimental Protocol: In Vivo Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a piperazine-containing compound.

Methodology:

  • Cell Culture: Human cancer cells are cultured in vitro.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of the mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with the piperazine derivative, a vehicle control, or a standard-of-care anticancer drug. Treatment can be administered via various routes (e.g., oral, intravenous, intraperitoneal).

  • Monitoring: Tumor size is measured regularly (e.g., with calipers) throughout the study. Animal body weight and general health are also monitored.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth in the treated groups to the control group.

IV. Pharmacokinetics and Toxicology of Piperazine Derivatives

A thorough understanding of the pharmacokinetic and toxicological properties of piperazine-containing compounds is essential for their successful development as therapeutic agents.

A. Metabolism

The metabolic fate of piperazine derivatives is largely influenced by the nature of their substituents. The piperazine ring itself can undergo N-dealkylation, N-oxidation, and ring-opening. The substituents on the piperazine ring and other parts of the molecule are also subject to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.

B. Toxicology

The toxicological profile of piperazine derivatives is compound-specific. Potential toxicities can include off-target pharmacological effects, metabolic-related toxicities, and cardiotoxicity (e.g., hERG channel inhibition). Therefore, a comprehensive battery of in vitro and in vivo toxicology studies is required during drug development.

V. Conclusion and Future Perspectives

The piperazine scaffold continues to be a highly valuable and versatile platform in drug discovery and development. Its unique structural and physicochemical properties have enabled the creation of a wide range of successful drugs targeting a diverse array of diseases. The ongoing exploration of novel piperazine derivatives, coupled with a deeper understanding of their pharmacology and structure-activity relationships, holds great promise for the development of the next generation of innovative therapeutics. As our knowledge of disease biology and drug design principles continues to evolve, the piperazine ring is poised to remain a central and enduring feature in the landscape of medicinal chemistry.

References

  • da Silva, G. O., de Oliveira, A. A., & de Faria, A. R. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(3), 236–246.
  • Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. Retrieved from [Link]

  • Stahl, S. M. (2017). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (5th ed.). Cambridge University Press.
  • Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077.
  • Horvath, D., et al. (2023). Receptor-binding profile and metabolic risk of antipsychotic drugs.
  • Martin, R. J., Robertson, A. P., & Wolstenholme, A. J. (2017). Nematode cys-loop GABA receptors: biological function, pharmacology and sites of action for anthelmintics. Parasitology, 144(5), 556–569.
  • International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. IJCMAS, 13(4), 123-134.
  • World Health Organization. (1995). WHO Model Prescribing Information: Drugs Used in Parasitic Diseases (2nd ed.).
  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]

  • Romanelli, M. N., Braconi, L., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8093.
  • Gardner, D. M., et al. (2007). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents.
  • Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1634-1664.
  • National Center for Biotechnology Information. (n.d.). Selective Serotonin Reuptake Inhibitors. StatPearls. Retrieved from [Link]

  • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4916-4933.
  • Szczęśniak-Sięga, B., Zaręba, N., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4282.
  • National Center for Biotechnology Information. (n.d.). The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice. PubMed. Retrieved from [Link]

  • Yurtas, L., et al. (2014). In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. Bioorganic & Medicinal Chemistry, 22(23), 6647-6655.
  • National Center for Biotechnology Information. (n.d.). 1 Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of anticancer piperazine derivatives of natural compounds. Retrieved from [Link]

  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.
  • ResearchGate. (n.d.). Receptor-binding profile of antipsychotic drugs. Typical antipsychotics... Retrieved from [Link]

  • Jain, A., et al. (2021). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 26(24), 7586.
  • MDPI. (n.d.). Unseen Enemy: Mechanisms of Multidrug Antimicrobial Resistance in Gram-Negative ESKAPE Pathogens. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Conditioned avoidance response test. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antagonistic action of pitrazepin on human and rat GABA(A) receptors. PubMed. Retrieved from [Link]

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077.
  • Scribd. (n.d.). Antipsychotic Receptor Binding Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A comparative study of the action of gamma-aminobutyric acid and piperazine on the lobster muscle fibre and the frog spinal cord. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. PubMed. Retrieved from [Link]

  • YouTube. (2017). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities. PubMed. Retrieved from [Link]

  • PLOS. (n.d.). Modifying the platform-mediated avoidance task: A new protocol to study active avoidance within a social context in rats. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Evaluation of Highly Potent GABAA Receptor Antagonists Based on Gabazine (SR-95531). Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. IJBPAS, 12(11).
  • ResearchGate. (n.d.). Role of Dopamine D2 Receptors for Antipsychotic Activity. Retrieved from [Link]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. Retrieved from [Link]

  • YouTube. (2018). 2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs). Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. IJCMAS, 13(4), 123-134.
  • Wikipedia. (n.d.). Atypical antipsychotic. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. Retrieved from [Link]

  • CORE. (n.d.). Effects of repeated quetiapine treatment on conditioned avoidance responding in rats. Retrieved from [Link]

  • SlideShare. (n.d.). Structure Activity Relationships - Antipsychotics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity of Di(1-piperazinyl)methanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of a Bis-Piperazine Scaffold

Di(1-piperazinyl)methanone Dihydrochloride, also known as bis(piperazin-1-yl)methanone dihydrochloride, is a symmetrical molecule featuring a central carbonyl group linking two piperazine rings. As a dihydrochloride salt, it exhibits enhanced stability and aqueous solubility, facilitating its application in a variety of research settings. While primarily recognized as a versatile synthetic intermediate in medicinal chemistry, emerging evidence and the well-documented bioactivities of the broader piperazine class suggest that Di(1-piperazinyl)methanone Dihydrochloride possesses its own intrinsic biological activities worthy of in-depth investigation.

The piperazine heterocycle is a privileged scaffold in drug discovery, appearing in numerous FDA-approved therapeutics for conditions ranging from psychiatric disorders to cancer. This prevalence is due to the piperazine ring's favorable physicochemical properties, which can improve a drug candidate's solubility, permeability, and overall pharmacokinetic profile. The bis-piperazine structure of Di(1-piperazinyl)methanone Dihydrochloride presents a unique platform for the development of novel therapeutics, offering multiple points for chemical modification to fine-tune biological activity and target specificity.

This technical guide provides a comprehensive overview of the known and potential biological activities of Di(1-piperazinyl)methanone Dihydrochloride, with a focus on its antiparasitic and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and discuss the compound's broader utility in drug development.

Antiparasitic and Anthelmintic Activity: A Mechanistic Perspective

The piperazine core has a long history in the treatment of parasitic infections, particularly helminthiasis.[1][2][3][4][5] The primary mechanism of action for the anthelmintic effects of piperazine and its derivatives is the agonism of γ-aminobutyric acid (GABA) receptors in nematodes.[6] This interaction leads to the opening of chloride channels, resulting in hyperpolarization of the nerve cell membrane and subsequent flaccid paralysis of the parasite, which is then expelled from the host's system.

In vitro studies have indicated that Di(1-piperazinyl)methanone is effective against Plasmodium species, the causative agent of malaria, demonstrating a strong EC50 value. While the specific molecular target in Plasmodium has not been definitively elucidated for this compound, the inhibition of hemozoin formation, a critical detoxification pathway for the parasite, is a known mechanism for other piperazine-containing antimalarials.[7]

Investigational Pathway: GABA Receptor Modulation

The interaction of piperazine derivatives with GABA receptors is a key area of investigation for their neurological and antiparasitic effects. Structurally diverse piperazine compounds have been shown to act as both agonists and antagonists at GABA-A receptors, indicating a complex structure-activity relationship.[6][7][8]

GABAReceptor_Mechanism cluster_neuron Nematode Nerve Cell Membrane GABA_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Cl_ion Cl- Influx GABA_Receptor->Cl_ion Opens Channel Compound Di(1-piperazinyl)methanone (Piperazine Agonist) Compound->GABA_Receptor Binds to GABA GABA GABA->GABA_Receptor Binds to Hyperpolarization Hyperpolarization Paralysis Flaccid Paralysis of Parasite Hyperpolarization->Paralysis Causes Cl_ion->Hyperpolarization Leads to

Caption: Proposed mechanism of anthelmintic action via GABA receptor agonism.

Experimental Protocol: In Vitro Anthelmintic Assay (Paralysis Assay)

This protocol outlines a standard method for assessing the anthelmintic activity of a test compound by observing its paralytic effect on a model organism, such as the earthworm Eisenia fetida.[1]

1. Preparation of Test Solutions:

  • Prepare a stock solution of Di(1-piperazinyl)methanone Dihydrochloride in a suitable solvent (e.g., distilled water or DMSO).
  • Create a series of dilutions to achieve the desired final test concentrations (e.g., 1, 5, 10, 25, 50 mg/mL).
  • Prepare a positive control solution (e.g., Piperazine Citrate at 10 mg/mL) and a negative control (solvent only).

2. Acclimatization of Worms:

  • Collect adult earthworms of similar size and weight.
  • Wash the worms with saline to remove any adhering debris.
  • Acclimatize the worms in a suitable medium (e.g., saline or water) for a short period before the experiment.

3. Assay Procedure:

  • Place individual worms in separate petri dishes containing a fixed volume of the test solution, positive control, or negative control.
  • Observe the worms for the onset of paralysis. Paralysis is determined by the loss of spontaneous movement, even when gently stimulated with a probe.
  • Record the time taken for paralysis to occur for each worm.
  • After confirming paralysis, transfer the worms to a petri dish containing saline to check for recovery.

4. Data Analysis:

  • Calculate the mean time to paralysis for each concentration of the test compound and the positive control.
  • Compare the activity of the test compound to the positive and negative controls.

Antimicrobial Activity: A Broad-Spectrum Potential

Derivatives of Di(1-piperazinyl)methanone have demonstrated promising antimicrobial properties against a range of bacterial strains. The bis-piperazine structure may enhance membrane permeability and allow the compound to reach intracellular targets, such as essential enzymes. The broad-spectrum potential of piperazine derivatives makes them attractive scaffolds for the development of new antibiotics.[9][10][11][12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of a compound against bacterial strains.

1. Preparation of Materials:

  • Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth media to the mid-logarithmic phase of growth.
  • Prepare a stock solution of Di(1-piperazinyl)methanone Dihydrochloride and a standard antibiotic (e.g., Ciprofloxacin) in a suitable solvent.

2. Assay Procedure:

  • In a 96-well microtiter plate, add a fixed volume of sterile broth to each well.
  • Create a two-fold serial dilution of the test compound and the standard antibiotic across the rows of the plate.
  • Inoculate each well (except for a sterility control) with a standardized suspension of the bacterial culture.
  • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
  • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

3. Data Analysis:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
  • An indicator dye (e.g., resazurin) can be added to aid in the determination of cell viability.

| Representative MIC Values for Piperazine Derivatives | | :--- | :--- | | Bacterial Strain | MIC Range (µg/mL) | | Staphylococcus aureus | 1 - 16 | | Escherichia coli | 8 - 256 | | Pseudomonas aeruginosa | > 256 | | Bacillus subtilis | 16 - 64 | Note: This table presents representative data for various piperazine derivatives to illustrate the potential range of activity and is not specific to Di(1-piperazinyl)methanone Dihydrochloride.[12]

Role as a Scaffold in Drug Discovery

Beyond its potential intrinsic bioactivity, Di(1-piperazinyl)methanone Dihydrochloride serves as a valuable building block for the synthesis of more complex molecules. The two secondary amine groups of the piperazine rings provide reactive sites for the introduction of a wide variety of functional groups through reactions such as N-alkylation, N-arylation, and amide bond formation. This chemical tractability allows for the systematic exploration of the chemical space around the bis-piperazine core to optimize potency, selectivity, and pharmacokinetic properties.

Scaffold_Synthesis Scaffold Di(1-piperazinyl)methanone Alkylation N-Alkylation (R-X) Scaffold->Alkylation Arylation N-Arylation (Ar-X) Scaffold->Arylation Amidation Amide Bond Formation (R-COCl) Scaffold->Amidation Library Library of Bioactive Compound Candidates Alkylation->Library Arylation->Library Amidation->Library

Caption: Synthetic utility of the bis-piperazine scaffold.

Conclusion and Future Directions

Di(1-piperazinyl)methanone Dihydrochloride is a molecule of significant interest, positioned at the intersection of synthetic chemistry and pharmacology. While its primary role to date has been as a structural scaffold, the reported antiparasitic and antimicrobial activities of this compound and its derivatives highlight the need for further investigation into its own biological profile. The mechanistic link to GABA receptor modulation, a well-established target for anthelmintics, provides a strong rationale for its continued exploration in this area.

Future research should focus on obtaining definitive, quantitative data on the biological activities of Di(1-piperazinyl)methanone Dihydrochloride through rigorous in vitro and in vivo studies. Elucidating its specific molecular targets and understanding its structure-activity relationships will be crucial for unlocking its full therapeutic potential, either as a standalone agent or as a foundational scaffold for the next generation of piperazine-based drugs.

References

  • Ryckebusch, A., Deprez-Poulain, R., Debreu-Fontaine, M. A., Vandaele, R., Mouray, E., Grellier, P., & Sergheraert, C. (2003). Synthesis and antimalarial evaluation of new 1,4-bis(3-aminopropyl)piperazine derivatives. Bioorganic & medicinal chemistry letters, 13(21), 3783–3787. [Link]

  • van Rijn, C. M., Willemse, T., & van der Schier, R. (2018). Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action. Neurotoxicology, 64, 1-8. [Link]

  • Squires, R. F., & Saederup, E. (1993). Mono N-aryl ethylenediamine and piperazine derivatives are GABAA receptor blockers: implications for psychiatry. Neurochemical research, 18(7), 787–793. [Link]

  • K., A., & S., A. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 1-6.
  • Vyklicky, V., Jr, Krausova, B., & Korinek, M. (2014). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. British journal of pharmacology, 171(12), 2974–2986. [Link]

  • Woodward, R. M., Evans, R. H., & Evans, S. J. (1995). Antagonistic action of pitrazepin on human and rat GABA(A) receptors. British journal of pharmacology, 116(3), 2007–2012. [Link]

  • PubChem. (n.d.). Bis(piperidin-1-yl)methanone. Retrieved from [Link]

  • Panchal, N. B., & Captain, A. D. (2015). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. International Journal for Pharmaceutical Research Scholars, 4(1), 26-37.
  • Accela ChemBio Inc. (n.d.). 208711-30-2,Di(1-piperazinyl)methanone Dihydrochloride. Retrieved from [Link]

  • S. N., S., & K., S. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 10(10), 96-103.
  • Frazier, M. N. (1959). The Efficacy of Some Piperazine Compounds in the Elimination of Helminths from Experimentally- and Naturally-Infected Poultry. Poultry Science, 38(6), 1373-1379.
  • Mondal, H., & Maity, T. K. (2018). Synthesis of piperazine-based analog as anthelmintic agent. Journal of Applied Pharmaceutical Science, 8(10), 1-10.
  • S. N., S., & K., S. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. [Link]

  • Manivannan, E., & Chaturvedi, S. C. (2012). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of medicinal chemistry, 55(17), 7687–7697. [Link]

  • Kruger, H. G., & Oliver, D. W. (2011). Bis(piperidin-1-yl)methanone. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o397. [Link]

  • Witschel, M., Rottmann, M., & Kaiser, M. (2024). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules (Basel, Switzerland), 29(10), 2274. [Link]

  • Kumar, A., & Narasimhan, B. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 61-70.
  • ResearchGate. (n.d.). Anthelmintic activity of Piperazine citrate, Ethanolic Extract and... Retrieved from [Link]

  • Chen, Y. L., Fang, K. C., & Sheu, J. Y. (2011). Synthesis and antimicrobial evaluation of 7-[4-(4-(substituted)carbopiperazin-1-yl)piperazin-1-yl] derivatives of fluoroquinolone. Molecules (Basel, Switzerland), 16(12), 10185–10199. [Link]

  • S., S., & K., S. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117.
  • El-Sayed, W. M., & Al-Otaibi, F. A. (2021). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules (Basel, Switzerland), 26(11), 3169. [Link]

  • Brown, F. J., Cocchetto, J. F., & Georgiev, V. S. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of medicinal chemistry, 59(17), 7977–7982. [Link]

  • Li, Y., Wang, Y., & Liu, Y. (2016). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Molecules (Basel, Switzerland), 21(9), 1188. [Link]

  • SciSpace. (n.d.). Anthelmintic properties of piperazine and its derivatives. Retrieved from [Link]

  • Wicht, K. J., Combrinck, J. M., & Smith, P. J. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules (Basel, Switzerland), 28(24), 8049. [Link]

Sources

The Piperazine Nucleus: A Privileged Scaffold in Modern Drug Discovery and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Versatility of the Piperazine Ring

The piperazine moiety, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, stands as a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility as a pharmacophore and a structural scaffold.[3][4][5] The unique physicochemical properties of the piperazine ring, including its basicity, solubility, and conformational flexibility, provide medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][6] This guide offers an in-depth exploration of the therapeutic applications of piperazine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental workflows crucial for their discovery and development.

The strategic incorporation of a piperazine ring into a molecule can significantly enhance its drug-like properties. The two nitrogen atoms can be functionalized to fine-tune basicity, polarity, and hydrogen bonding capacity, which in turn influences solubility, oral bioavailability, and interaction with biological targets.[7] Furthermore, the piperazine ring can act as a linker between different pharmacophoric elements, enabling the design of multi-target ligands.[1][3] Its conformational flexibility, which can be constrained by substitution or incorporation into more rigid polycyclic systems, allows for optimal positioning of substituents for high-affinity receptor binding.[1]

This guide will navigate through the major therapeutic landscapes where piperazine derivatives have made a significant impact, including central nervous system (CNS) disorders, oncology, and allergic conditions. For each area, we will examine the underlying pharmacology, showcase key drug examples, and provide detailed experimental protocols for their characterization.

Central Nervous System (CNS) Disorders: Modulating Neurotransmission

Piperazine derivatives have a rich history in the treatment of a wide range of CNS disorders, primarily due to their ability to interact with various neurotransmitter receptors, particularly those for dopamine and serotonin.[8][9][10][11]

Antipsychotics: Targeting Dopaminergic and Serotonergic Pathways

Many typical and atypical antipsychotic drugs feature a piperazine core.[8][12][13] Their mechanism of action often involves antagonism of dopamine D2 receptors, which is crucial for mitigating the positive symptoms of schizophrenia.[14] Atypical antipsychotics, such as those derived from piperazine, often exhibit a broader receptor binding profile, including antagonism of serotonin 5-HT2A receptors, which is thought to contribute to their efficacy against negative symptoms and a more favorable side-effect profile.[14]

A prime example is Perphenazine, a piperazine phenothiazine that acts as a potent antagonist at dopamine D2 receptors.[14] It also displays antagonistic activity at serotonin 5-HT2 receptors, alpha-1 adrenergic receptors, and histamine H1 receptors, contributing to its overall therapeutic effect and side-effect profile.[14] The multi-receptor activity of many piperazine-based antipsychotics highlights the complexity of their pharmacological action.

Experimental Workflow: Characterizing Antipsychotic Drug Candidates

The development of novel antipsychotics requires a robust screening cascade to assess their receptor binding affinity, functional activity, and in vivo efficacy.

Antipsychotic_Screening_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Receptor_Binding Receptor Binding Assays (D2, 5-HT2A, etc.) Functional_Assays Functional Assays (e.g., cAMP, Ca2+ flux) Receptor_Binding->Functional_Assays Determine Ki Behavioral_Models Animal Behavioral Models (e.g., Amphetamine-induced hyperlocomotion) Functional_Assays->Behavioral_Models Confirm Agonism/ Antagonism (IC50/EC50) PK_PD_Studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Behavioral_Models->PK_PD_Studies Assess Efficacy Lead_Optimization Lead Optimization PK_PD_Studies->Lead_Optimization Optimize ADME Properties

Caption: A typical workflow for the preclinical evaluation of antipsychotic drug candidates.

Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D2 receptor.

Materials:

  • Membranes from cells expressing recombinant human D2 receptors.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (reference compound).

  • Test piperazine derivative.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test piperazine derivative and the reference compound (Haloperidol).

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, reference compound, or buffer (for total binding).

  • Add [³H]-Spiperone to all wells at a final concentration equal to its Kd.

  • To determine non-specific binding, add a high concentration of a non-labeled ligand (e.g., Haloperidol) to a set of wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Antidepressants and Anxiolytics: Interacting with Serotonin and Other Targets

Arylpiperazine derivatives are prominent in the development of antidepressants and anxiolytics.[10][15] These compounds often act as ligands for various serotonin (5-HT) receptor subtypes and/or inhibit the reuptake of monoamines like serotonin and norepinephrine.[16] For instance, Vortioxetine is an antidepressant with a multimodal mechanism of action that includes 5-HT receptor modulation and serotonin reuptake inhibition.[8] Buspirone, an anxiolytic, is a partial agonist of the 5-HT1A receptor.[8] The anxiolytic effects of some piperazine derivatives are also linked to their interaction with melacortin receptors.[17]

Oncology: A New Frontier for Piperazine Derivatives

The piperazine scaffold has emerged as a valuable framework for the design of novel anticancer agents.[18][19][20] These derivatives exhibit a diverse range of biological activities, including cytotoxic effects against various cancer cell lines.[18] The versatility of the piperazine ring allows for its incorporation into molecules that can interact with a wide array of molecular targets implicated in cancer pathogenesis.[18]

Several piperazine-containing compounds have shown significant antiproliferative activity. For example, certain vindoline-piperazine conjugates have demonstrated potent growth inhibition against breast and non-small cell lung cancer cell lines.[21] Some quinoxalinyl–piperazine derivatives act as G2/M-specific cell cycle inhibitors and inhibit the anti-apoptotic Bcl-2 protein.[18] Furthermore, piperazine-based compounds have been developed as potent smoothened receptor (SMO) inhibitors, which are implicated in carcinogenesis.[18]

Table 1: Anticancer Activity of Selected Piperazine Derivatives

Compound ClassCancer Cell LineActivityReference
Vindoline-piperazine conjugate (23)Breast (MDA-MB-468)GI₅₀ = 1.00 µM[21][22]
Vindoline-piperazine conjugate (25)Non-small cell lung (HOP-92)GI₅₀ = 1.35 µM[21][22]
Quinoxalinyl–piperazine derivative (30)Breast, skin, pancreas, cervixGrowth inhibition[18]
Thiazolinylphenyl–piperazine compoundsBreast (MCF-7)50% reduction in cell viability at ≥ 25 µM[18]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Piperazine Derivatives

Many anticancer drug discovery programs focus on inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. Several piperazine-containing molecules have been designed as inhibitors of this pathway.

PI3K_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Piperazine_Inhibitor Piperazine-based Inhibitor Piperazine_Inhibitor->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a piperazine-based inhibitor.

Antihistamines: Blocking the Histamine H1 Receptor

Piperazine derivatives are a well-established class of antihistamines used to treat allergic conditions.[3][23] They act as histamine H1 receptor antagonists, or more accurately, inverse agonists.[23] The H1 receptor exhibits constitutive activity, and piperazine antihistamines stabilize the inactive conformation of the receptor, thereby reducing its basal activity and blocking the effects of histamine.

The general structure-activity relationship (SAR) for piperazine antihistamines involves a diarylmethyl (benzhydryl) group, which is crucial for high-affinity H1 receptor binding, and the piperazine ring, which serves as the basic amine function that is protonated at physiological pH and essential for receptor interaction. Modifications to the second nitrogen of the piperazine ring and the aryl rings can modulate potency, pharmacokinetics, and side-effect profiles. For example, the development of second-generation antihistamines like Cetirizine from the first-generation Hydroxyzine involved the addition of a carboxylic acid-containing chain, which drastically reduced its ability to cross the blood-brain barrier and cause sedation.

Antimicrobial and Other Therapeutic Applications

The therapeutic potential of piperazine derivatives extends beyond CNS disorders, oncology, and allergies. They have shown promise as antimicrobial agents, with activity against various bacteria and fungi.[24][25][26][27][28] Additionally, piperazine-based compounds have been investigated for a wide range of other pharmacological activities, including antiviral, anti-inflammatory, antitubercular, and cardioprotective effects.[3][29][30][31] A novel piperazine-based drug has also been evaluated in a clinical trial for treating gastric cryptosporidiosis.[32]

Conclusion: A Privileged Scaffold with a Bright Future

The piperazine ring is undeniably a "privileged scaffold" in drug discovery, consistently yielding compounds with diverse and potent biological activities.[1][2][6] Its unique structural and physicochemical properties have enabled the development of numerous life-saving and life-improving medications. The ongoing exploration of piperazine derivatives in various therapeutic areas, from well-established fields like CNS disorders to emerging applications in oncology and infectious diseases, underscores the enduring importance of this versatile heterocycle. As our understanding of disease biology deepens and synthetic methodologies advance, the piperazine scaffold will undoubtedly continue to be a central element in the design and discovery of the next generation of therapeutic agents.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

  • Piperazine derivatives for therapeutic use: a patent review (2010-present). PubMed. [Link]

  • Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

  • Piperazine derivatives for therapeutic use: a patent review (2010-present). Taylor & Francis Online. [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

  • New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. PubMed. [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed. [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. ResearchGate. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Semantic Scholar. [Link]

  • What are the pharmacodynamics of piperazine? BIOSYNCE. [Link]

  • Piperazine derivatives for therapeutic use: A patent review (2010-present). Taylor & Francis Online. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Academia.edu. [Link]

  • Randomized Clinical Trial Evaluating a Novel Piperazine-Based Drug as a Treatment for Gastric Cryptosporidiosis in Eastern Indigo Snakes (Drymarchon couperi). BioOne Complete. [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. [Link]

  • What is the mechanism of Perphenazine? Patsnap Synapse. [Link]

  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). PubMed. [Link]

  • Coumarin-piperazine derivatives as biologically active compounds. PubMed. [Link]

  • Inhibition of Noroviruses by Piperazine Derivatives. PubMed Central. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Piperazine. chemeurope.com. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. [Link]

  • Antipsychotic piperazine and piperadine derivatives. Semantic Scholar. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

  • A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Thieme Connect. [Link]

Sources

Methodological & Application

Application Note: Analytical Methods for the Detection of Piperazin-1-yl(pyrazin-2-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a chemical entity of interest in pharmaceutical development, potentially as an active pharmaceutical ingredient (API), intermediate, or a related compound of other APIs. Its structure, combining a pyrazine ring (a feature of the antitubercular drug pyrazinamide) and a piperazine ring (a common scaffold in medicinal chemistry), necessitates robust and specific analytical methods for its detection, quantification, and impurity profiling.[1][2][3] The control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies like the FDA and EMA under ICH guidelines to ensure the safety and efficacy of pharmaceutical products.[4][5][6]

This application note provides a comprehensive guide to the analytical methodologies for the detection and quantification of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride. It is intended for researchers, scientists, and drug development professionals. The protocols described herein are grounded in established analytical principles for related compounds and are designed to be validated in accordance with ICH Q2(R2) guidelines.[7][8][9]

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is fundamental to developing appropriate analytical methods.

  • Structure: The molecule possesses both a UV-absorbing pyrazine ring and a basic piperazine moiety.

  • Solubility: As a hydrochloride salt, it is expected to be soluble in aqueous and polar organic solvents.[3]

  • Chromatographic Behavior: The presence of the basic piperazine group suggests that it will exhibit good retention under reversed-phase HPLC conditions with an acidic mobile phase. The pyrazine ring provides a chromophore suitable for UV detection.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile and thermally labile compounds in the pharmaceutical industry.[4] A reversed-phase HPLC method with UV detection is the primary recommended technique for the assay and impurity determination of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride.

Principle of the Method

The method separates the target analyte from potential impurities based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The acidic mobile phase ensures the protonation of the basic nitrogen atoms in the piperazine ring, leading to symmetrical peak shapes and predictable retention. Detection is achieved by monitoring the UV absorbance of the pyrazine ring.

Experimental Workflow for HPLC Method Development

Caption: High-level workflow for HPLC method development and validation.

Detailed HPLC Protocol

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL. Further dilutions can be made to construct a calibration curve.

  • Sample Solution: Prepare the sample in the same diluent as the standard solution to a final concentration within the linear range of the method.[5] Sonication may be used to ensure complete dissolution.[5]

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to ensure good peak shape for basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 20 minutesTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength ~270 nm (To be determined by UV scan)Pyrazine derivatives typically have a UV maximum around this wavelength.

System Suitability:

Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[7]

Method Validation (as per ICH Q2(R2))

The analytical method must be validated to ensure it is fit for its intended purpose.[7][8][9]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from blank, placebo, and known impurities.
Linearity R² ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy 98.0% - 102.0% recovery of spiked analyte at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for assay; RSD ≤ 5.0% for impurities.[8]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[8]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 with acceptable precision (RSD ≤ 10%).[8]
Robustness The method should remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective detection, particularly at trace levels or in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[3][4]

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically using electrospray ionization - ESI), and the resulting precursor ion is selected and fragmented. Specific product ions are then monitored, providing a high degree of certainty in identification and quantification.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for targeted analysis by LC-MS/MS.

Detailed LC-MS/MS Protocol

Sample Preparation:

Sample preparation is similar to that for HPLC-UV, but may require further dilution due to the higher sensitivity of the instrument. Protein precipitation is a common sample preparation technique for biological matrices.[10]

LC-MS/MS Conditions:

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC systemFor fast and efficient separations.
Column C18, 50 mm x 2.1 mm, 1.7 µmStandard for fast LC-MS methods.
Mobile Phase A 0.1% Formic Acid in WaterCommon mobile phase for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides good ionization efficiency.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), PositiveThe piperazine moiety is readily protonated.
MRM Transitions To be determined by infusionPrecursor [M+H]⁺ → Product ions. For pyrazinamide (MW 123.11), a transition is m/z 124.1 → 78.9.[11] A similar fragmentation pattern is expected.
Internal Standard A deuterated analog is ideal.To correct for matrix effects and variability.

Method Validation:

Validation for LC-MS/MS methods follows similar principles to HPLC-UV but with potentially tighter acceptance criteria for sensitivity parameters (LOD/LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary technique, GC-MS can be employed for the analysis of related volatile or semi-volatile impurities. For Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride itself, derivatization would likely be required to increase its volatility.

Principle of the Method

GC-MS separates compounds based on their volatility and interaction with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a "fingerprint" for identification. A GC-MS method has been described for the determination of pyrazinamide and its metabolites after silylation.[12]

Spectroscopic Methods

Spectroscopic techniques are valuable for the structural elucidation and identification of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the elemental composition of the molecule.

Conclusion

A robust and validated analytical method is crucial for the successful development and quality control of pharmaceutical compounds like Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride. This application note outlines the primary chromatographic techniques, HPLC-UV and LC-MS/MS, that are recommended for its analysis. The provided protocols serve as a starting point for method development and must be thoroughly validated according to ICH guidelines to ensure data integrity and regulatory compliance.[7][13] The choice of method will depend on the specific requirements of the analysis, such as the need for quantification, impurity profiling, or trace-level detection.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.). Retrieved from [Link]

  • Sample preparation in analysis of pharmaceuticals. (n.d.). Retrieved from [Link]

  • How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2022, May 13). LCGC North America. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.). Retrieved from [Link]

  • The expert's guide to pharmaceutical impurity analysis. (2024, March 27). Manufacturing Chemist. Retrieved from [Link]

  • Process of Finding Impurities in Pharmaceutical Products - Pharmaguideline. (2014, September 12). Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency. Retrieved from [Link]

  • HPLC Analysis of Piperazine on Primesep 100 - SIELC Technologies. (n.d.). Retrieved from [Link]

  • HPLC Methods for analysis of Piperazine - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Pyrazinamide | C5H5N3O - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Mass fragmentographic determination of pyrazinamide and its metabolites in serum and urine. (1978). Journal of Chromatography. Retrieved from [Link]

  • Product ion mass spectra of (A) pyrazinamide (m/z 124.1 → 78.9, scan...). (n.d.). ResearchGate. Retrieved from [Link]

  • Vibrational Spectroscopic Investigation into Novel Ternary Eutectic Formed between Pyrazinamide, Fumaric Acid, and Isoniazid. (2020). ACS Omega. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved from [Link]

  • Determination Pyrazinamide in Human Plasma. (n.d.). Scribd. Retrieved from [Link]

  • Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method. (2018). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: An extensive review of current scientific literature did not yield specific experimental data on the biological activity or mechanism of action of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride in cancer cell lines. Therefore, this document provides a comprehensive set of standardized protocols and application notes to guide researchers in the initial in vitro evaluation of this and other novel compounds with similar structural motifs. The presented data are hypothetical and for illustrative purposes.

Introduction: The Therapeutic Potential of Pyrazine and Piperazine Scaffolds

Pyrazine and piperazine ring systems are prominent heterocyclic scaffolds in medicinal chemistry, recognized for their presence in a wide array of biologically active compounds.[1][2] Derivatives incorporating these moieties have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] The piperazine ring, in particular, is a common feature in many approved drugs, often improving physicochemical properties like solubility and bioavailability.[5]

The anticancer potential of pyrazine and piperazine derivatives has been attributed to various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[2][6][7] Given the structural features of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, it is a candidate for investigation as a potential anticancer agent.

This guide provides a structured workflow for the initial characterization of its effects on cancer cell lines, focusing on three fundamental aspects of cancer cell biology: cell viability, cell cycle progression, and apoptosis.

Experimental Workflow for Compound Evaluation

A systematic approach is crucial for the initial assessment of a novel compound's anticancer properties. The following workflow outlines the key stages of in vitro characterization.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays A Stock Solution Preparation (Compound in DMSO) C Dose-Response Treatment (Serial Dilutions) A->C B Cell Seeding (Multiple Cancer Cell Lines) B->C D Cell Viability Assay (e.g., MTT or XTT) C->D E IC50 Determination D->E F Cell Cycle Analysis (Flow Cytometry with PI Staining) E->F Treat at IC50 G Apoptosis Assay (TUNEL or Annexin V Staining) E->G Treat at IC50 H Protein Expression Analysis (Western Blotting) E->H Treat at IC50 I Data Analysis & Interpretation F->I G->I H->I

Figure 1: A generalized experimental workflow for the in vitro evaluation of a novel anticancer compound.

Phase 1: Determining Cytotoxicity and IC50 Values

The initial step is to assess the compound's effect on cell viability and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells. This is typically achieved using colorimetric assays like the MTT or XTT assay.[8][9][10][11]

Cell Viability Assay (MTT Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to measure the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colorectal cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and an untreated control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation

The results of the cytotoxicity screening should be summarized in a clear and concise table.

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM) of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride
MCF-7Breast Adenocarcinoma4815.2
MDA-MB-231Breast Adenocarcinoma4828.9
A549Lung Carcinoma4821.5
HCT116Colorectal Carcinoma4811.8
PC-3Prostate Adenocarcinoma4835.4

Phase 2: Mechanistic Studies

Once the IC50 value is determined, further experiments should be conducted at this concentration to elucidate the compound's mechanism of action.

Cell Cycle Analysis by Flow Cytometry

This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[12][13] Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle.[14]

Protocol:

  • Cell Treatment: Seed approximately 1 x 10^6 cells in a 6-well plate and treat with the IC50 concentration of the compound for 24 or 48 hours.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS, then add 4 mL of cold 70% ethanol dropwise while gently vortexing. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data will be presented as a histogram of DNA content.[12]

G cluster_0 Cell Cycle Analysis Workflow start Cells Treated with Compound harvest Harvest & Wash Cells start->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with PI/RNase A fix->stain analyze Flow Cytometry Analysis stain->analyze end DNA Content Histogram (G0/G1, S, G2/M Phases) analyze->end G cluster_0 Apoptosis Induction & Signaling cluster_1 TUNEL Assay Detection A Compound Treatment B Activation of Caspases A->B C DNA Fragmentation B->C D TdT Enzyme Adds Labeled dUTPs to DNA Breaks C->D E Fluorescent Signal D->E F Detection by Fluorescence Microscopy E->F

Figure 3: The principle of apoptosis detection via the TUNEL assay.

Analysis of Apoptotic Proteins by Western Blotting

Western blotting can be used to investigate the expression levels of key proteins involved in apoptosis and cell cycle regulation, providing further mechanistic insight. [15]For example, one could examine the cleavage of PARP or Caspase-3, which are indicators of apoptosis, or changes in the levels of cyclins and cyclin-dependent kinases (CDKs) that regulate the cell cycle.

Protocol:

  • Protein Extraction: Treat cells with the compound at its IC50 concentration. Lyse the cells in a suitable buffer to extract total protein. [16]2. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE. [15]4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [15]5. Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Cyclin B1), followed by an appropriate HRP-conjugated secondary antibody. [17]7. Detection: Detect the protein bands using a chemiluminescent substrate and imaging system. [17]

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride or any novel compound with potential anticancer activity. The data generated from these assays will indicate whether the compound is cytotoxic to cancer cells and provide initial insights into its mechanism of action, such as its ability to induce cell cycle arrest or apoptosis.

Positive results from these foundational studies would warrant further investigation, including:

  • Screening against a broader panel of cancer cell lines.

  • In-depth analysis of specific signaling pathways.

  • In vivo studies in animal models to assess efficacy and toxicity.

By following a systematic and rigorous approach, researchers can effectively evaluate the therapeutic potential of novel chemical entities in the ongoing search for new cancer treatments.

References

  • Cell cycle analysis. Wikipedia. Available at: [Link].

  • Analysis of cell cycle by flow cytometry. PubMed - NIH. Available at: [Link].

  • MTT assay. Wikipedia. Available at: [Link].

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link].

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link].

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. NIH. Available at: [Link].

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Available at: [Link].

  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. Available at: [Link].

  • Video: The TUNEL Assay. JoVE. Available at: [Link].

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link].

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link].

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link].

  • Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI. Available at: [Link].

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. Available at: [Link].

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PMC - NIH. Available at: [Link].

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed. Available at: [Link].

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC - NIH. Available at: [Link].

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Available at: [Link].

  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PMC - PubMed Central. Available at: [Link].

  • Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride. MySkinRecipes. Available at: [Link].

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC - NIH. Available at: [Link].

  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. Available at: [Link].

Sources

Application Note: A Comprehensive Guide to the Pre-clinical Characterization of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride as a Novel PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract This document provides a detailed framework and experimental protocols for the evaluation of novel compounds as inhibitors of Poly (ADP-ribose) Polymerase (PARP). While "Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride" is used as a representative candidate molecule, it is important to note that this specific compound is not extensively characterized in public scientific literature. Therefore, this guide is presented as a comprehensive workflow for researchers to characterize any new chemical entity with suspected PARP inhibitory activity. We detail the foundational mechanism of PARP inhibition and synthetic lethality, followed by a series of robust, self-validating protocols for biochemical and cell-based characterization. These include assays for direct enzyme inhibition, cellular target engagement, synthetic lethal cytotoxicity in DNA repair-deficient cancer cells, and downstream analysis of DNA damage markers.

Introduction: The Rationale for PARP Inhibition

Poly (ADP-ribose) Polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, with PARP1 being the most abundant and well-studied member.[1] PARP1 plays a pivotal role as a DNA damage sensor, recognizing single-strand breaks (SSBs) that arise from metabolic processes or exogenous agents.[1] Upon binding to an SSB, PARP1 becomes catalytically active, using NAD+ as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins. This PARylation event serves as a scaffold, recruiting key components of the Base Excision Repair (BER) pathway, such as XRCC1 and DNA Ligase III, to the site of damage to facilitate repair.[1][2]

The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality .[3][4] In healthy cells, DNA double-strand breaks (DSBs)—the most cytotoxic form of DNA damage—are primarily repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[5] Many cancers, including a significant subset of breast, ovarian, and prostate cancers, harbor mutations in BRCA1 or BRCA2, rendering their HR pathway deficient.[6][7] These cancer cells become critically dependent on other, less efficient repair pathways, including PARP1-mediated BER, to maintain genomic integrity and survive.[5]

Inhibition of PARP in these HR-deficient cells has two major consequences:

  • Catalytic Inhibition : The enzymatic activity of PARP is blocked, preventing the recruitment of BER proteins. Unrepaired SSBs accumulate and, upon encountering a replication fork, are converted into toxic DSBs.[2][3]

  • PARP Trapping : Many PARP inhibitors not only block catalysis but also "trap" the PARP1 enzyme on the DNA at the site of the break.[8][9] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to replication fork collapse and the formation of DSBs.[9][10]

In HR-deficient (e.g., BRCA-mutant) cancer cells, the resulting DSBs cannot be repaired effectively, leading to genomic catastrophe and selective cell death.[7][11] Normal cells, with their functional HR pathway, can tolerate PARP inhibition by repairing these DSBs and thus remain viable.[5] This application note provides the scientific framework and detailed protocols to assess whether a novel compound, such as Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, can effectively exploit this synthetic lethal relationship.

Mechanism of Action: PARP Signaling and Synthetic Lethality

The diagram below illustrates the central role of PARP1 in DNA repair and the principle of synthetic lethality when its function is inhibited in Homologous Recombination (HR) deficient cells.

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA1/2 mutant) cluster_2 PARP Inhibitor Action in HR Deficient Cell SSB Single-Strand Break (SSB) PARP1_norm PARP1 Activation SSB->PARP1_norm PARylation PAR Chain Synthesis PARP1_norm->PARylation BER Base Excision Repair (BER) PARylation->BER Repair_norm SSB Repaired BER->Repair_norm DSB_norm Double-Strand Break (DSB) HR_norm Homologous Recombination (HR) DSB_norm->HR_norm Repair_DSB_norm DSB Repaired HR_norm->Repair_DSB_norm SSB_cancer Single-Strand Break (SSB) PARP1_cancer PARP1 Activation SSB_cancer->PARP1_cancer PARylation_cancer PAR Chain Synthesis PARP1_cancer->PARylation_cancer BER_cancer Base Excision Repair (BER) PARylation_cancer->BER_cancer Repair_cancer SSB Repaired BER_cancer->Repair_cancer DSB_cancer Double-Strand Break (DSB) HR_cancer Defective HR DSB_cancer->HR_cancer Apoptosis Cell Death (Apoptosis) Inhibitor Piperazin-1-yl(pyrazin-2-yl) methanone HCl (PARP Inhibitor) Trapped PARP Trapping & Catalytic Inhibition Inhibitor->Trapped PARP1_inhib PARP1 PARP1_inhib->Trapped SSB_inhib Single-Strand Break (SSB) SSB_inhib->PARP1_inhib DSB_accum DSB Accumulation Trapped->DSB_accum HR_inhib Defective HR DSB_accum->HR_inhib Apoptosis_final Synthetic Lethality & Cell Death HR_inhib->Apoptosis_final

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality.

Pre-clinical Characterization Workflow

A logical, multi-step approach is required to validate a novel compound as a PARP inhibitor. The workflow begins with direct biochemical assays, moves to cell-based target validation, and culminates in functional assays that demonstrate the desired therapeutic effect (synthetic lethality) and mechanism (induction of DNA damage).

Start Start: Novel Compound (Piperazin-1-yl(pyrazin-2-yl)methanone HCl) Biochem Protocol 3.1: In Vitro PARP1 Enzyme Inhibition Assay Start->Biochem IC50_Biochem Determine Biochemical IC50 Biochem->IC50_Biochem Cellular Protocol 3.2: Cell-Based PARP Activity Assay IC50_Biochem->Cellular Target Confirm Cellular Target Engagement Cellular->Target Viability Protocol 3.3: Cell Viability & Synthetic Lethality Assay Target->Viability IC50_Cell Determine Cellular IC50 (BRCA-WT vs BRCA-mutant) Viability->IC50_Cell Damage Protocol 3.4: DNA Damage Assessment (γH2AX Staining) IC50_Cell->Damage DSB Quantify DSB Accumulation Damage->DSB End Conclusion: Compound is a validated PARP inhibitor DSB->End

Caption: Experimental workflow for characterizing a novel PARP inhibitor.

Detailed Experimental Protocols

Protocol: In Vitro PARP1 Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride against purified recombinant human PARP1 enzyme.

  • Causality: This is the foundational experiment to confirm direct interaction and inhibition of the target enzyme, independent of any cellular factors like membrane permeability or drug efflux. A potent IC50 in the low nanomolar range is a hallmark of a promising PARP inhibitor.

  • Methodology: A universal colorimetric or fluorometric PARP assay kit is recommended.[12][13] These assays typically measure the incorporation of biotinylated NAD+ onto histone proteins coated on a 96-well plate. The incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride and a known PARP inhibitor (e.g., Olaparib) in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solutions in assay buffer to create a 10-point dose-response curve (e.g., 10 µM to 0.1 nM). Ensure the final DMSO concentration in the well is ≤1%.[12]

  • Assay Plate Setup: To a 96-well histone-coated plate, add the following in order:

    • Assay Buffer

    • Diluted compound or vehicle control (DMSO)

    • Activated DNA (provided in most kits)

    • Recombinant PARP1 enzyme

  • Initiate Reaction: Add the Biotinylated NAD+ substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate 3-4 times with wash buffer to remove unincorporated substrate.

  • Detection: Add Streptavidin-HRP conjugate and incubate for 60 minutes at room temperature.

  • Signal Development: After another wash step, add the colorimetric substrate (e.g., TMB) and allow the color to develop. Stop the reaction with an appropriate stop solution.

  • Measurement: Read the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Example Data Presentation:

CompoundBiochemical PARP1 IC50 (nM)
Olaparib (Control)1.5
Piperazin-1-yl(pyrazin-2-yl)methanone HCl (Hypothetical)2.1
Protocol: Cell-Based PARP Activity (PAR-ylation) Assay
  • Objective: To confirm that the compound inhibits PARP1 activity within a cellular environment.

  • Causality: This assay validates that the compound can penetrate the cell membrane and engage its target. It measures the direct pharmacodynamic effect of the drug by quantifying the product of the PARP enzyme, poly(ADP-ribose) (PAR).

  • Methodology: Western blotting is a standard method to visualize changes in total cellular PAR levels after inducing DNA damage.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa or MCF-7) in 6-well plates and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with serial dilutions of the compound or a vehicle control (DMSO) for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating cells with a potent inducer of SSBs, such as 10 mM H₂O₂ for 10 minutes or 0.5 mM methyl methanesulfonate (MMS) for 15 minutes. A no-damage control should be included.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against pan-ADP-ribose (PAR).

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The DNA damage-treated sample (with vehicle) should show a strong smear of high molecular weight PAR-ylated proteins. This signal should be significantly reduced in a dose-dependent manner in the compound-treated samples. Re-probe the blot for a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.

Protocol: Cell Viability and Synthetic Lethality Assessment
  • Objective: To quantify the cytotoxic effect of the compound and demonstrate its synthetic lethal interaction with BRCA deficiency.

  • Causality: This is the key functional assay to demonstrate therapeutic potential. A successful PARP inhibitor should be significantly more potent (i.e., have a much lower IC50) in cancer cells that lack a functional HR pathway compared to cells that are HR-proficient.

  • Methodology: A pair of isogenic or well-characterized cell lines, one BRCA-deficient and one BRCA-proficient, are treated with the compound for an extended period (e.g., 72-120 hours), and cell viability is measured.

Step-by-Step Protocol:

  • Cell Seeding: Seed a BRCA-deficient cell line (e.g., MDA-MB-436, CAPAN-1) and a BRCA-proficient cell line (e.g., MCF-7, BxPC-3) into 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of the compound in culture medium. Add the compound-containing medium to the cells over a wide concentration range. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72-120 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Viability Measurement: Use a metabolic indicator dye such as Resazurin (AlamarBlue) or MTT.

    • For Resazurin: Add the reagent (typically 10% of the well volume) to each well and incubate for 2-4 hours. Measure fluorescence with an appropriate plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the IC50 value for each cell line. A significant IC50 differential between the cell lines demonstrates synthetic lethality.

Example Data Presentation:

Cell LineBRCA StatusCompound IC50 (nM) (Hypothetical)
MCF-7Wild-Type>10,000
MDA-MB-436BRCA1 mutant50
Protocol: Assessment of DNA Damage (γH2AX Immunofluorescence)
  • Objective: To visualize and quantify the accumulation of DNA double-strand breaks (DSBs) as a downstream consequence of PARP inhibition.

  • Causality: This assay provides mechanistic proof that the observed cytotoxicity is due to an accumulation of irreparable DNA damage. The phosphorylation of histone H2AX at serine 139 (termed γH2AX) is an early cellular response to DSB formation, creating nuclear foci that can be visualized and counted.[15][16][17]

  • Methodology: Cells are treated with the inhibitor, fixed, and stained with a specific antibody against γH2AX. The resulting foci are then imaged by fluorescence microscopy and quantified.

Start Seed cells on coverslips in 6-well plate Treat Treat with PARP Inhibitor (e.g., 24h) Start->Treat Fix Fix cells with 4% Paraformaldehyde Treat->Fix Perm Permeabilize with 0.25% Triton X-100 Fix->Perm Block Block with 1% BSA in PBST Perm->Block Primary Incubate with primary Ab (anti-γH2AX) Block->Primary Secondary Incubate with fluorescent secondary Ab Primary->Secondary Mount Mount coverslips with DAPI Secondary->Mount Image Image with fluorescence microscope Mount->Image Analyze Quantify foci per nucleus Image->Analyze

Caption: Workflow for γH2AX immunofluorescence staining.

Step-by-Step Protocol:

  • Cell Seeding: Seed BRCA-deficient cells (e.g., MDA-MB-436) onto glass coverslips in a 6-well plate.

  • Treatment: Treat cells with the compound at a concentration around its IC50 (e.g., 50 nM) and a vehicle control for 24 hours. A positive control (e.g., Etoposide) can also be included.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with 1% BSA in PBST for 1 hour.

  • Primary Antibody: Incubate the cells with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX, 1:500 dilution) overnight at 4°C.[15]

  • Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000) for 1 hour at room temperature, protected from light.

  • Mounting: Wash three times with PBST. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of distinct γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A significant increase in the number of foci in compound-treated cells compared to the vehicle control indicates the accumulation of DSBs.

References

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • MDPI. (n.d.). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. MDPI. [Link]

  • Cancer Research UK. (n.d.). PARP Inhibitors. Cancer Research UK. [Link]

  • MD Anderson Cancer Center. (2024). What are PARP inhibitors?. MD Anderson Cancer Center. [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology. [Link]

  • D'Andrea, A. D. (2010). PARP inhibitors: its role in treatment of cancer. Journal of Clinical Oncology. [Link]

  • Annals of Urologic Oncology. (2024). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Science. [Link]

  • Cleveland Clinic. (n.d.). PARP Inhibitors: What They Are, Types & Side Effects. Cleveland Clinic. [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]

  • theGIST. (2016). PARP inhibitors: Synthetic Lethality. theGIST. [Link]

  • D'Andrea, A. D. (2021). PARP Inhibitors in Cancer Diagnosis and Therapy. Cancers. [Link]

  • McGill Radiobiology. (2015). Comet Assay Protocol. mcgillradiobiology.ca. [Link]

  • Clementi, E. A., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol. [Link]

  • Clementi, E. A., et al. (2021). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol. [Link]

  • Journal of Clinical Investigation. (2024). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation. [Link]

  • Assay-Protocol. (n.d.). PARP - Assay-Protocol. Assay-Protocol. [Link]

  • Lamszus, K., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. [Link]

  • JoVE. (2022). Quantification Of γH2AX Foci In Response To Ionising Radiation l Protocol Preview. YouTube. [Link]

  • Springer Protocols. (2021). Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection. Springer Nature Experiments. [Link]

  • Kanev, G. K., et al. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]

  • Ismail, I. H., et al. (2009). An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans. Nucleic Acids Research. [Link]

  • Yokozaki, H. (2000). Molecular characteristics of eight gastric cancer cell lines established in Japan. Pathology International. [Link]

  • Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of piperazin‐1‐yl(tetrahydrofuran‐2‐yl)methanone (5a) using.... ResearchGate. [Link]

  • Cellosaurus. (n.d.). Cellosaurus cell line MKN45 (CVCL_0434). Cellosaurus. [Link]

  • Defense Technical Information Center. (n.d.). Targeting BRCAness in Gastric Cancer. DTIC. [Link]

  • Harvard Sander Lab. (n.d.). Choose Cell Lines for Stomach Cancer Research. Harvard Sander Lab. [Link]

  • Basavarajappa, H., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules. [Link]

  • Basavarajappa, H., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed. [Link]

  • MDPI. (n.d.). methanone. MDPI. [Link]

  • aacrjournals.org. (n.d.). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. aacrjournals.org. [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

Sources

Application Notes and Protocols for In Vivo Studies of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride (PPMH)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to In Vivo Evaluation

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride (PPMH), a novel small molecule entity. While direct in vivo data for PPMH is not yet publicly available, its structural motifs—a pyrazine ring coupled with a piperazine group—are prevalent in a multitude of kinase inhibitors. Pyrazine-based compounds, for instance, are known to exhibit antimycobacterial and other biological activities.[1] This guide is therefore predicated on the scientifically plausible hypothesis that PPMH functions as a kinase inhibitor, potentially targeting a signaling pathway critical for the proliferation and survival of glioblastoma (GBM) cells.

The following protocols are designed not as a rigid sequence, but as a logical, iterative progression for drug development.[2] The core philosophy is to establish a foundational pharmacokinetic and safety profile before committing to resource-intensive efficacy studies. Each protocol is designed to be a self-validating system, with clear endpoints and decision-making criteria for advancing the compound.

Hypothetical Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

For the purpose of this guide, we will hypothesize that PPMH is an ATP-competitive inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in glioblastoma, driving tumor cell growth, proliferation, survival, and resistance to therapy. By inhibiting PI3K, PPMH is expected to block the downstream phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis in GBM cells. This provides a clear mechanistic rationale for its proposed anticancer effects.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PPMH PPMH (Hypothetical Inhibitor) PPMH->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibition of inhibitor (Promotes translation)

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by PPMH.

Phase 1: Foundational In Vivo Studies

The initial phase focuses on characterizing the behavior of PPMH in a biological system. This involves determining its pharmacokinetic profile and establishing a preliminary safety window. These data are critical for designing meaningful and ethically sound efficacy studies.[3]

Vehicle Formulation and Solubility Assessment

Objective: To develop a safe and effective vehicle for administering PPMH in vivo. As a hydrochloride salt, PPMH is anticipated to have good aqueous solubility, but this must be empirically verified.

Protocol:

  • Solubility Testing: Prepare serial dilutions of PPMH in common biocompatible vehicles. Start with sterile water for injection (WFI). If solubility is limited, test other standard vehicles such as 0.9% saline, 5% dextrose in water (D5W), and a solution of 5% DMSO / 5% Solutol HS 15 / 90% WFI.

  • Visual Inspection: Assess solubility by visual inspection for particulates at room temperature and at 4°C.

  • pH Measurement: Measure the pH of the final formulation. An ideal pH is close to physiological (pH 7.4). Adjust with NaOH or HCl if necessary, ensuring no precipitation occurs.

  • Stability: Store the lead formulation at room temperature and 4°C for at least 24 hours and re-assess for any precipitation or degradation.

  • Selection Criteria: Choose the simplest aqueous vehicle (e.g., saline) that achieves the desired concentration and remains stable.

Pharmacokinetic (PK) Profiling in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of PPMH. This informs dose selection and scheduling for subsequent studies.[4][5]

Experimental Design:

  • Species: CD-1 mice (n=3-5 per time point per route).[4][6]

  • Administration Routes:

    • Intravenous (IV) bolus via tail vein (e.g., 2 mg/kg) to determine clearance and volume of distribution.[7]

    • Oral gavage (PO) (e.g., 10 mg/kg) to determine oral bioavailability.[8]

  • Dosing: Doses should be based on any available in vitro potency data (e.g., 100-1000x the IC50).

  • Sampling: Serial blood sampling from the submandibular or saphenous vein at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[5]

  • Analysis: Quantify PPMH concentration in plasma using a validated LC-MS/MS method.

ParameterDescriptionGoal
Tmax Time to reach maximum plasma concentrationIndicates rate of absorption
Cmax Maximum plasma concentrationRelates to efficacy and toxicity
AUC Area under the curve (total drug exposure)Key parameter for efficacy
t1/2 Half-lifeDetermines dosing frequency
F% Oral Bioavailability(AUC_oral / AUC_IV) * 100

Protocol: Intravenous (IV) Tail Vein Injection

  • Animal Preparation: Warm the mouse under a heat lamp to induce vasodilation of the tail veins.[9][10]

  • Restraint: Place the mouse in a suitable restraint device.

  • Injection: Using a 27-30 gauge needle, inject the calculated volume of PPMH formulation (typically 5-10 ml/kg) into one of the lateral tail veins.[9][11]

  • Confirmation: Successful injection is indicated by the absence of a subcutaneous bleb and easy plunger movement.

  • Post-Injection: Return the mouse to its cage and monitor for any immediate adverse reactions.

Acute and Dose-Range Finding Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity. This study is guided by OECD guidelines for acute oral toxicity.[12][13]

Experimental Design:

  • Species: CD-1 mice (n=3-5 per dose group, both sexes).

  • Dosing: Administer single doses of PPMH via the intended clinical route (e.g., oral gavage) in an escalating manner (e.g., 10, 30, 100, 300 mg/kg).

  • Monitoring: Observe animals intensively for the first 4 hours post-dose, then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing) and body weight.

  • Endpoint: The MTD is defined as the highest dose that does not cause >10% body weight loss or significant, irreversible clinical signs of toxicity.

  • Necropsy: Perform gross necropsy on all animals at the end of the study to identify any organ abnormalities.

Phase 2: In Vivo Efficacy Evaluation in Glioblastoma Models

With PK and safety data in hand, the focus shifts to assessing the anticancer activity of PPMH. The choice of animal model is critical for clinical relevance. Patient-derived xenograft (PDX) models implanted orthotopically (in the brain) are considered the gold standard for glioblastoma as they better recapitulate the heterogeneity and microenvironment of the human disease.[14][15][16]

Efficacy_Workflow cluster_prep Model Preparation cluster_implant Orthotopic Implantation cluster_monitor Tumor Monitoring & Treatment cluster_endpoint Endpoint Analysis U87MG Culture U87-MG-Luc Glioblastoma Cells Harvest Harvest & Count Cells U87MG->Harvest Surgery Stereotactic Intracranial Injection of Cells Harvest->Surgery Mice Athymic Nude Mice Mice->Surgery BLI Bioluminescence Imaging (BLI) to Monitor Tumor Growth Surgery->BLI Randomize Randomize into Groups (Vehicle vs. PPMH) BLI->Randomize Treat Daily Dosing (e.g., Oral Gavage) Randomize->Treat Monitor Monitor Body Weight & Clinical Signs Treat->Monitor FinalBLI Final BLI Scan Treat->FinalBLI Survival Survival Analysis (Kaplan-Meier) Monitor->Survival Histo Harvest Brains for Histology & PD Markers Survival->Histo

Caption: Workflow for an orthotopic glioblastoma xenograft efficacy study.

Orthotopic Glioblastoma Xenograft Study

Objective: To evaluate the efficacy of PPMH in reducing tumor growth and extending survival in a clinically relevant brain tumor model.[17][18]

Protocol:

  • Cell Line: Use a human glioblastoma cell line engineered to express luciferase (e.g., U87-MG-Luc) for non-invasive tumor monitoring.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice) to prevent rejection of the human tumor cells.[14][18]

  • Intracranial Implantation:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a small burr hole in the skull over the desired brain region (e.g., the striatum).

    • Using a Hamilton syringe, slowly inject a suspension of U87-MG-Luc cells (e.g., 100,000 cells in 5 µL of PBS) into the brain parenchyma.

    • Close the incision with a suture or surgical glue.

  • Tumor Growth Monitoring:

    • Beginning 5-7 days post-implantation, monitor tumor growth weekly via bioluminescence imaging (BLI).

    • Administer luciferin intraperitoneally and image the anesthetized mice using an IVIS or similar system.

  • Treatment:

    • When tumors reach a predetermined size (e.g., a specific bioluminescent flux), randomize mice into treatment groups (e.g., Vehicle control, PPMH at MTD).

    • Administer treatment daily via the determined route (e.g., oral gavage) for a specified duration (e.g., 21 days).

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Measure tumor volume via BLI at regular intervals and at the end of the study. Calculate TGI relative to the vehicle control group.

    • Survival: Monitor a separate cohort of animals until they reach a humane endpoint (e.g., >20% weight loss, neurological symptoms). Analyze survival data using Kaplan-Meier curves.

Phase 3: Safety and Tolerability Assessment

Before a drug can be considered for human trials, its safety profile must be thoroughly investigated in accordance with international guidelines.[19]

Core Battery Safety Pharmacology

Objective: To investigate the potential undesirable effects of PPMH on vital organ systems, specifically the central nervous, cardiovascular, and respiratory systems, as mandated by ICH S7A guidelines.[20][21][22]

  • Central Nervous System (CNS):

    • Protocol: Conduct a Functional Observational Battery (FOB) or modified Irwin test in rats.[20][22]

    • Procedure: Administer a single dose of PPMH and observe the animals for a range of behavioral and physiological parameters, including changes in posture, gait, reactivity to stimuli, and body temperature.

    • Rationale: This identifies potential neurological side effects such as sedation, excitation, or motor impairment.[23]

  • Cardiovascular System:

    • Protocol: Use telemetry-implanted conscious, freely moving animals (e.g., dogs or non-human primates) to monitor cardiovascular parameters.

    • Procedure: Continuously record electrocardiogram (ECG), blood pressure, and heart rate before and after PPMH administration.

    • Rationale: This is crucial for detecting potential liabilities such as QT interval prolongation, which can lead to fatal arrhythmias.

  • Respiratory System:

    • Protocol: Use whole-body plethysmography in conscious rodents.

    • Procedure: Place animals in a plethysmography chamber and measure respiratory rate and tidal volume after PPMH administration.

    • Rationale: This assesses for potential respiratory depression or distress.

Repeated-Dose Toxicology Study

Objective: To evaluate the toxicological effects of PPMH following repeated administration over a longer duration (e.g., 28 days in rodents), as per OECD Guideline 407.[12][24]

Experimental Design:

  • Species: Rat (one rodent species) and Dog (one non-rodent species).

  • Groups: At least three dose levels (low, mid, high) and a vehicle control group. The high dose should be near the MTD.

  • Duration: Daily dosing for 28 days.

  • Endpoints:

    • Clinical Observations: Daily monitoring for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Clinical Pathology: Hematology and clinical chemistry analysis on blood samples collected at termination.

    • Histopathology: Microscopic examination of a comprehensive list of organs and tissues from all animals to identify target organ toxicity.

Conclusion

This document outlines a strategic, hypothesis-driven approach for the in vivo evaluation of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride. By systematically progressing from foundational PK and safety studies to robust, clinically relevant efficacy models, researchers can efficiently assess the therapeutic potential of PPMH. The iterative nature of this process, with clear go/no-go decision points based on empirical data, provides a solid foundation for advancing a promising new chemical entity toward clinical development for the treatment of glioblastoma.

References

  • Budimir, A., et al. (2017). New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen. Available at: [Link]

  • Authier, S., et al. (2009). New perspectives in CNS safety pharmacology. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Teicher, B. A. (Ed.). (2009). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. Humana Press.
  • Pineda, J. R., et al. (2017). Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments. Frontiers in Oncology. Available at: [Link]

  • Adachi, A. (Ed.). (2013). Animal model studies on viral infections. Frontiers in Microbiology. Available at: [Link]

  • Kozin, S. V., et al. (2020). Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. bioRxiv. Available at: [Link]

  • Lenting, K., et al. (2017). Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma. Cancers. Available at: [Link]

  • Agnihotri, S., et al. (2021). Mouse Models of Experimental Glioblastoma. Gliomas - NCBI Bookshelf. Available at: [Link]

  • Jampilek, J., et al. (2004). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Wüthrich, M., et al. (2019). Animal Models of Systemic Mycoses. ResearchGate. Available at: [Link]

  • Adachi, A. (2013). Animal model studies on viral infections. Frontiers in Microbiology. Available at: [Link]

  • S.J., A., & T.R., S. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Perez-Bercoff, D. (2010). Animal models: an important tool in mycology. Revista Iberoamericana de Micología. Available at: [Link]

  • Nucro-Technics. (2025). Safety Pharmacology Studies. Nucro-Technics. Available at: [Link]

  • UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. University of British Columbia. Available at: [Link]

  • Ly, H. (2019). Comparative Animal Models of Human Viral Infections. Viruses. Available at: [Link]

  • Certis Oncology Solutions. (n.d.). Glioblastoma Mouse Model Development & The Future of GBM Research. Certis Oncology Solutions. Available at: [Link]

  • IITRI. (n.d.). Infectious Disease Animal Models. IITRI. Available at: [Link]

  • Day, B. W., et al. (2019). Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research. Comparative Medicine. Available at: [Link]

  • Lionakis, M. S. (2014). Overview of Vertebrate Animal Models of Fungal Infection. Current Protocols in Immunology. Available at: [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Charles River Laboratories. Available at: [Link]

  • Hube, B., & Naglik, J. (2022). Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Hube, B., & Naglik, J. R. (2022). Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Teicher, B. A. (Ed.). (2009). Anticancer Drug Development Guide. Humana Press. Available at: [Link]

  • Scribd. (n.d.). OECD Toxicity Guidelines Overview. Scribd. Available at: [Link]

  • SlideShare. (n.d.). CNS, RESPIRATORY & CVS (hERG assay) SAFETY PHARMACOLOGY STUDIES. SlideShare. Available at: [Link]

  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. Available at: [Link]

  • University of California, Berkeley. (2014). Fluid and Drug Administration. Office of the Vice Chancellor for Research. Available at: [Link]

  • ResearchGate. (n.d.). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. ResearchGate. Available at: [Link]

  • OECD. (2018). Test No. 424: Neurotoxicity Study in Rodents. OECD iLibrary. Available at: [Link]

  • Aarde, S. M., et al. (2012). Methods for Intravenous Self Administration in a Mouse Model. Journal of Visualized Experiments. Available at: [Link]

  • Virginia Tech. (2017). SOP: Mouse Intravenous Injections. Research and Innovation. Available at: [Link]

  • University of Nebraska Medical Center. (n.d.). Pharmacokinetics Protocol – Rodents. UNMC. Available at: [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity – Up-and-Down Procedure. National Toxicology Program. Available at: [Link]

  • Biobide. (n.d.). OECD guidelines for Chronic Toxicity studies. Biobide Blog. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IACUC Routes of Administration Guidelines. Research & Innovation Office. Available at: [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. MuriGenics. Available at: [Link]

  • OECD. (2018). Test No. 424: Neurotoxicity Study in Rodents. OECD. Available at: [Link]

  • Lainchbury, M., et al. (2012). Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. Investigational New Drugs. Available at: [Link]

  • Li, Y., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol. Available at: [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. BioDuro. Available at: [Link]

  • Tat, J., et al. (2023). Designing an In Vivo Preclinical Research Study. Bioengineering. Available at: [Link]

  • Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration. Available at: [Link]

  • ResearchGate. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Dissolving Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical First Step in Research

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As with any high-purity research chemical, the accuracy, reproducibility, and validity of experimental results are fundamentally dependent on the proper preparation of the initial solution. Improper dissolution can lead to inaccurate concentration, precipitation during experiments, and compound degradation, ultimately compromising the entire data set.

This document provides a comprehensive technical guide with detailed protocols for the effective dissolution of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride. As a hydrochloride salt, this compound has been engineered for improved solubility in aqueous media, a critical feature for many biological applications.[1] These protocols are designed to ensure the resulting solutions are stable, accurate, and suitable for a wide range of downstream applications, from initial in vitro screening to more complex cellular assays. We will explore the causality behind solvent selection and procedural steps, empowering researchers to make informed decisions tailored to their specific experimental needs.

Physicochemical Profile and Solubility Characteristics

A thorough understanding of the compound's properties is essential for developing a robust dissolution strategy. While specific experimental data for this exact molecule is limited, its properties can be reliably inferred from its chemical structure and data on analogous compounds like piperazine dihydrochloride and other pyrazine derivatives.[1][2][3]

  • Chemical Structure: A pyrazine ring linked via a carbonyl group to a piperazine ring, supplied as a monohydrochloride salt.

  • Appearance: Typically a white to off-white crystalline solid or powder.[2][4]

  • Ionic Nature: As a hydrochloride salt, the molecule is ionic. This characteristic is the primary determinant of its solubility, favoring polar solvents, particularly water.[1] The salt form significantly enhances aqueous solubility compared to the free base.

Table 1: Qualitative Solubility in Common Laboratory Solvents
SolventTypeExpected SolubilityRationale & Expert Notes
Water (H₂O) Polar ProticFreely SolubleThe hydrochloride salt form is designed for high aqueous solubility. This should be the first choice for most biological buffers.[1][2]
Phosphate-Buffered Saline (PBS) Aqueous BufferSolubleSolubility is expected to be high, similar to water. However, always verify that the final pH of the solution is compatible with your assay, as dissolving the HCl salt will lower the pH slightly.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleAn excellent choice for creating high-concentration stock solutions for long-term storage and in vitro use. Many complex piperazine derivatives are dissolved in DMSO for biological screening.[5][6][7]
Ethanol (EtOH) Polar ProticSlightly to Sparingly SolubleStructurally similar piperazine salts exhibit slight solubility in ethanol.[1][2] It can be used, but may require heating or sonication and may not achieve high concentrations. Often used as a recrystallization or washing solvent, implying lower solubility.[5]
Methanol (MeOH) Polar ProticSlightly SolubleSimilar to ethanol, some solubility is expected but is likely limited compared to water or DMSO.[1][2]

Decision Workflow for Protocol Selection

To assist researchers in selecting the optimal dissolution strategy, the following workflow diagram outlines a logical decision-making process based on the intended application and required concentration.

G start Start: Define Experimental Need concentration High Concentration Stock Needed? (>10 mM) start->concentration application Final Application in Aqueous Medium? concentration->application No protocol_dmso Protocol 2: Dissolve in DMSO concentration->protocol_dmso Yes application->protocol_dmso No (e.g., organic synthesis) protocol_aqueous Protocol 1: Dissolve directly in Water/Buffer application->protocol_aqueous Yes dilute Dilute DMSO stock into final aqueous medium (ensure final DMSO % is low) protocol_dmso->dilute use_directly Use solution directly protocol_aqueous->use_directly end_goal End: Solution Ready for Assay dilute->end_goal use_directly->end_goal

Caption: Workflow for selecting the appropriate dissolution protocol.

Experimental Protocols

These protocols provide step-by-step methodologies. For all protocols, use high-purity solvents and calibrated equipment to ensure accuracy.

Protocol 1: Preparation of Aqueous Solutions (e.g., Water, PBS)

Use Case: Ideal for direct use in most biological and cellular assays where organic solvents must be avoided. Recommended for final concentrations up to 10 mM, though higher may be achievable.

Materials:

  • Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

  • Ultrapure water or sterile 1X PBS

  • Calibrated analytical balance

  • Sterile conical tube or glass vial

  • Vortex mixer

  • Water bath sonicator or water bath (optional, set to 37°C)

Methodology:

  • Calculation: Determine the mass of the compound required to achieve the desired molar concentration in your final volume.

  • Weighing: Carefully weigh the precise mass of the compound and transfer it into the sterile tube or vial. Expert Tip: Taring the balance with the vessel before adding the compound ensures accuracy.

  • Solvent Addition: Add approximately 80% of the final required volume of the aqueous solvent (water or PBS) to the vessel.

  • Initial Dissolution: Cap the vessel securely and vortex vigorously for 30-60 seconds. Visually inspect for any remaining solid particulates.

  • Assisted Dissolution (If Necessary): If the compound has not fully dissolved, one of the following gentle methods can be applied. The increased kinetic energy helps overcome the lattice energy of the crystal.

    • Sonication: Place the vessel in a water bath sonicator for 2-5 minutes.

    • Gentle Warming: Place the vessel in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Like many salts, solubility is expected to increase with temperature.[1]

  • Final Volume Adjustment: Once the solution is completely clear and no particulates are visible, add the remaining solvent to reach the final target volume. Vortex briefly to ensure homogeneity.

  • Verification (Self-Validation): A properly prepared solution will be a clear, colorless to pale yellow liquid, free of any visible precipitate. For highly sensitive applications, filtering through a 0.22 µm syringe filter (PVDF or PES) is recommended to ensure sterility and remove any trace impurities.

Protocol 2: Preparation of High-Concentration DMSO Stock Solutions

Use Case: For creating concentrated stock solutions (e.g., 10-50 mM) for long-term storage and serial dilution into aqueous assay media.

Materials:

  • Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator (optional)

Methodology:

  • Weighing: Accurately weigh the compound and place it in a suitable vessel.

  • DMSO Addition: Add the required volume of DMSO to achieve the target high concentration.

  • Dissolution: Cap securely and vortex for 1-2 minutes. The high solvating power of DMSO should facilitate rapid dissolution.

  • Assisted Dissolution (If Necessary): If dissolution is slow, sonicate in a water bath for 5-10 minutes. Avoid excessive heating of DMSO stocks.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C to ensure long-term stability. Causality: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock solution.

Solution Stability, Storage, and Handling

The stability of your prepared solution is paramount for generating reliable data. Degradation can occur via chemical (e.g., hydrolysis) or physical (e.g., precipitation) pathways.

  • Aqueous Solutions: These solutions are best prepared fresh for each experiment. If short-term storage is unavoidable, store at 2-8°C for no more than 24-48 hours, protected from light.

  • DMSO Stock Solutions: When stored properly at -20°C or below, DMSO stocks are generally stable for several months. Before use, thaw the aliquot completely at room temperature and vortex thoroughly to re-homogenize, as DMSO can freeze and concentrate the solute.

  • Dilution into Buffers: When diluting a concentrated DMSO stock into an aqueous buffer, add the DMSO stock to the buffer while vortexing. This rapid mixing helps prevent the compound from precipitating out of solution, a common issue when a compound is less soluble in water than in DMSO.

Factors Affecting Solution Stability

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Temp Temperature (High Temp accelerates degradation) Stable Stable Solution Degrade Degradation / Precipitation Temp->Degrade Light Light Exposure (Can cause photodegradation) Light->Degrade pH pH (Extremes can cause hydrolysis) pH->Degrade Solvent Solvent Choice (Aqueous vs. Organic) Solvent->Stable DMSO (storage) Solvent->Degrade Aqueous (long-term)

Caption: Key factors influencing the stability of the dissolved compound.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. Concentration too high: The requested concentration exceeds the solubility limit in the chosen solvent.Low Temperature: Dissolution kinetics are slow.1. Reduce the target concentration.2. Apply gentle heat (37°C) or sonication to aid dissolution.[1]3. Switch to a stronger solvent (e.g., use DMSO instead of water).
Solution is hazy or cloudy. Insoluble Impurities: The starting material may contain minor insoluble impurities.Incomplete Dissolution: Micro-particulates remain in suspension.1. Continue sonication for an additional 5-10 minutes.2. Filter the solution through a 0.22 µm syringe filter. Note: This may slightly lower the concentration if the cloudiness is due to the compound itself.
Precipitate forms upon storage or dilution. Supersaturation: The initial solution was supersaturated and is now crashing out.Poor Solubility in Final Medium: Occurs when diluting a DMSO stock into an aqueous buffer where the compound is less soluble.Temperature Change: Cooling the solution (e.g., refrigeration) can decrease solubility.1. Prepare a less concentrated solution.2. When diluting from DMSO, add the stock slowly to the vortexing aqueous buffer.3. Before use, allow refrigerated solutions to warm to room temperature and check for precipitate.
Inconsistent experimental results. Compound Degradation: The solution was not stored properly or was used after its stability window.Inaccurate Concentration: Errors in initial weighing or serial dilution.1. Always prepare aqueous solutions fresh or use properly stored DMSO aliquots.2. For critical assays, perform a stability study in your specific cell culture medium.3. Double-check all calculations and ensure pipettes and balances are calibrated.

References

  • G.AMPHRAY LABORATORIES. (n.d.). Piperazine Dihydrochloride.docx.
  • Solubility of Things. (n.d.). Piperazine dihydrochloride.
  • Pipzine Chemicals. (n.d.). Cyclopropyl)(piperazin-1-yl)methanone hydrochloride.
  • LookChem. (n.d.). PIPERAZIN-1-YL-THIOPHEN-2-YL-METHANONE HYDROCHLORIDE 99580-45-7 wiki.
  • Benchchem. (n.d.). Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.).
  • Dokuzparmak, C., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society.
  • Suryavanshi, S., & Rathore, V. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Stability of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in cell culture media over time.

Sources

Application Note: A Comprehensive Guide to the HPLC-UV Analysis of Piperazine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the analysis of piperazine and its derivatives using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Piperazine and its related compounds are foundational structures in numerous active pharmaceutical ingredients (APIs).[1] Ensuring their purity and quantifying their presence as starting materials, intermediates, or impurities is critical for drug safety and efficacy. This application note delves into the inherent challenges of piperazine analysis, such as its lack of a strong native chromophore, and presents robust solutions including pre-column derivatization.[2][3] We provide a detailed, field-proven protocol, method development strategies, validation parameters, and troubleshooting advice tailored for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Challenge of Piperazine

Piperazine is a simple, six-membered heterocyclic compound with two secondary amine functional groups.[4][5][6] Its derivatives are ubiquitous in medicine, forming the core of drugs across various therapeutic areas. However, the piperazine molecule itself presents a significant analytical hurdle for HPLC-UV analysis: it lacks a chromophore, a part of a molecule that absorbs UV light.[2] Consequently, direct UV detection of piperazine is impractical for trace-level quantification as it only absorbs at very low wavelengths (around 205 nm) with a minimal response, leading to poor sensitivity and selectivity.[2]

To overcome this, two primary strategies are employed:

  • Indirect UV Analysis: This is suitable for piperazine derivatives that already contain a chromophoric group (e.g., N-Boc-piperazine or phenylpiperazine derivatives).[7][8]

  • Pre-Column Derivatization: For piperazine itself or non-UV-active derivatives, a chemical reaction is performed before HPLC analysis to attach a UV-absorbing "tag" to the molecule. This process dramatically enhances detection sensitivity.[2][3] A widely used and effective derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[2][3]

This guide will focus on the derivatization approach, providing a universally applicable method for sensitive piperazine quantification.

Principle of the Method: Derivatization with NBD-Cl

The core of this analytical method is the nucleophilic substitution reaction between the secondary amine groups of piperazine and the highly reactive NBD-Cl. This reaction forms a stable, intensely colored, and UV-active derivative that can be readily detected at a higher wavelength, typically around 340 nm.[2] This shifts the analysis away from the noisy, low-UV region, significantly improving the signal-to-noise ratio and allowing for the quantification of piperazine at trace levels (ppm).[2][9]

The workflow for this analysis follows a logical progression from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_reaction Phase 2: Derivatization Reaction cluster_analysis Phase 3: Chromatographic Analysis cluster_data Phase 4: Data Processing A Weigh and Dissolve Piperazine Standard/Sample C Mix Sample/Standard with NBD-Cl Solution A->C B Prepare NBD-Cl Derivatizing Agent B->C D Incubate at Controlled Temp (e.g., 60°C for 30 min) C->D E Cool and Dilute to Final Volume D->E F Inject into HPLC-UV System E->F G Separation on Analytical Column F->G H UV Detection (e.g., 340 nm) G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J

Caption: General workflow for HPLC-UV analysis of piperazine via pre-column derivatization.

Detailed Application Protocol

This protocol provides a robust starting point for the analysis of piperazine in an Active Pharmaceutical Ingredient (API). It should be validated for each specific matrix and application.

Reagents and Materials
  • Piperazine Reference Standard (USP or equivalent)[10]

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Diethylamine (ACS Grade)

  • Water (HPLC Grade)

  • API sample containing piperazine

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector
Analytical Column Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 35°C[2]
Detection Wavelength 340 nm[2]
Injection Volume 10 µL[2]
Run Time ~15 minutes

Causality Behind Choices:

  • Mobile Phase: The combination of acetonitrile and methanol provides good solvating power for the derivatized piperazine. The small addition of diethylamine, a basic modifier, is crucial. It acts as a competing base, interacting with residual acidic silanol groups on the silica-based stationary phase. This minimizes secondary ionic interactions, preventing peak tailing and resulting in sharper, more symmetrical peaks for the basic piperazine derivative.

  • Column Temperature: Maintaining a constant, elevated temperature of 35°C ensures reproducible retention times by reducing mobile phase viscosity and enhancing mass transfer kinetics.

  • Detection Wavelength: 340 nm is chosen as it corresponds to a high absorbance maximum for the NBD-piperazine derivative, ensuring maximum sensitivity while minimizing potential interference from other components in the sample matrix.[2]

Preparation of Solutions
  • Standard Stock Solution (e.g., 100 µg/mL Piperazine): Accurately weigh 10 mg of piperazine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (e.g., for an API with a 100 ppm limit): Accurately weigh 500 mg of the API into a 50 mL volumetric flask. Add a suitable volume of diluent (e.g., acetonitrile) to dissolve the sample, then dilute to volume. This yields a 10 mg/mL solution of the API.

  • NBD-Cl Solution (e.g., 1 mg/mL): Dissolve 10 mg of NBD-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.

Derivatization Procedure
  • For Standards: Pipette 1.0 mL of the Standard Stock Solution into a suitable vial.

  • For Samples: Pipette 1.0 mL of the Sample Solution into a separate vial.

  • Add 1.0 mL of the NBD-Cl solution to both the standard and sample vials.

  • Cap the vials and vortex gently to mix.

  • Place the vials in a heating block or water bath set to 60°C for 30 minutes to facilitate the reaction.

  • After incubation, cool the vials to room temperature.

  • Dilute the contents with the mobile phase as needed to bring the concentration within the calibration range.

  • The solutions are now ready for injection into the HPLC system.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the method must be validated according to ICH Q2(R1) guidelines. The key parameters are summarized below.

Validation ParameterPurpose & Acceptance Criteria
Specificity To demonstrate that the peak for the piperazine derivative is free from interference from the API, impurities, and degradation products. This is often assessed using forced degradation studies (acid, base, oxidation, thermal, photolytic stress).[11][12][13]
Linearity To confirm a proportional relationship between concentration and detector response. A minimum of five concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy To assess the closeness of the test results to the true value. This is determined by spiking the sample matrix with known amounts of piperazine at different levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should typically be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): The agreement between results from multiple preparations on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.Intermediate Precision (Inter-assay): Assesses the method's consistency across different days, analysts, or instruments. The %RSD should be ≤ 3.0%.
Limit of Detection (LOD) The lowest concentration that can be reliably detected. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration that can be accurately and precisely quantified. Typically determined at a signal-to-noise ratio of 10:1. The LOQ must be below the reporting threshold for the impurity.
Robustness To evaluate the method's reliability when small, deliberate variations are made to the parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, minor changes in mobile phase composition). The system suitability parameters should remain within acceptable limits.

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is typically done by injecting the working standard solution five or six times.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A high tailing factor indicates undesirable interactions with the column.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% for n≥5 injectionsDemonstrates the precision of the injector and the stability of the detector response.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Peak or Very Small Peak Incomplete derivatization reaction; NBD-Cl solution degraded; incorrect injection.Prepare fresh NBD-Cl solution; ensure correct temperature and time for incubation; check autosampler for proper injection.
Peak Tailing Active sites on the column; mobile phase pH incorrect.Increase the concentration of diethylamine in the mobile phase slightly; ensure the column is not degraded.
Variable Retention Times Fluctuation in pump flow rate or column temperature; column equilibration issue.Service the HPLC pump; ensure the column oven is stable; allow the column to equilibrate for at least 30 minutes with the mobile phase before analysis.
Extraneous Peaks Contamination in sample, diluent, or mobile phase; carryover from previous injection.Filter all mobile phases and samples; run a blank injection to check for contamination; implement a robust needle wash program in the autosampler method.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Available at: [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • ACS Omega. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Available at: [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • MDPI. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Available at: [Link]

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). Piperazine. Available at: [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). Piperazine Citrate. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Available at: [Link]

  • National Institutes of Health. (n.d.). Piperazine. Available at: [Link]

  • ResearchGate. (n.d.). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine. Available at: [Link]

  • SpectraBase. (n.d.). 1-(2-Pyridyl) piperazine - Optional[UV-VIS] - Spectrum. Available at: [Link]

  • Trade Science Inc. (n.d.). Analytical CHEMISTRY. Available at: [Link]

  • ScienceAsia. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Available at: [Link]

  • PubMed. (1976). Quantitative determination of piperazine citrate in piperazine citrate syrup USP. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation study. Available at: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available at: [Link]

Sources

Application Note: Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride as a Scaffold for Chemical Proteomics Target Deconvolution

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in proteomics, chemical biology, and pharmacology.

Abstract: Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a heterocyclic small molecule featuring a pyrazine-piperazine backbone. While direct applications in proteomics are not yet established, its structural analogy to the frontline tuberculosis drug Pyrazinamide (PZA) and its inclusion of the piperazine-methanone motif—a common scaffold in bioactive compounds—positions it as a valuable tool for chemical proteomics. This document outlines the scientific rationale and provides a detailed protocol for utilizing this compound in target identification and deconvolution studies, enabling the discovery of its protein interaction partners and potential therapeutic targets.

Introduction and Scientific Rationale

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a commercially available chemical entity. Its core structure is a composite of two key pharmacophores: the pyrazine ring and a piperazine-methanone linker. This unique combination suggests potential bioactivity and makes it a compelling candidate for proteomics-based screening campaigns.

a) Structural Analogy to Pyrazinamide (PZA):

The pyrazine moiety is famously represented in Pyrazinamide (PZA), a prodrug essential for modern tuberculosis therapy.[1] PZA is converted within Mycobacterium tuberculosis (Mtb) to its active form, pyrazinoic acid (POA).[2] POA has been shown to disrupt cellular processes by targeting specific proteins. Proteomic and genetic studies have identified that POA induces the targeted degradation of PanD, an enzyme crucial for coenzyme A biosynthesis, and also interacts with the ribosomal protein S1 (RpsA), inhibiting the vital process of trans-translation.[1][3] The structural similarity between Piperazin-1-yl(pyrazin-2-yl)methanone and PZA provides a strong rationale for investigating it as a potential anti-mycobacterial agent or as a probe to explore similar protein degradation or inhibition pathways.

G cluster_0 Topic Compound cluster_1 Analogous Drug Compound Piperazin-1-yl(pyrazin-2-yl)methanone Rationale Rationale for Investigation Compound->Rationale Structural Similarity PZA Pyrazinamide (PZA) PZA->Rationale Proteomics Chemical Proteomics Screening Rationale->Proteomics Hypothesis-driven Target Discovery

Caption: Structural relationship between the topic compound and Pyrazinamide (PZA).

b) The Piperazine-Methanone Scaffold in Drug Discovery:

The piperazine ring linked by a ketone (methanone) is a privileged scaffold in medicinal chemistry.[4] Derivatives containing this core have been successfully developed as potent and selective inhibitors for a wide range of protein classes, including:

  • Monoacylglycerol Lipase (MAGL): Phenyl(piperazin-1-yl)methanone derivatives have been identified as reversible MAGL inhibitors.[5][6]

  • Poly (ADP-Ribose) Polymerase (PARP): The piperazine moiety is integral to the structure of PARP inhibitors like Olaparib, where it enhances solubility and bioavailability.[4][7]

  • Kinases: This scaffold is found in inhibitors of various kinases, such as p21-activated kinase 4 (PAK4) and receptor tyrosine kinases.[8][9]

  • Protein-Protein Interaction (PPI) Inhibitors: Certain derivatives have been developed to block the interaction between PCSK9 and LDLR.[10]

This history suggests that Piperazin-1-yl(pyrazin-2-yl)methanone could interact with a variety of protein targets, making it an ideal candidate for an unbiased, discovery-phase chemoproteomic screen.

Potential Target Protein ClassRationale based on Analogous StructuresKey References
Amidohydrolases / PZases Analogy to Pyrazinamide, which requires a pyrazinamidase for activation.[1][2]
Serine Hydrolases (e.g., MAGL) The phenyl(piperazin-1-yl)methanone scaffold has shown inhibitory activity against MAGL.[5][6]
PARP Family Enzymes The diacylpiperazine moiety is a key feature in PARP inhibitors like Olaparib.[4][7]
Protein Kinases (e.g., PAK4) Various piperazine derivatives have been developed as potent kinase inhibitors.[9]
Trans-translation Machinery (e.g., RpsA) A known target of the PZA active form, POA.[3]

Application: Chemoproteomic Protocol for Target Deconvolution

This section details a comprehensive, albeit prospective, protocol for identifying the protein targets of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride using an affinity-based proteomics approach. The workflow is designed to isolate, identify, and validate specific protein interactors from a complex biological sample.

workflow cluster_prep Phase 1: Probe Preparation cluster_exp Phase 2: Affinity Pulldown cluster_analysis Phase 3: Analysis & Validation start Compound with free amine immobilize Covalent Immobilization (Amide Coupling) start->immobilize beads NHS-activated Sepharose Beads beads->immobilize probe Immobilized Probe (Affinity Matrix) immobilize->probe incubate Incubation: Probe + Lysate probe->incubate lysate Cell or Tissue Lysate lysate->incubate wash Stringent Washes (Remove non-specific binders) incubate->wash elute Elution or On-Bead Digestion wash->elute ms LC-MS/MS Analysis elute->ms data Database Search & Quantification ms->data hits Candidate Target List (Hit Prioritization) data->hits validation Orthogonal Validation (e.g., Western Blot, ITC) hits->validation

Caption: Workflow for affinity-based target identification.

Materials and Reagents
  • Compound: Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

  • Affinity Matrix: NHS-activated Sepharose 4 Fast Flow beads (or similar)

  • Cell Line: Relevant cell line (e.g., A549 for cancer, HepG2, or M. tuberculosis lysate)

  • Lysis Buffer: RIPA or similar buffer with protease and phosphatase inhibitors

  • Wash Buffer: Lysis buffer with varying salt concentrations (e.g., 150 mM to 500 mM NaCl)

  • Elution Buffer: SDS-PAGE sample buffer or high pH buffer

  • Proteomics Reagents: DTT, Iodoacetamide (IAA), Trypsin (sequencing grade), Formic Acid, Acetonitrile

  • Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system

Step-by-Step Protocol

Part A: Preparation of the Affinity Matrix

Rationale: Covalently attaching the compound to a solid support allows for the selective capture of interacting proteins from a complex mixture. The piperazine moiety contains a secondary amine that can be used for coupling after deprotection or used directly if the hydrochloride salt is removed.

  • Compound Preparation: Dissolve Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride in an appropriate buffer (e.g., 0.1 M NaHCO₃, pH 8.3). The free secondary amine on the piperazine ring is the reactive site for coupling.

  • Bead Equilibration: Resuspend NHS-activated Sepharose beads in ice-cold 1 mM HCl. Wash the beads extensively with coupling buffer (0.1 M NaHCO₃, pH 8.3).

  • Covalent Coupling: Immediately add the dissolved compound to the equilibrated beads. Incubate overnight at 4°C with gentle end-over-end rotation. A typical ratio is 1-5 µmol of compound per mL of bead slurry.

  • Blocking: Quench any unreacted NHS esters by washing the beads with a blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0). Incubate for 2 hours at room temperature.

  • Final Washes: Wash the beads alternately with a low pH buffer (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0) and a high pH buffer (e.g., 0.1 M Tris, 0.5 M NaCl, pH 8.0). Repeat this cycle 3-5 times.

  • Storage: Store the final affinity matrix and control beads (blocked without compound) at 4°C in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).

Part B: Affinity Pulldown Experiment

Rationale: Incubating the affinity matrix with a cell lysate allows the immobilized compound to bind its protein targets. Subsequent washes remove non-specific binders, enriching for true interactors.

  • Lysate Preparation: Culture cells to ~80-90% confluency. Harvest, wash with ice-cold PBS, and lyse in a suitable buffer containing protease inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Incubation: For each pulldown, incubate 1-5 mg of total protein lysate with 50 µL of the affinity matrix (or control beads). Perform this incubation for 2-4 hours at 4°C with gentle rotation.

    • Competition Control (Crucial): In a parallel sample, pre-incubate the lysate with an excess of free Piperazin-1-yl(pyrazin-2-yl)methanone (e.g., 100 µM) for 1 hour before adding the affinity matrix. This will distinguish specific binders from proteins that interact with the bead matrix itself.

  • Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 5-7 times with 1 mL of ice-cold wash buffer. For the final wash, use a buffer without detergent to prepare for mass spectrometry.

Part C: On-Bead Digestion and LC-MS/MS Analysis

Rationale: Digesting the captured proteins directly on the beads minimizes sample loss and contamination. LC-MS/MS provides high-sensitivity identification and quantification of the enriched proteins.

  • Reduction & Alkylation: Resuspend the washed beads in 100 µL of 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature, then add IAA to a final concentration of 25 mM and incubate in the dark for 20 minutes.

  • Tryptic Digestion: Add sequencing-grade trypsin (e.g., 1 µg per sample) and incubate overnight at 37°C with shaking.

  • Peptide Collection: Pellet the beads and collect the supernatant containing the digested peptides. Acidify the peptides with formic acid to a final concentration of 0.1%.

  • LC-MS/MS Analysis: Analyze the peptides using a nano-LC system coupled to a high-resolution mass spectrometer. Use a standard data-dependent acquisition (DDA) method.

  • Data Analysis: Search the resulting RAW files against a relevant protein database (e.g., UniProt Human) using a search algorithm like MaxQuant or Sequest. Use label-free quantification (LFQ) to compare protein abundances between the compound-bead pulldown, control-bead pulldown, and the free compound competition sample.

Interpreting the Results

A high-confidence "hit" or potential target is a protein that meets the following criteria:

  • Enrichment: Shows significantly higher abundance in the compound-bead pulldown compared to the control-bead pulldown (e.g., >3-fold change, p-value < 0.05).

  • Competition: Its binding is significantly reduced in the sample pre-incubated with the free compound.

Prioritize hits based on biological plausibility, known roles in disease, and similarity to targets of analogous compounds.

Conclusion and Future Directions

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride represents an under-explored chemical tool. The protocols and rationale presented here provide a robust framework for its application in chemical proteomics. By leveraging its structural similarities to known drugs and pharmacophores, researchers can employ affinity-based proteomics to systematically uncover its protein interaction landscape. Successful identification of specific, high-affinity targets could pave the way for its development as a novel therapeutic lead, a pharmacological probe to study biological pathways, or as a starting point for the rational design of more potent and selective modulators.

References

  • Ataman Kimya. "PIPERAZINES." Ataman Kimya. Available at: [Link].

  • Gopal, P., et al. (2020). "Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents." PubMed Central. Available at: [Link].

  • ChemicalBook. "PIPERAZIN-1-YL-THIOPHEN-2-YL-METHANONE HYDROCHLORIDE 99580-45-7 wiki." Molbase. Available at: [Link].

  • Lima, W. G., et al. (2021). "PanB over-representation as part of pyrazinamide action: a proteomic insight." PubMed. Available at: [Link].

  • ResearchGate. "Pyrazinamide Analogs Designed for Rational Drug Designing Strategies against Resistant Tuberculosis | Request PDF." ResearchGate. Available at: [Link].

  • MySkinRecipes. "Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride." MySkinRecipes. Available at: [Link].

  • Granchi, C., et al. (2019). "Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors." PubMed Central. Available at: [Link].

  • PubChem. "(4-(5-chloro-2-methoxyphenyl)piperazin-1-yl)(3-(4-chlorophenyl)-1H-pyrazol-5-yl)methanone." PubChem. Available at: [Link].

  • Al-Ostoot, F. H., et al. (2022). "Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells." PubMed. Available at: [Link].

  • Gopal, P., et al. (2022). "Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents." PubMed. Available at: [Link].

  • Granchi, C., et al. (2019). "Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors." ResearchGate. Available at: [Link].

  • Shi, W., et al. (2011). "Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis: a potential mechanism for shortening the duration of tuberculosis chemotherapy." NIH. Available at: [Link].

  • Petrucci, R., et al. (2024). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." PubMed Central. Available at: [Link].

  • Wang, Y., et al. (2024). "Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors." PubMed. Available at: [Link].

  • Zhang, L., et al. (2018). "Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity." NIH. Available at: [Link].

  • Mallikarjuna, S. M., et al. (2018). "methanone." MDPI. Available at: [Link].

  • Scott, J. S., et al. (2024). "Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor." PubMed. Available at: [Link].

Sources

Application Notes & Protocols: The Strategic Use of Piperazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Core - A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in clinically successful drugs. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, is a quintessential example of such a "privileged scaffold".[1][2] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical and structural properties that make it an invaluable tool for drug designers.[2][3] The two nitrogen atoms provide handles for synthetic modification, allowing for the precise tuning of pharmacological activity and pharmacokinetic profiles.[3][4] Furthermore, the piperazine ring's inherent basicity, conformational flexibility, and ability to improve aqueous solubility often enhance a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for oral bioavailability.[3][4]

This guide provides an in-depth exploration of the piperazine motif, detailing its diverse pharmacological applications, core synthetic strategies, and the underlying principles of its use in modern drug development. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, bridging the gap between theoretical knowledge and practical laboratory application.

Pharmacological Versatility of Piperazine Derivatives

The substitution patterns on the piperazine nucleus can be subtly altered to achieve significant differences in medicinal properties, leading to a wide array of therapeutic applications.[5] Piperazine derivatives are integral components of drugs targeting a vast range of conditions, from central nervous system (CNS) disorders to infectious diseases and cancer.[5][6][7]

Key Therapeutic Areas:

  • Central Nervous System (CNS): Arylpiperazine derivatives are particularly prominent in neuropharmacology.[8] They are well-known for interacting with G-Protein Coupled Receptors (GPCRs), especially serotonin and dopamine receptors, leading to their use as antipsychotics (e.g., Aripiprazole, Clozapine), antidepressants (e.g., Vortioxetine), and anxiolytics (e.g., Buspirone).[9] The piperazine moiety often plays a crucial role in the specific binding conformations of these agents within their target receptors.[10]

  • Antihistamines: The piperazine core is found in well-known antihistamines like Cetirizine and Cyclizine, where it contributes to receptor binding and favorable pharmacokinetic properties.[7][11]

  • Anticancer Agents: In oncology, the piperazine scaffold is often used as a linker to connect different pharmacophoric groups or as a core to arrange functionalities for interaction with kinase enzymes.[2] A significant number of recently FDA-approved kinase inhibitors, such as Imatinib and Erlotinib, incorporate this ring system.[11][12]

  • Antiviral and Antimicrobial Agents: Piperazine derivatives have demonstrated efficacy as antiviral, antibacterial, and antifungal agents.[5][6] For instance, the antibiotic Ciprofloxacin contains a piperazine ring that is crucial for its activity.[7]

  • Other Applications: The therapeutic reach of piperazine derivatives extends to anthelmintics (where piperazine citrate is a primary treatment for worm infections), anti-inflammatory agents, anticonvulsants, and antianginal drugs.[5]

The following table summarizes a selection of FDA-approved drugs that highlight the versatility of the piperazine scaffold.

Drug NameTherapeutic ClassMechanism of Action (Primary)
Aripiprazole Atypical AntipsychoticPartial agonist at dopamine D2 and serotonin 5-HT1A receptors; antagonist at 5-HT2A receptors.
Vortioxetine AntidepressantSerotonin reuptake inhibitor and modulator of various serotonin receptors.[9]
Buspirone AnxiolyticPartial agonist at serotonin 5-HT1A receptors.[9]
Cetirizine AntihistamineSelective H1 receptor inverse agonist.[11]
Imatinib Anticancer (Kinase Inhibitor)Inhibitor of multiple tyrosine kinases, including Bcr-Abl and c-KIT.
Ciprofloxacin AntibioticInhibitor of bacterial DNA gyrase and topoisomerase IV.[7]
Sildenafil Erectile DysfunctionInhibitor of phosphodiesterase type 5 (PDE5).[11]

Core Synthetic Methodologies and Protocols

The functionalization of the piperazine core is a cornerstone of its utility. The presence of two secondary amine groups allows for sequential and often regioselective substitution, enabling the construction of vast and diverse chemical libraries. The most common strategies involve forming carbon-nitrogen (C-N) bonds at one or both nitrogen atoms.

Diagram: The Piperazine Scaffold as a Versatile Synthetic Hub

The following diagram illustrates the synthetic accessibility of the N1 and N4 positions of the piperazine ring, which is fundamental to its role as a privileged scaffold.

G Piperazine Piperazine Core N1_Func N1 Functionalization (e.g., Arylation, Acylation) Piperazine->N1_Func R1-X N4_Func N4 Functionalization (e.g., Alkylation, Amidation) N1_Func->N4_Func R2-Y Library Diverse Chemical Library N4_Func->Library

Caption: Synthetic diversification of the piperazine core at N1 and N4 positions.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds, particularly for attaching aryl groups to the piperazine nitrogen.[13] This reaction is a key step in the synthesis of numerous CNS and anticancer drugs.[14]

Causality: The choice of a palladium catalyst and a specific phosphine ligand is critical. Sterically hindered, electron-rich ligands accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination) and are essential for coupling less reactive aryl chlorides or sterically demanding substrates.[13] A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle without competing in side reactions.

Materials:

  • N-Boc-piperazine (1.2 equiv.)

  • Aryl Halide (e.g., 4-Bromotoluene) (1.0 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or (NHC)Pd(allyl)Cl) (1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, SPhos) (2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, K₃PO₄) (1.5-2.0 equiv.)

  • Anhydrous Toluene or Dioxane

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Step-by-Step Procedure:

  • Setup: Add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inerting: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst and ligand to the tube under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-N'-Boc-piperazine.

Self-Validation: The identity and purity of the final product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a versatile method for installing alkyl groups on the second nitrogen of a piperazine derivative, often after an initial N-arylation step.[15] This reaction involves the condensation of the piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[16]

Causality: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation because it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions that might be incompatible with other functional groups in the molecule.[15] Its steric bulk and moderate reactivity prevent over-alkylation.[16]

Materials:

  • N-Aryl-piperazine (1.0 equiv.) (e.g., from Protocol 1 after Boc-deprotection)

  • Aldehyde or Ketone (1.1 equiv.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

Step-by-Step Procedure:

  • Setup: Dissolve the N-aryl-piperazine (1.0 equiv.) and the aldehyde/ketone (1.1 equiv.) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirring solution. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-16 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram: General Synthetic Workflow for Disubstituted Piperazines

This workflow visualizes the sequential application of the protocols described above to generate a complex piperazine derivative.

G cluster_0 Step 1: C-N Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Functionalization P1 N-Boc-Piperazine + Aryl Halide P2 Buchwald-Hartwig Amination P1->P2 P3 N-Aryl-N'-Boc-Piperazine P2->P3 P4 Boc Deprotection (e.g., TFA/DCM) P3->P4 P5 N-Aryl-Piperazine P4->P5 P7 Reductive Amination P5->P7 P6 Aldehyde/Ketone P6->P7 P8 Final Disubstituted Product P7->P8

Caption: A common 3-step workflow for synthesizing N-aryl-N'-alkyl piperazines.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the piperazine scaffold allows researchers to probe the structure-activity relationship (SAR) of a compound series.[3][17] Key insights often revolve around:

  • N1-Substituent: When this is an aryl group, its electronic properties (electron-donating vs. electron-withdrawing groups) and substitution pattern can drastically alter receptor affinity and selectivity.[10] For example, in many CNS drugs, this group is responsible for the primary interaction with the target receptor.

  • N4-Substituent: This position is often used to modulate physicochemical properties like solubility and lipophilicity, or to introduce a second pharmacophoric element to achieve polypharmacology (interacting with multiple targets).[2] The length and nature of an alkyl chain at N4 can fine-tune the compound's pharmacokinetic profile.

  • Ring Conformation: The piperazine ring typically exists in a chair conformation. Introducing substituents on the ring's carbon atoms or incorporating it into a more rigid polycyclic system can lock it into a specific conformation, which can enhance binding affinity for a target by reducing the entropic penalty of binding.[2][18]

Challenges and Future Perspectives

While the piperazine scaffold is a powerful tool, its use is not without challenges. The basicity of the nitrogen atoms can lead to interactions with the hERG potassium channel, a known cardiotoxicity liability. Furthermore, piperazine-containing compounds can be susceptible to N-dealkylation by cytochrome P450 enzymes, affecting their metabolic stability.[11]

Future research is focused on developing novel synthetic methods for the direct C-H functionalization of the piperazine ring's carbon atoms, which has historically been challenging.[19] Success in this area will unlock new chemical space and allow for the creation of more complex, three-dimensional structures with novel pharmacological profiles, ensuring that the piperazine scaffold remains a central element in the drug discovery toolkit for years to come.[20][21]

References

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20). AYUSH. Retrieved January 20, 2026, from [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit. Retrieved January 20, 2026, from [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions. Retrieved January 20, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Recently Adopted Synthetic Protocols for Piperazines: A Review. (2024, July 19). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. (2024, December 30). Thieme Connect. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Piperazine Synthesis | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Some FDA‐approved piperazine‐containing drugs. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023, July 22). MDPI. Retrieved January 20, 2026, from [Link]

  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021, June 17). PubMed. Retrieved January 20, 2026, from [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Structures of FDA-approved piperazine-based drugs. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Recently Adopted Synthetic Protocols for Piperazines: A Review | Bentham Science. (2024, July 19). Bentham Science. Retrieved January 20, 2026, from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF. (2025, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 20, 2026, from [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. (n.d.). Bentham Science Publisher. Retrieved January 20, 2026, from [Link]

Sources

Application of Piperazine Derivatives in Pulmonary Fibrosis Research: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Pulmonary Fibrosis and the Role of Piperazine Derivatives

Idiopathic Pulmonary Fibrosis (IPF) is a relentless and ultimately fatal lung disease characterized by the progressive scarring of lung tissue, which leads to an irreversible decline in lung function.[1][2] The underlying cause of IPF remains unknown, and the disease course is marked by a gradual stiffening of the lungs, impairing the vital process of gas exchange.[1][3] At the cellular level, IPF is driven by an aberrant wound healing process involving the excessive deposition of extracellular matrix (ECM) proteins, primarily collagen, by activated fibroblasts known as myofibroblasts.[3][4]

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds.[5][6][7][8] In the context of pulmonary fibrosis, derivatives of this heterocyclic compound have emerged as critical therapeutic agents. The two FDA-approved drugs for IPF, nintedanib and pirfenidone, underscore the therapeutic potential of targeting the complex signaling cascades that drive fibrosis.[9] Nintedanib, a piperazine derivative, functions as a multi-tyrosine kinase inhibitor, targeting key receptors involved in fibroblast proliferation and activation.[5][10][11] This guide provides an in-depth exploration of the application of piperazine derivatives in pulmonary fibrosis research, offering detailed protocols and scientific rationale for their investigation from in vitro screening to in vivo efficacy studies.

Core Signaling Pathways in Pulmonary Fibrosis Targeted by Piperazine Derivatives

The pathogenesis of pulmonary fibrosis is orchestrated by a complex network of signaling pathways that promote inflammation, fibroblast activation, and ECM deposition. Piperazine derivatives, most notably nintedanib, have been shown to modulate several of these critical pathways.

A primary driver of fibrosis is Transforming Growth Factor-beta (TGF-β), a potent cytokine that stimulates the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts.[3][4] Additionally, receptor tyrosine kinases (RTKs) such as Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR) play crucial roles in fibroblast proliferation, migration, and survival.[10][11]

Nintedanib exerts its anti-fibrotic effects by competitively binding to the intracellular ATP-binding pocket of these RTKs, thereby inhibiting their autophosphorylation and blocking downstream signaling cascades.[10][11] This disruption of key pro-fibrotic signaling pathways ultimately leads to a reduction in fibroblast proliferation and ECM deposition.[10][12]

Signaling_Pathways_in_Pulmonary_Fibrosis cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response PDGFR PDGFR Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) PDGFR->Downstream_Signaling FGFR FGFR FGFR->Downstream_Signaling VEGFR VEGFR VEGFR->Downstream_Signaling TGFBR TGF-β Receptor SMAD SMAD Pathway TGFBR->SMAD Nintedanib Nintedanib (Piperazine Derivative) Nintedanib->PDGFR Inhibits Nintedanib->FGFR Inhibits Nintedanib->VEGFR Inhibits Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression SMAD->Gene_Expression Proliferation Fibroblast Proliferation Gene_Expression->Proliferation Differentiation Myofibroblast Differentiation Gene_Expression->Differentiation ECM_Production ECM Deposition (Collagen) Gene_Expression->ECM_Production

Caption: Key signaling pathways in pulmonary fibrosis targeted by piperazine derivatives like nintedanib.

Preclinical Evaluation of Piperazine Derivatives: A Step-by-Step Workflow

The preclinical assessment of novel piperazine derivatives for anti-fibrotic activity follows a structured pipeline, progressing from in vitro cell-based assays to in vivo animal models.

Preclinical_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Data Analysis & Candidate Selection In_Vitro TGF-β Induced Myofibroblast Differentiation Collagen_Assay Collagen Production Assay In_Vitro->Collagen_Assay In_Vivo Bleomycin-Induced Pulmonary Fibrosis Model Collagen_Assay->In_Vivo Histology Histological Analysis (Masson's Trichrome) In_Vivo->Histology Hydroxyproline Hydroxyproline Assay In_Vivo->Hydroxyproline Analysis Quantitative Analysis & Lead Optimization Histology->Analysis Hydroxyproline->Analysis

Caption: A typical preclinical workflow for evaluating anti-fibrotic piperazine derivatives.

Application Notes and Protocols

Part 1: In Vitro Evaluation of Anti-Fibrotic Activity

Objective: To assess the ability of piperazine derivatives to inhibit the key fibrotic process of fibroblast-to-myofibroblast differentiation and subsequent collagen production in a cell-based model.

Protocol 1: TGF-β1-Induced Myofibroblast Differentiation

Scientific Rationale: TGF-β1 is a primary inducer of myofibroblast differentiation, characterized by the expression of α-smooth muscle actin (α-SMA) and increased collagen synthesis.[3][13] This assay provides a robust and reproducible in vitro system to screen for compounds that can inhibit this critical step in fibrosis.

Materials:

  • Primary human lung fibroblasts (e.g., from ATCC)

  • Fibroblast growth medium (FGM)

  • Dulbecco's Modified Eagle Medium (DMEM) with 1% fetal bovine serum (FBS)

  • Recombinant human TGF-β1 (10 ng/mL stock)

  • Test piperazine derivatives (dissolved in DMSO)

  • Primary antibody: anti-α-SMA

  • Secondary antibody: Fluorescently-conjugated

  • DAPI for nuclear staining

  • 96-well imaging plates

Procedure:

  • Seed human lung fibroblasts in a 96-well imaging plate at a density of 5,000 cells/well in FGM and incubate overnight.

  • The following day, replace the FGM with DMEM containing 1% FBS.

  • Add the test piperazine derivatives at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor).

  • After 1 hour of pre-incubation with the compounds, add TGF-β1 to a final concentration of 5 ng/mL to all wells except for the untreated control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.[14]

  • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.

  • Incubate with anti-α-SMA primary antibody, followed by the fluorescently-conjugated secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a high-content imaging system and quantify the intensity of α-SMA staining per cell.

Expected Results: A dose-dependent decrease in α-SMA expression in the presence of an effective anti-fibrotic piperazine derivative.

CompoundConcentration (µM)α-SMA Expression (Normalized to Vehicle)
Vehicle Control-1.00
TGF-β1 only-3.50
Piperazine Derivative X 0.12.75
11.50
101.10
Nintedanib (Reference) 11.45
Part 2: In Vivo Efficacy in a Murine Model of Pulmonary Fibrosis

Objective: To evaluate the therapeutic efficacy of a lead piperazine derivative in a well-established animal model of pulmonary fibrosis.

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in Mice

Scientific Rationale: Intratracheal administration of the anti-cancer agent bleomycin is a widely used and validated method to induce lung fibrosis in rodents.[1][15] The resulting pathology shares many histological and biochemical features with human IPF, making it a suitable model for testing the efficacy of anti-fibrotic compounds.[1][15]

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Bleomycin sulfate

  • Sterile saline

  • Anesthetics (e.g., ketamine/xylazine)

  • Test piperazine derivative formulated for oral gavage

  • Vehicle control for oral gavage

Procedure:

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • On day 0, administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg) in 50 µL of sterile saline.[15] A control group should receive sterile saline only.

  • Beginning on day 7 (therapeutic regimen), start daily oral gavage of the test piperazine derivative or vehicle control.

  • Monitor the body weight and general health of the animals daily.

  • On day 21, euthanize the mice and collect the lungs.[16]

Protocol 3: Histological Assessment of Lung Fibrosis

Scientific Rationale: Masson's trichrome staining is a histological technique that differentially stains collagen (blue), cytoplasm (red), and nuclei (dark brown/black).[12][17] This allows for the visualization and semi-quantitative assessment of collagen deposition and architectural distortion in the lung tissue, key features of fibrosis.[12][18]

Materials:

  • Formalin-fixed, paraffin-embedded lung tissue sections (5 µm)

  • Masson's trichrome staining kit

  • Microscope with an imaging system

Procedure:

  • Deparaffinize and rehydrate the lung tissue sections.

  • Perform Masson's trichrome staining according to the manufacturer's protocol.[19]

  • Acquire images of the stained sections.

  • Assess the degree of fibrosis using a semi-quantitative scoring system, such as the Ashcroft score, or by quantitative image analysis to determine the percentage of the lung area stained for collagen.[12][20]

Expected Results: A significant reduction in the Ashcroft score and/or the percentage of collagen-stained area in the lungs of mice treated with an effective piperazine derivative compared to the vehicle-treated, bleomycin-injured group.

Protocol 4: Quantification of Lung Collagen Content by Hydroxyproline Assay

Scientific Rationale: Hydroxyproline is an amino acid that is almost exclusively found in collagen.[21][22] Measuring the hydroxyproline content in lung tissue provides a quantitative biochemical measure of the total collagen deposition and, therefore, the extent of fibrosis.[11][21][22][23]

Materials:

  • Lung tissue homogenates

  • Concentrated hydrochloric acid (HCl)

  • Hydroxyproline assay kit (containing chloramine-T and DMAB reagent)

  • Spectrophotometer

Procedure:

  • Homogenize a portion of the lung tissue in distilled water (e.g., 10 mg tissue in 100 µL water).

  • Hydrolyze the homogenate by adding an equal volume of concentrated HCl and heating at 120°C for 3 hours in a pressure-tight vial.[21][22]

  • Evaporate the samples to dryness under vacuum.[22]

  • Reconstitute the samples and perform the colorimetric assay according to the kit manufacturer's instructions, which typically involves sequential reactions with chloramine-T and DMAB reagent.[21][22]

  • Read the absorbance at 560 nm and calculate the hydroxyproline content based on a standard curve.

Expected Results: A significant decrease in the total lung hydroxyproline content in the treatment group compared to the vehicle-treated, bleomycin-injured group.

Treatment GroupAshcroft Score (Mean ± SEM)Lung Hydroxyproline (µ g/lung )
Saline + Vehicle0.5 ± 0.2150 ± 15
Bleomycin + Vehicle5.8 ± 0.6450 ± 40
Bleomycin + Piperazine Derivative X 2.5 ± 0.4250 ± 30
Bleomycin + Nintedanib 2.8 ± 0.5275 ± 35
*p < 0.05 compared to Bleomycin + Vehicle

Conclusion and Future Directions

Piperazine derivatives represent a cornerstone in the current therapeutic landscape for pulmonary fibrosis and a promising scaffold for the development of novel anti-fibrotic agents. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, from initial in vitro screening to in vivo efficacy testing. As our understanding of the molecular underpinnings of pulmonary fibrosis deepens, new therapeutic targets will undoubtedly emerge.[24][25] The versatility of the piperazine scaffold, coupled with rational drug design, positions it as a key chemical entity in the ongoing search for more effective treatments for this devastating disease.[26][27][28] Future research will likely focus on developing piperazine derivatives with improved target selectivity, enhanced safety profiles, and the potential for combination therapies to address the multifaceted nature of pulmonary fibrosis.

References

  • Wollin, L., et al. (2015). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis.
  • Richeldi, L., et al. (2014). Efficacy and safety of nintedanib in idiopathic pulmonary fibrosis. New England Journal of Medicine, 370(22), 2071-2082.
  • Wikipedia. (2024).
  • Moeller, A., et al. (2008). The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? International Journal of Biochemistry & Cell Biology, 40(3), 362-382.
  • Bio-protocol. (n.d.). Hydroxyproline assay.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Hattori, N., et al. (2005). The Development of Bleomycin-Induced Pulmonary Fibrosis in Mice Deficient for Components of the Fibrinolytic System.
  • National Institutes of Health. (2015).
  • National Center for Biotechnology Inform
  • PubMed. (2025). Rational design and synthesis of 6-(piperazin-1-yl)
  • Bio-protocol. (2023). Bleomycin induced mouse pulmonary fibrosis model.
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5489.
  • JoVE. (2018). Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin.
  • PubMed. (2023). Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety.
  • PubMed. (2024).
  • Bio-protocol. (2020). Masson Staining Analysis.
  • PLOS ONE. (2018).
  • MDPI. (2024).
  • Visiopharm. (n.d.).
  • National Center for Biotechnology Information. (2007).
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021).
  • IP Innovative Publication Pvt. Ltd. (n.d.). Techniques of Trichrome Stains in Histopathology and Decoding Fibrosis in Liver, Heart and Lungs.
  • PubMed. (2011).
  • PubMed Central. (2011). Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR)
  • Springer Nature Experiments. (n.d.).
  • ResearchGate. (n.d.). Molecular Pathways in Idiopathic Pulmonary Fibrosis: A Review of Novel Insights for Drug Design.
  • American Journal of Physiology-Lung Cellular and Molecular Physiology. (2007).
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (n.d.).
  • PubMed. (2020).
  • Semantic Scholar. (2024). Treatment of idiopathic pulmonary fibrosis: an update on emerging drugs in phase II & III clinical trials.
  • PubMed. (2024).

Sources

Application Notes & Protocols: Characterizing Piperazine-Based Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Microtubule Network as a Therapeutic Target

1.1 The Dynamic Instability of Tubulin Polymerization Microtubules are fundamental components of the eukaryotic cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape. These hollow polymers are composed of α- and β-tubulin heterodimers that assemble in a head-to-tail fashion.[1] The microtubule network is not static; it undergoes a constant, tightly regulated process of growth (polymerization) and shrinkage (depolymerization) known as "dynamic instability".[1] This dynamism is essential for cellular function, particularly during mitosis, where the mitotic spindle, composed of microtubules, is responsible for segregating chromosomes.

1.2 Clinical Significance of Targeting Tubulin The critical role of microtubules in cell division makes them a prime and clinically validated target for anticancer drug development.[1] Therapeutic agents that interfere with microtubule dynamics can halt the cell cycle and induce apoptosis (programmed cell death). These agents are broadly classified into two groups:

  • Microtubule Stabilizing Agents: Such as the taxanes (e.g., paclitaxel), which bind to polymerized microtubules and prevent their disassembly.

  • Microtubule Destabilizing Agents: These compounds prevent the polymerization of tubulin dimers. This class includes vinca alkaloids, which bind to the "vinca domain," and colchicine and its analogues, which bind to the "colchicine binding site" at the interface of α- and β-tubulin.[1][2]

While clinically successful, many existing microtubule-targeting agents face challenges with toxicity and the development of multidrug resistance.[1][2] This has driven the search for new inhibitors, particularly those targeting the colchicine binding site, which remains an area of intense investigation with no FDA-approved drugs to date.[3][4]

1.3 The Piperazine Scaffold: A Privileged Structure in Tubulin Inhibitor Design The piperazine ring is a six-membered heterocycle containing two nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its versatile structure, which can be readily modified to optimize pharmacological activity.[5][6] Its properties, including structural rigidity and potential for hydrogen bonding, often lead to improved bioavailability and target affinity.[6] Numerous studies have demonstrated that incorporating a piperazine moiety into various chemical structures can yield potent tubulin polymerization inhibitors, making it a valuable pharmacophore in the design of novel anticancer agents.[3][7][8]

Mechanism of Action: How Piperazine Compounds Inhibit Tubulin Polymerization

2.1 Binding to the Colchicine Site: The Primary Mode of Action A significant body of research indicates that many piperazine-based anticancer compounds exert their effect by inhibiting tubulin polymerization.[3][9] Molecular docking simulations and experimental data consistently show that these compounds often bind to the colchicine binding site on β-tubulin.[3][9] By occupying this pocket, the piperazine derivatives prevent the conformational changes in the tubulin dimer that are necessary for its incorporation into a growing microtubule protofilament. Some derivatives, like the compound AK301, have been shown to bind near the colchicine site but in a novel orientation, highlighting the potential for discovering unique binding modes.[10][11]

2.2 Structure-Activity Relationship (SAR) Insights The anticancer potency of piperazine-based tubulin inhibitors is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the aromatic rings attached to the piperazine core are critical for activity.[5][10] For instance, the activity of the piperazine derivative AK301 is governed by the specific positioning of functional groups on its phenyl and benzoyl rings.[10] Similarly, for a series of arylamide derivatives, the substituents on the aryl piperazine moiety significantly influenced their inhibitory activities against cancer cells.[3] This underscores the importance of rational design in optimizing the interaction between the piperazine compound and its binding pocket on tubulin.

2.3 Downstream Cellular Consequences: Mitotic Arrest and Apoptosis The inhibition of tubulin polymerization has profound effects on cellular processes. The disruption of the mitotic spindle prevents proper chromosome alignment and segregation, leading to a halt in the cell cycle, typically at the G2/M phase.[3][8][12] This prolonged mitotic arrest acts as a trigger for the intrinsic apoptotic pathway, ultimately leading to cancer cell death.[3][4] Studies have confirmed that treatment with active piperazine compounds disrupts the cellular microtubule network, causes cell cycle arrest, and induces apoptosis, often in a dose-dependent manner.[4][8]

Diagram 1: Mechanism of Tubulin Polymerization Inhibition

cluster_0 Normal Polymerization cluster_1 Inhibition by Piperazine Compound a α/β-Tubulin Heterodimers b Growing Microtubule a->b Polymerization c α/β-Tubulin Heterodimers d Piperazine Compound c->d Binds to Colchicine Site e No Polymerization A Compound Synthesis & Library Generation B Primary Screen: Antiproliferative Assay (e.g., SRB, MTT) A->B C Hit Identification (Determine IC50 values) B->C D Secondary Assay: In Vitro Tubulin Polymerization Assay C->D Active Compounds E Mechanism Validation: Cell-Based Assays D->E Confirmed Inhibitors F Immunofluorescence (Microtubule Network) E->F G Cell Cycle Analysis (G2/M Arrest) E->G H Apoptosis Assay E->H I Lead Optimization (SAR Studies) E->I

Caption: A typical workflow for identifying and characterizing novel piperazine-based tubulin inhibitors.

Core Protocols and Methodologies

The following protocols provide a robust framework for assessing the activity of piperazine compounds. Each protocol must include appropriate controls to ensure data validity.

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Principle: This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. A fluorescence-based method is often preferred over turbidimetry due to its higher sensitivity. The assay uses a fluorescent reporter that specifically binds to polymerized microtubules, causing a measurable increase in fluorescence intensity that is proportional to the microtubule mass. Materials:

  • Purified, polymerization-competent tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Guanosine triphosphate (GTP) solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Positive Control Inhibitor: Nocodazole or Colchicine

  • Positive Control Enhancer: Paclitaxel

  • Test Piperazine Compound(s) dissolved in an appropriate solvent (e.g., DMSO)

  • Black, opaque 96-well microplate

  • Temperature-controlled fluorescence plate reader (excitation/emission wavelengths dependent on reporter)

Step-by-Step Procedure:

  • Preparation: Pre-warm the fluorescence plate reader to 37°C. Thaw all reagents on ice.

  • Compound Plating: Prepare serial dilutions of the test piperazine compounds and controls at 10x the final desired concentration. Add 5 µL of each 10x dilution to the appropriate wells of the 96-well plate. Include wells for vehicle control (e.g., DMSO).

  • Tubulin Reaction Mix Preparation: On ice, prepare the reaction mix to a final tubulin concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10-15% glycerol, and the fluorescent reporter. Keep this mix on ice until immediate use.

  • Initiation of Polymerization: To initiate the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well, bringing the final volume to 50 µL. Pipette gently to mix without introducing air bubbles.

  • Data Acquisition: Immediately place the plate in the pre-warmed microplate reader. Measure fluorescence intensity every 60 seconds for 60-90 minutes at 37°C.

Data Analysis & Interpretation:

  • Plot fluorescence intensity versus time for each concentration.

  • The vehicle control should show a sigmoidal curve representing nucleation, elongation, and steady-state phases.

  • Paclitaxel-treated wells should show a faster rate of polymerization and a higher plateau.

  • Effective piperazine inhibitors will show a dose-dependent decrease in the rate of polymerization and the final fluorescence intensity (plateau).

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Protocol: Cell-Based Antiproliferative Assay (SRB Assay)

Principle: The Sulforhodamine B (SRB) assay is a cell density-based assay used to quantify the antiproliferative or cytotoxic effects of a compound on cancer cell lines. It measures total cellular protein content, which is proportional to the number of living cells.

Materials:

  • Selected human cancer cell lines (e.g., HeLa, MCF-7, HT29)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test piperazine compound(s)

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the piperazine compound for 48-72 hours. Include vehicle-only wells as a negative control.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate for 1 hour at 4°C.

  • Washing & Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Final Wash & Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Measurement: Shake the plate for 5 minutes and read the optical density (OD) at ~510 nm on a microplate reader.

Data Analysis:

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol: Immunofluorescence Staining for Microtubule Network Integrity

Principle: This microscopy-based technique allows for the direct visualization of the microtubule cytoskeleton within cells, providing compelling qualitative evidence of a compound's disruptive effect.

Materials:

  • Cells grown on sterile glass coverslips in a 12- or 24-well plate

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.25% Triton X-100 in PBS

  • Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Mouse anti-α-tubulin

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting medium

Step-by-Step Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with the piperazine compound at a concentration near its IC50 for an appropriate time (e.g., 18-24 hours). [2]Include vehicle-treated controls.

  • Fixation & Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Wash again. Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking & Antibody Incubation: Wash with PBS. Block with 1% BSA for 1 hour to prevent non-specific antibody binding. Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

  • Secondary Antibody & Counterstaining: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark.

  • Mounting & Imaging: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash once more. Mount the coverslip onto a microscope slide using mounting medium.

  • Microscopy: Visualize the cells using a fluorescence or confocal microscope. Capture images of the microtubule network (green channel) and nuclei (blue channel).

Interpretation:

  • Control Cells: Will display a well-organized, fibrous network of microtubules extending throughout the cytoplasm. [2]* Treated Cells: Will show a disrupted, fragmented, or diffuse microtubule network, confirming the compound's intracellular activity. [2][4]

Protocol: Cell Cycle Analysis via Flow Cytometry

Principle: Tubulin inhibitors block cells in mitosis (M phase). Since DNA content doubles just before mitosis (in G2 phase), these cells accumulate with a 4N DNA content. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) can quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Materials:

  • Cells treated with the piperazine compound and controls

  • PBS, cold

  • 70% ethanol, ice-cold

  • PI/RNase A staining buffer

Step-by-Step Procedure:

  • Cell Treatment & Harvesting: Treat cells in a 6-well plate with the compound for 24 hours. Harvest both adherent and floating cells, pellet by centrifugation, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight or for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining buffer and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

Interpretation:

  • The resulting histogram will show peaks corresponding to cells in G1 (2N DNA content) and G2/M (4N DNA content).

  • Compared to the control, cells treated with an effective piperazine-based tubulin inhibitor will show a significant increase in the population of cells in the G2/M peak, indicating mitotic arrest. [3][8]

Data Presentation and Case Studies

Summarizing quantitative data in a clear, tabular format is essential for comparing the potency of different compounds.

Table 1: Antiproliferative and Tubulin Inhibitory Activities of Representative Piperazine Compounds

Compound ID Cancer Cell Line Antiproliferative IC50 (µM) Tubulin Polymerization IC50 (µM) Binding Site Reference
Compound 3q Various Potent (not specified) 0.92 Colchicine [9]
AK301 HT29 (colon) ~0.115 (ED50) Slowed polymerization Colchicine [10][11]
MY-1121 (16f) SMMC-7721 (liver) 0.089 Potent (not specified) Colchicine [3]
Compound C5 MCF-7 (breast) 2.78 Inhibited assembly Colchicine [12]

| Vindoline-Piperazine 23 | MDA-MB-468 (breast) | 1.00 (GI50) | Not specified | Not specified | [13][14]|

Conclusion and Future Directions

Piperazine-containing molecules represent a highly promising class of tubulin polymerization inhibitors with significant potential as anticancer therapeutics. The protocols and workflow detailed in this guide provide a comprehensive framework for their discovery, characterization, and mechanistic validation. The key to their success lies in their ability to disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.

Future research will likely focus on optimizing the piperazine scaffold to enhance potency, improve selectivity for cancer cells, and overcome mechanisms of drug resistance. [1]The development of dual-action compounds that target both tubulin and other critical cancer pathways, such as protein kinases, is also an exciting and emerging area of investigation. [1]By applying these robust methodologies, researchers can continue to unlock the therapeutic potential of piperazine-based compounds in the fight against cancer.

References

  • Zhu, H. L., et al. (2014). Design, synthesis and biological evaluation of (E)-3-(3,4-dihydroxyphenyl)acrylylpiperazine derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4031-4038. [Link]

  • Chopra, A., et al. (2012). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. Journal of Biological Chemistry, 287(44), 37492-37503. [Link]

  • Li, Y., et al. (2023). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209675. [Link]

  • Kokoshka, J. M., Ireland, C. M., & Barrows, L. R. (1998). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products, 61(11), 1364-1366. [Link]

  • Wang, Y., et al. (2017). Design and synthesis of piperazine acetate podophyllotoxin ester derivatives targeting tubulin depolymerization as new anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(17), 4124-4130. [Link]

  • Li, Y., et al. (2015). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Journal of Nanomedicine & Nanotechnology, 6(5), 1000323. [Link]

  • Li, W., et al. (2019). Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors. RSC Advances, 9(1), 17-26. [Link]

  • Kokoshka, J. M., Ireland, C. M., & Barrows, L. R. (1998). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products, 61(11), 1364-1366. [Link]

  • Davis, A., Martinez, S., & Wilson, L. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 971, 1-13. [Link]

  • Journo, G., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5226. [Link]

  • Szabó, N., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(15), 4452. [Link]

  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101323. [Link]

  • ResearchGate. (n.d.). Structures of tubulin-targeting agents containing benzimidazole and/or piperazine scaffolds. ResearchGate. [Link]

  • Chopra, A., et al. (2012). Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. Journal of Biological Chemistry, 287(44), 37492-37503. [Link]

  • Martínez-Pérez, F., et al. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. Molecules, 26(9), 2483. [Link]

  • ResearchGate. (n.d.). The structure-activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Journal of Asian Natural Products Research, 24(11), 1013-1036. [Link]

  • Szabó, N., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(15), 4452. [Link]

  • Kumar, A., et al. (2020). Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. Journal of Medicinal Chemistry, 63(13), 6947-6967. [Link]

  • Brancale, A., et al. (2019). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 24(22), 4059. [Link]

  • Faizan, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

  • Pinney, K. G., et al. (2019). Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 62(11), 5594-5615. [Link]

  • Acar, Ç., et al. (2016). Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 121-127. [Link]

  • Parker, A. L., & Kavallaris, M. (2020). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 40(4), 1439-1461. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1162-1172. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this critical amide coupling reaction. We will move beyond simple protocols to explore the causality behind common experimental challenges, empowering you to troubleshoot effectively and improve your reaction yields and purity.

This molecule is a key intermediate in medicinal chemistry, often used in the development of therapeutic agents.[1] The synthesis, while conceptually a straightforward amide bond formation between pyrazine-2-carboxylic acid and piperazine, presents unique challenges due to the electronic nature of the pyrazine ring and the bifunctional nature of piperazine.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis is consistently low. What are the most common root causes?

A low or nonexistent yield in this amide coupling reaction typically stems from one of three primary areas: inefficient activation of the pyrazine-2-carboxylic acid, compromised nucleophilicity of the piperazine, or suboptimal reaction conditions that favor side reactions or decomposition. Given the electron-deficient nature of the pyrazine ring, the carboxylic acid is less reactive than its benzene analogs, making efficient activation paramount.[2]

Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

The most common byproduct is the di-acylated piperazine, where two molecules of pyrazine-2-carboxylic acid have reacted with both nitrogen atoms of a single piperazine molecule. This occurs when using unprotected piperazine. The most effective way to prevent this is to use a mono-protected piperazine, such as N-Boc-piperazine (tert-butyl piperazine-1-carboxylate).[3] This ensures only one nitrogen is available for coupling. The Boc-protecting group can then be efficiently removed with an acid (e.g., trifluoroacetic acid or HCl in dioxane) before the final hydrochloride salt formation.

Q3: Is it necessary to use an external base in the coupling reaction? If so, which one is best?

Yes, using a non-nucleophilic base is critical. The reaction between pyrazine-2-carboxylic acid and piperazine can form an ammonium salt, which "kills" the nucleophilicity of the amine.[4] A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to scavenge the acid generated during the reaction, keeping the piperazine nitrogen in its free, nucleophilic state. DIPEA is often preferred as its bulkiness further reduces the risk of it participating in unwanted side reactions.

In-Depth Troubleshooting Guide

Issue 1: Incomplete Reaction or Stalled Conversion

My TLC/LC-MS analysis shows a significant amount of unreacted pyrazine-2-carboxylic acid even after extended reaction times. What's wrong?

This is a classic sign of poor carboxylic acid activation. The activated intermediate (e.g., an active ester) is likely hydrolyzing back to the starting material or is not forming efficiently.

  • Causality: The carboxyl group must be converted into a better leaving group to be susceptible to nucleophilic attack by the amine.[4] If this activation is incomplete or the intermediate is unstable, the reaction will fail.

  • Solutions:

    • Re-evaluate Your Coupling Reagent: For electron-deficient systems like pyrazines, standard carbodiimides like DCC or EDC can sometimes be sluggish. More potent uronium/aminium-based reagents like HATU, HBTU, or phosphonium-based reagents like PyBOP are often more effective as they generate highly reactive intermediates.[5] Some researchers have found success using methanesulfonyl chloride (MsCl) with N-methylimidazole (NMI) specifically for coupling with electron-deficient aminopyrazines where other reagents failed.[2]

    • Ensure Anhydrous Conditions: Water is the enemy of amide coupling reactions. It readily hydrolyzes the activated carboxylic acid intermediate. Ensure all glassware is oven-dried, use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle), and handle hygroscopic reagents in a glovebox or under an inert atmosphere (Nitrogen or Argon).

    • Pre-activation: Instead of adding all reagents at once, try a pre-activation step. Stir the pyrazine-2-carboxylic acid, coupling reagent (e.g., HATU), and base (DIPEA) in an anhydrous solvent like DMF for 15-30 minutes at room temperature before adding the piperazine. This allows for the formation of the active ester without the competing amine present.

Issue 2: Complex Impurity Profile and Difficult Purification

My crude product is a complex mixture, and I'm struggling to isolate the desired product by column chromatography.

This points to suboptimal reaction conditions or an inappropriate choice of reagents leading to side reactions.

  • Causality: Besides the di-acylation mentioned earlier, coupling reagents themselves can generate byproducts that complicate purification. For example, using Dicyclohexylcarbodiimide (DCC) produces dicyclohexylurea (DCU), a notoriously insoluble byproduct that is difficult to remove.[6]

  • Solutions:

    • Switch to a "Cleaner" Coupling Reagent: Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The urea byproduct formed from EDC is water-soluble and can be easily removed with an aqueous acid wash during the workup.[4]

    • Optimize Stoichiometry: While a slight excess of one reagent can drive a reaction to completion, a large excess can lead to more side products. If using unprotected piperazine, a significant excess of piperazine (e.g., 4-5 equivalents) can sometimes favor the mono-acylated product, but this makes its removal more difficult. Using mono-Boc-piperazine with a near 1:1 stoichiometry (e.g., 1.0 eq acid, 1.1 eq amine, 1.1 eq coupling agent) is the most reliable strategy.[3]

    • Control Temperature: Amide coupling reactions are typically run at room temperature. However, if you observe byproduct formation, try running the reaction at 0 °C. Lower temperatures can increase the selectivity of the reaction and minimize the decomposition of sensitive reagents or intermediates.

Issue 3: Product Loss During Workup and Salt Formation

I have a good crude yield, but I lose most of my product during purification and conversion to the hydrochloride salt.

This is often an issue of solubility and handling during the final isolation steps.

  • Causality: The free base of Piperazin-1-yl(pyrazin-2-yl)methanone may have some aqueous solubility, leading to losses during extraction. The hydrochloride salt's solubility can also vary dramatically depending on the solvent used for its precipitation.

  • Solutions:

    • Optimize Aqueous Workup: After quenching the reaction, ensure the pH of the aqueous layer is basic (pH > 9) before extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate. This ensures the piperazine nitrogen is deprotonated and the product is in its less polar, free-base form. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the product in the aqueous layer.

    • Careful Solvent Selection for Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a solvent in which the salt is insoluble. Common choices include diethyl ether, ethyl acetate, or a mixture of DCM/heptane. Then, add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or 2-propanol) dropwise until precipitation is complete. Adding the acid too quickly can trap impurities.

    • Consider Trituration: Instead of a full recrystallization, which can lead to losses, try triturating the crude solid or purified oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate). This can be a very effective purification step.

Data & Protocols

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentProsConsRecommended Use Case
EDC / HOBt Water-soluble byproducts, low cost, readily available.Can be less efficient for challenging couplings; HOBt has explosive properties when dry.A good first choice for initial trials due to easy workup.[3]
HATU / DIPEA Very high reactivity, fast reaction times, excellent for hindered or electron-deficient substrates.Higher cost, can cause side reactions if not used carefully.The "gold standard" for difficult couplings or when high yield is critical.[6]
SOCl₂ Inexpensive, forms highly reactive acyl chloride.Harsh conditions (heat often required), not compatible with sensitive functional groups, generates HCl gas.For robust substrates where a simple, high-throughput method is needed.[7]
T3P® High reactivity, byproducts are water-soluble and easily removed, good safety profile.Moderate cost, can be viscous and difficult to handle.An excellent alternative to HATU with a cleaner workup profile.[8]
Diagram 1: Generalized Amide Coupling Mechanism (HATU)

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid Pyrazine-2- carboxylic Acid ActiveEster O-Acyl(tetramethyl)isouronium Ester (Highly Reactive) Acid->ActiveEster + HATU, + Base HATU HATU HATU->ActiveEster Base DIPEA (Base) Base->ActiveEster Amine N-Boc-Piperazine ActiveEster->Amine Reacts with Amine Product Protected Amide Product Amine->Product Nucleophilic Attack G Start Problem: Low Final Yield C1 Cause: Incomplete Reaction? Start->C1 C2 Cause: Side Product Formation? Start->C2 C3 Cause: Workup/Purification Loss? Start->C3 S1a Solution: Use stronger coupling agent (HATU/T3P) C1->S1a S1b Solution: Ensure strictly anhydrous conditions C1->S1b S1c Solution: Pre-activate acid before adding amine C1->S1c S2a Solution: Use mono-Boc-piperazine C2->S2a S2b Solution: Use EDC for water-soluble byproducts C2->S2b S2c Solution: Run reaction at lower temperature (0 °C) C2->S2c S3a Solution: Optimize extraction pH (>9) C3->S3a S3b Solution: Precipitate salt from non-polar solvent (Ether/EtOAc) C3->S3b S3c Solution: Triturate instead of full recrystallization C3->S3c

Caption: Decision tree for troubleshooting low yield issues.

References

  • Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. Retrieved from [Link]

  • Prashantha, K., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. Retrieved from [Link]

  • Wang, Z., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride. MySkinRecipes. Retrieved from [Link]

  • Reddit. (2020). amide coupling help. r/Chempros. Retrieved from [Link]

  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. Retrieved from [Link]

  • MDPI. (2009). methanone. MDPI. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Retrieved from [Link]

Sources

"Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride stability and storage conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability, storage, and handling of this compound. The following FAQs and troubleshooting guides are based on the chemical principles of the piperazine and pyrazine moieties to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride?

To ensure the long-term stability of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] The hydrochloride salt form enhances stability, particularly in comparison to the free base. For optimal preservation of its integrity, storage at 2-8°C is recommended, protected from light and moisture. Exposure to high humidity and elevated temperatures should be strictly avoided to prevent potential degradation.

What are the likely degradation pathways for this compound?

While specific degradation pathways for this exact molecule are not extensively documented in public literature, based on its structure—a piperazine ring linked to a pyrazine ring via a ketone—the following degradation routes are chemically plausible:

  • Hydrolysis: The amide bond, although generally more stable than an ester linkage, can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[2] This would lead to the cleavage of the molecule into piperazine and pyrazine-2-carboxylic acid.

  • Oxidation: The nitrogen atoms in the piperazine ring are potential sites for oxidation. Exposure to strong oxidizing agents or atmospheric oxygen over extended periods could lead to the formation of N-oxide derivatives.

  • Photodegradation: The pyrazine ring is known to exhibit considerable photostability.[1][3][4][5] However, it is still best practice to protect the compound from prolonged exposure to UV or high-intensity light to minimize any potential for photolytic degradation.

How can I tell if my sample of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride has degraded?

Visual inspection is the first step. Any change in the physical appearance of the white to off-white solid, such as discoloration (e.g., turning yellow or brown), clumping, or an unusual odor, may indicate degradation. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed. A stability-indicating HPLC method would show a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

In which solvents is this compound soluble and stable for experimental use?

As a hydrochloride salt, Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is expected to have good solubility in polar solvents like water and alcohols (e.g., methanol, ethanol). Its solubility in aqueous solutions is a favorable characteristic for many biological assays.[6] For short-term experiments, solutions in high-purity water or buffered systems are appropriate. The stability in cell culture media should be experimentally verified, as components in the media could potentially interact with the compound over time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results in biological assays. Compound degradation due to improper storage or handling.Verify the storage conditions of your stock. Prepare fresh solutions for each experiment. It is also advisable to perform a quick purity check using HPLC if degradation is suspected.
Low recovery of the compound in analytical testing. Adsorption to plasticware or insolubility in the chosen solvent.Use low-binding labware. Ensure the compound is fully dissolved in the chosen solvent before use. You may need to gently warm or sonicate the solution.
Appearance of unexpected peaks in chromatograms. Sample degradation or contamination.Review the handling procedures to rule out contamination. If degradation is suspected, a forced degradation study can help identify the potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigate the stability of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride under various stress conditions.[6][7] This is crucial for developing a stability-indicating analytical method.

Objective: To identify potential degradation products and understand the degradation pathways of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride.

Materials:

  • Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C in an oven for 24 hours.

    • Photostability: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation.

  • Identify and characterize any significant degradation products using techniques like LC-MS.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride from its potential degradation products.

Instrumentation and Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, likely around 254 nm or 320 nm based on the pyrazine chromophore.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development and Validation:

  • Optimize the mobile phase gradient to achieve good separation between the parent peak and any degradation peaks observed in the forced degradation study.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Visualizations

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (105°C, Solid) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (% Degradation, Peak Purity) hplc->data

Caption: General workflow for conducting a forced degradation study.

Potential Degradation Logic

G cluster_degradation Degradation Pathways cluster_products Potential Products compound Piperazin-1-yl(pyrazin-2-yl)methanone HCl (Parent Compound) hydrolysis Hydrolysis (Strong Acid/Base) compound->hydrolysis oxidation Oxidation (Oxidizing Agents) compound->oxidation photolysis Photolysis (UV/Light Exposure) compound->photolysis prod_hydro Piperazine + Pyrazine-2-carboxylic acid hydrolysis->prod_hydro prod_oxi N-Oxide Derivatives oxidation->prod_oxi prod_photo Photolytic Adducts (Less Likely) photolysis->prod_photo

Caption: Inferred degradation pathways for the compound.

References

  • Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Advanced Science. Available from: [Link]

  • Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. National Institutes of Health. Available from: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Chemical Society. Available from: [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Royal Society of Chemistry. Available from: [Link]

  • Forced Degradation Studies Research Articles. R Discovery. Available from: [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Taylor & Francis Online. Available from: [Link]

  • Quantum dynamics of the photostability of pyrazine. Royal Society of Chemistry. Available from: [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. National Institutes of Health. Available from: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available from: [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Royal Society of Chemistry. Available from: [Link]

  • Quantum dynamics of the photostability of pyrazine. ResearchGate. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • Forced degradation study. ResearchGate. Available from: [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]

  • Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. PubMed. Available from: [Link]

  • Cyclopropyl)(piperazin-1-yl)methanone hydrochloride. Pipzine Chemicals. Available from: [Link]

  • Hydrolysis of Amides. Chemistry LibreTexts. Available from: [Link]

  • Pyrazine-based sensitizers for dye-sensitized solar cells. Royal Society of Chemistry. Available from: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues of Piperazin-1-yl(pyrazin-2-yl)methanone Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous solutions. As a hydrochloride salt of a weak base, its solubility is intrinsically linked to the physicochemical properties of the solution. This guide provides a structured approach to troubleshooting common solubility issues, offering both theoretical explanations and practical, step-by-step protocols to enhance your experimental success.

Understanding the Molecule and its Solubility Behavior

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a compound featuring a piperazine ring, which imparts basic properties. The formation of a hydrochloride salt is a common strategy to improve the aqueous solubility of basic drug candidates.[1] However, the dissolution of this salt in water is not always straightforward and can be influenced by a variety of factors.

The core of the solubility challenge often lies in the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms of the molecule. This equilibrium is highly dependent on the pH of the solution.[2][3][4] Furthermore, the "common ion effect" can play a significant role, where an excess of chloride ions in the solution can actually suppress the dissolution of the hydrochloride salt.[1][5]

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you might be facing in the lab. Each question is followed by a detailed explanation of the underlying scientific principles and a step-by-step protocol to resolve the issue.

Issue 1: The compound precipitates out of solution upon standing.

Question: I've prepared a stock solution of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride in water, but I observe precipitation after a short period. Why is this happening and how can I prevent it?

Underlying Cause: This phenomenon, often referred to as "kinetic vs. thermodynamic solubility," is common. You may have initially formed a supersaturated solution (kinetic solubility) which, over time, crashes out to reach its true thermodynamic equilibrium solubility.[6] This can be triggered by minor temperature fluctuations or the presence of nucleation sites. For hydrochloride salts of weak bases, a slight shift in pH towards neutral or basic can also drastically reduce solubility, leading to precipitation.[3][4]

Troubleshooting Workflow:

Caption: Decision workflow for addressing precipitation.

Protocol 1: pH-Controlled Solubility Enhancement
  • Preparation of Buffers: Prepare a series of biocompatible buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 7.4.

  • Sample Preparation: Accurately weigh Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride into separate vials.

  • Dissolution: Add a fixed volume of each buffer to the vials to create a suspension.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[6]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.[6][8]

  • Analysis: Plot solubility versus pH to determine the optimal pH range for maintaining the desired concentration.

pHExpected Solubility TrendRationale
2.0HighThe compound is fully protonated and exists in its most soluble ionized form.
4.0Moderate to HighThe compound remains predominantly ionized.
6.0DecreasingA significant portion of the compound may be in the less soluble, non-ionized (free base) form.
7.4LowAt physiological pH, the free base form is likely to predominate, leading to significantly lower solubility.
Issue 2: The required concentration for my assay is higher than the aqueous solubility.

Question: My experiment requires a 10 mM solution, but I can only achieve 1 mM in an acidic buffer. How can I increase the solubility further?

Underlying Cause: When pH modification alone is insufficient, other formulation strategies are necessary to overcome the intrinsic solubility limitations of the compound.[9][10] These methods work by altering the properties of the solvent or by interacting with the solute to keep it in solution.

Troubleshooting Workflow:

Caption: Strategy for systematic solubility enhancement.

Protocol 2: Co-solvent Screening for Enhanced Solubility

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[11][12][13]

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common examples include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO) - Note: Use with caution and be mindful of its potential effects on biological assays.

  • Prepare Co-solvent Mixtures: Prepare mixtures of your optimal buffer (from Protocol 1) and the co-solvent at various concentrations (e.g., 5%, 10%, 20% v/v).

  • Determine Solubility: Using the steps outlined in Protocol 1 (Sample Preparation to Quantification), determine the solubility of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride in each co-solvent mixture.

  • Evaluate Results: Identify the co-solvent and concentration that provides the desired solubility without negatively impacting your experimental system. Be aware that high concentrations of co-solvents can sometimes lead to precipitation upon dilution into a fully aqueous medium.[11]

Co-solvent (in pH 4 Buffer)5% (v/v) Solubility (mM)10% (v/v) Solubility (mM)20% (v/v) Solubility (mM)
Ethanol[Hypothetical Data] 2.5[Hypothetical Data] 5.1[Hypothetical Data] 11.2
Propylene Glycol[Hypothetical Data] 3.1[Hypothetical Data] 6.8[Hypothetical Data] 14.5
PEG 400[Hypothetical Data] 3.5[Hypothetical Data] 7.5[Hypothetical Data] 16.0
Protocol 3: Utilizing Excipients for Solubilization

Excipients like surfactants and cyclodextrins can significantly enhance solubility.[14] Surfactants form micelles that encapsulate hydrophobic molecules, while cyclodextrins form inclusion complexes with the drug molecule.[9][15][16]

  • Select Excipients:

    • Surfactants: Polysorbate 80 (Tween® 80), Poloxamer 188 (Kolliphor® P 188).

    • Complexing Agents: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare Excipient Solutions: Prepare stock solutions of the selected excipients in your optimal buffer.

  • Determine Solubility: Following the methodology of Protocol 1, measure the solubility of your compound in the presence of increasing concentrations of each excipient.

  • Analyze Data: Plot solubility as a function of excipient concentration to find the most effective agent and the concentration required to meet your target.

Frequently Asked Questions (FAQs)

Q1: Is it better to use the free base or the hydrochloride salt for my experiments? A1: For aqueous solutions, the hydrochloride salt is generally the preferred starting material due to its higher intrinsic solubility compared to the free base.[1] The free base will have very low solubility in neutral or basic aqueous media.

Q2: Can I just sonicate my sample to get it to dissolve? A2: Sonication can help break up agglomerates and accelerate the dissolution process, but it does not increase the thermodynamic equilibrium solubility.[10] If the concentration you are trying to achieve is above the solubility limit, the compound will eventually precipitate out, even with sonication.

Q3: My compound is a hydrochloride salt. Should I avoid using a phosphate buffer? A3: While not a universal issue, it's worth considering the potential for ion exchange or complexation. However, the primary concern with hydrochloride salts is the "common ion effect," which is more pronounced in the presence of high concentrations of other chloride sources (e.g., in saline buffers).[5] When starting your troubleshooting, using a citrate buffer might be a simpler system.

Q4: How do I measure the solubility of my compound accurately? A4: The "gold standard" is the shake-flask method followed by a quantitative analytical technique like HPLC.[7] High-throughput methods using nephelometry (measuring turbidity) can also be used for screening but may be less sensitive for very poorly soluble compounds.[6][17]

Q5: Will increasing the temperature help dissolve more compound? A5: For many compounds, solubility increases with temperature.[2][18] However, this may not be a practical solution if your experiment must be conducted at a specific physiological temperature. Also, be aware of the compound's stability at elevated temperatures.

References

  • Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(12), 193-202. [Link]

  • Dahan, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery Science and Technology, 53, 101131. [Link]

  • Verma, S., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 44-53. [Link]

  • Alhareth, K., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Nanomedicine & Nanotechnology, 9(5), 1000518. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. [Link]

  • Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. [Link]

  • Mir, H. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11), 22-25. [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. [Link]

  • Pipzine Chemicals. (n.d.). Cyclopropyl)(piperazin-1-yl)methanone hydrochloride. [Link]

  • ResearchGate. (n.d.). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]

  • Boinapally, P. R., & Zhou, H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 102-107. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • Singh, R., & Kumar, R. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-6. [Link]

  • Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • LookChem. (n.d.). PIPERAZIN-1-YL-THIOPHEN-2-YL-METHANONE HYDROCHLORIDE 99580-45-7 wiki. [Link]

  • Schwartz, J. B., & Olsen, J. L. (1975). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 64(2), 302-304. [Link]

  • Whitehead, K. A., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 527-534. [Link]

  • Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]

  • Scribd. (n.d.). Factors Affecting Drug Solubility. [Link]

  • Chemistry LibreTexts. (2023). 18.7: Solubility and pH. [Link]

  • Pharmaffiliates. (n.d.). Cyclobutyl(piperazin-1-yl)methanone Hydrochloride. [Link]

  • PubChem. (n.d.). (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. [Link]

Sources

Technical Support Center: Troubleshooting Piperazine Derivative Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. The inherent symmetry and basicity of the piperazine ring, while valuable for medicinal chemistry, present unique synthetic hurdles. This resource provides in-depth, field-proven insights and actionable protocols to help you overcome these challenges, ensuring the efficiency and success of your synthetic routes.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during piperazine derivative synthesis in a question-and-answer format.

Issue 1: Poor Control of Selectivity – Formation of Di-substituted Byproduct

Question: My reaction is producing a significant amount of the N,N'-di-substituted piperazine, but I am targeting the mono-substituted product. How can I improve selectivity?

Answer: This is the most frequent challenge in piperazine chemistry, stemming from the presence of two nucleophilic nitrogen atoms. The formation of the di-substituted byproduct can be minimized by strategically reducing the reactivity of one nitrogen atom relative to the other. Here are several effective strategies:

  • Strategy 1: Use of Excess Piperazine: Employing a large excess of piperazine (3 to 10 equivalents) can statistically favor mono-substitution. While cost-effective for simple reactions, this method complicates purification, especially on a larger scale, due to the difficulty of removing the unreacted piperazine.

  • Strategy 2: In Situ Mono-Protonation: A cost-effective, one-pot method involves reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid) to form the mono-salt in the reaction mixture.[1] The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[1] A key consideration is that the nucleophilicity of the remaining free nitrogen is lower than that of unprotonated piperazine, which may necessitate longer reaction times or activation of the electrophile.

  • Strategy 3: Orthogonal Protecting Groups: For maximum control and cleanest reactions, the use of a mono-protected piperazine is the most robust strategy. The tert-butyloxycarbonyl (Boc) group is most common. The synthesis involves protection of one nitrogen, substitution on the free nitrogen, and subsequent deprotection. While this multi-step process can lower the overall yield, it provides excellent selectivity.

Data Presentation: Comparison of Mono-Alkylation Strategies
StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%One-step reaction, cost-effective.Difficult removal of excess piperazine.
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for the alkylation stepHigh selectivity, clean reaction.Multi-step process, higher cost.
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%One-pot synthesis, good yields.May require longer reaction times or activation.
Logical Workflow for Choosing a Mono-Substitution Strategy

G start Goal: Mono-substituted Piperazine q1 Is purification of excess piperazine feasible for your scale? start->q1 strategy1 Use Excess Piperazine (3-10 eq.) q1->strategy1 Yes q2 Is a multi-step synthesis acceptable? q1->q2 No end Proceed with selected strategy strategy1->end strategy2 Use Mono-Boc Protected Piperazine q2->strategy2 Yes strategy3 Use In Situ Mono-Protonation q2->strategy3 No strategy2->end strategy3->end

Caption: Decision tree for selecting a mono-substitution strategy.

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am consistently getting low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in Buchwald-Hartwig aminations of piperazines are common and can be traced to several factors related to the catalyst, base, or solvent system. This reaction is a powerful tool for C-N bond formation but is sensitive to reaction parameters.[2][3]

  • Catalyst and Ligand Selection: The choice of the palladium precursor and phosphine ligand is critical and substrate-dependent.

    • Inactive Catalyst: The active Pd(0) species is essential. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). While the system is not overly sensitive to oxygen, maintaining an inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst.

    • Poor Ligand Choice: For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are highly effective. Older generation ligands (e.g., BINAP, DPEphos) may provide insufficient catalytic activity, especially with less reactive aryl chlorides.[3]

  • Base Selection: The base is crucial for both the reaction rate and the prevalence of side reactions.

    • Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are commonly used.

    • If your starting material is sensitive to strong bases, consider using weaker bases such as K₃PO₄ or Cs₂CO₃, though this may require higher temperatures or longer reaction times.

  • Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene and dioxane are common choices.[4] If reagent solubility is an issue, a more polar solvent like t-butanol may be beneficial.

Troubleshooting Flowchart for Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig Reaction check_catalyst 1. Check Catalyst System start->check_catalyst check_base 2. Evaluate Base start->check_base check_solvent 3. Assess Solvent start->check_solvent sol_catalyst Screen hindered ligands (e.g., XPhos, RuPhos). Ensure inert atmosphere. check_catalyst->sol_catalyst sol_base If starting material degrades, switch from NaOtBu to K₃PO₄ or Cs₂CO₃. check_base->sol_base sol_solvent If solubility is poor, try a more polar solvent like t-butanol. check_solvent->sol_solvent

Caption: Key optimization points for Buchwald-Hartwig reactions.

Issue 3: Difficulties in Product Purification

Question: My piperazine derivative is an oil that won't crystallize, and it shows significant tailing during silica gel column chromatography. How can I purify my product?

Answer: The basicity and high polarity of piperazine derivatives often lead to purification challenges. Oily products and poor chromatographic behavior are common complaints.

Strategy 1: Salt Formation and Recrystallization

For basic compounds that are difficult to purify, converting them to a salt is a highly effective method. Salts are often crystalline and can be easily purified by recrystallization, which is also a highly scalable technique.

Experimental Protocol: Purification via Salt Formation

  • Dissolution: Dissolve the crude oily piperazine derivative in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Acid Addition: Slowly add a solution of the chosen acid (e.g., HCl in isopropanol or fumaric acid in ethanol) to the stirred solution of the amine.

  • Precipitation/Crystallization: The salt may precipitate immediately. If not, cooling the mixture in an ice bath can induce crystallization. Stir to maximize crystal formation.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the salt under vacuum.

  • (Optional) Liberation of the Free Base: To recover the purified oily amine, dissolve the salt in water and basify the solution with a suitable base (e.g., NaOH, NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

Strategy 2: Optimizing Column Chromatography

Tailing on silica gel is caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface. To mitigate this, you must add a basic modifier to your mobile phase.

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the active sites on the silica gel.

    • Triethylamine (TEA): The most common choice is to add 0.1-1% (v/v) of TEA to your mobile phase (e.g., ethyl acetate/hexane).

    • Ammonia: For very strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be effective.

Purification Workflow for Oily Piperazine Derivatives

G start Crude Oily Product decision Attempt Salt Formation? start->decision salt_formation Perform Salt Formation & Recrystallization decision->salt_formation Yes chromatography Perform Column Chromatography decision->chromatography No pure_product Pure Product salt_formation->pure_product add_tea Add 0.1-1% TEA to Eluent chromatography->add_tea check_tailing Tailing Improved? add_tea->check_tailing check_tailing->chromatography No, optimize further check_tailing->pure_product Yes

Caption: Purification workflow for oily piperazine derivatives.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude piperazine-containing compounds?

A1: Impurities often arise from side reactions or degradation. Common culprits include:

  • Di-substituted piperazines: As discussed in the troubleshooting guide, this is a common byproduct in mono-substitution reactions.

  • Structurally similar impurities: Related compounds like alkylated piperazines or pyrazines can be present from the synthesis of the piperazine starting material itself and may co-precipitate during purification.[5]

  • Degradation products: Improper storage or high reaction temperatures can lead to degradation products like N-formylpiperazine. Piperazine solutions are also known to absorb carbon dioxide from the air.[6]

Q2: I'm performing a reductive amination with a piperazine derivative that is a hydrochloride salt. Do I need to neutralize it first?

A2: Yes, the free amine is required for the initial nucleophilic attack on the carbonyl compound. Since your starting material is a salt, you must add a base to the reaction mixture to liberate the free amine for the reaction to proceed. Typically, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added. The choice of reducing agent is also key; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and tolerance of a wide range of functional groups.

Q3: What are the key challenges when scaling up piperazine synthesis from the lab to a pilot plant?

A3: Scaling up is not merely about increasing reagent quantities.[7] Key challenges include:

  • Thermal Management: Large reaction volumes can lead to thermal gradients, causing localized overheating or precipitation that can affect yield and impurity profiles.[7]

  • Mixing Efficiency: Agitation that is effective in a round-bottom flask may be insufficient in a large reactor, leading to poor mass transfer and incomplete reactions.[7]

  • Purification: Methods like chromatography that are feasible at the lab scale may not be practical for kilogram-scale production. Developing a robust crystallization or salt formation protocol is often critical for scalable purification.

  • Impurity Amplification: Minor side reactions at a small scale can become significant and problematic during scale-up, requiring re-optimization of reaction conditions.[7]

Q4: My piperazine derivative is hygroscopic. How does this affect my experiments?

A4: Hygroscopicity, the tendency to absorb moisture from the air, is a known property of piperazine and some of its salts. This can complicate handling, leading to inaccurate weighing and introducing water into anhydrous reactions. It can also cause the material to cake or even lead to chemical degradation over time. Storing such compounds in a desiccator and handling them quickly in a dry atmosphere is recommended. In some cases, forming a non-hygroscopic salt, such as a tartrate salt, can be a viable strategy to improve handling and stability.

References

  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (2025). Benchchem.
  • Protecting Groups in the Synthesis of Unsymmetrical Piperazines1. (n.d.).
  • Technical Support Center: Purification of Oily Piperazine Deriv
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). Benchchem.
  • Technical Support Center: Synthesis of Piperazine Deriv
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • How to extract/isolate piperazine from water without distillation? (2013).
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. (2025). Benchchem.
  • Technical Support Center: Scale-Up Synthesis of Substituted Phenylpiperazines. (2025). Benchchem.
  • "optimizing reaction conditions for N-aryl
  • Purification of piperazine. (n.d.).
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022).
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • Recovery and purification of piperazine. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025).
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (2025). Benchchem.
  • Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. (2015). PMC - NIH.
  • BH amination side products and purific
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Reductive amin
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).
  • DABCO bond cleavage for the synthesis of piperazine deriv
  • Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.).
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm
  • Reactions of Piperazines. (n.d.). Ambeed.com.
  • Piperazine salts: Human health tier II assessment. (2018).
  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (2025).
  • Scaling up microreactors for kilogram‐scale synthesis of piperacillin: Experiments and computational fluid dynamics simulations | Request PDF. (n.d.).
  • Buchwald–Hartwig amin
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. (2021). Auburn University.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Buchwald-Hartwig Amin
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Technical Support Center: Synthesis of Substituted Piperazines. (2025). Benchchem.
  • Opportunities and challenges for direct C–H functionaliz
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). MDPI.

Sources

Technical Support Center: Optimization of Reaction Parameters for Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Drug Discovery Professional

The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs.[1][2] Its unique physicochemical properties—often improving aqueous solubility and oral bioavailability—make it an attractive moiety for drug candidates targeting CNS disorders, infectious diseases, and oncology. However, the synthesis of specifically substituted piperazines is fraught with challenges, primarily stemming from the symmetrical nature and dual reactivity of the two secondary amine groups.

This guide serves as a technical support center for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of common synthetic challenges. Here, we address the critical questions and troubleshoot the frequent failures encountered in the lab, grounding our advice in established chemical principles and field-proven protocols.

Part 1: Troubleshooting Guide - From Frustration to Optimization

This section is designed to address the most common and critical issues encountered during piperazine synthesis in a direct question-and-answer format.

Issue 1: My reaction is producing a significant amount of the di-substituted byproduct, leading to low yields of my desired mono-substituted product and difficult purification. How can I improve mono-selectivity?

A: The formation of di-substituted products is the most common side reaction in piperazine chemistry. This occurs because the initially formed mono-substituted piperazine can be as, or even more, nucleophilic than the starting piperazine, leading to a second, undesired reaction. The key to achieving mono-selectivity is to differentiate the two nitrogen atoms electronically or statistically.

Root Causes & Strategic Solutions:

  • Statistical Probability (Stoichiometry): When using a 1:1 molar ratio of piperazine to your electrophile (e.g., alkyl halide), a statistical mixture is almost guaranteed.

    • Solution: Use of Excess Piperazine. Employing a large excess of piperazine (typically 3-10 equivalents) statistically favors the reaction of the electrophile with the more abundant, unreacted piperazine.[3] This is often the most cost-effective, one-step method, but requires an efficient method to remove the excess piperazine post-reaction.

  • Electronic Deactivation (Protecting Groups): The most robust method for ensuring mono-substitution is to temporarily "block" one nitrogen, perform the desired reaction on the other, and then remove the block.

    • Solution: Mono-Boc Protection. Reacting piperazine with one equivalent of Di-tert-butyl dicarbonate ((Boc)₂O) yields 1-Boc-piperazine. The Boc group deactivates the nitrogen it is attached to, allowing for clean, high-yield substitution on the free secondary amine.[4] This multi-step process has a higher initial cost but often results in cleaner reactions and simpler purifications, leading to higher overall yields.

  • In Situ Electronic Deactivation (Protonation): A clever, one-pot alternative to protecting groups involves deactivating one nitrogen with an acid.

    • Solution: Mono-Protonation. By reacting piperazine with one equivalent of an acid (like HCl or acetic acid), a mono-salt is formed in the reaction mixture.[5] The protonated nitrogen is no longer nucleophilic, directing substitution exclusively to the free, non-protonated nitrogen. This method is cost-effective but may require longer reaction times as the overall nucleophilicity of the piperazine salt is lower than the free base.

G start Goal: Synthesize Mono-Substituted Piperazine q1 Is the electrophile precious/expensive? start->q1 strategy1 Use Large Excess of Piperazine (3-10 eq) q1->strategy1 No strategy2 Consider a Protecting Group Strategy q1->strategy2 Yes outcome1 Pros: One-step, cost-effective. Cons: Difficult removal of excess piperazine. strategy1->outcome1 q2 Is a multi-step synthesis acceptable for purity? strategy2->q2 strategy3 Use In Situ Mono-Protonation q2->strategy3 No, prefer one-pot boc Mono-Boc Protection: High Selectivity, Clean Reaction q2->boc Yes outcome3 Pros: One-pot, good yields. Cons: May require longer reaction times. strategy3->outcome3 outcome2 Pros: Excellent yields, simple purification. Cons: Multi-step, higher cost. boc->outcome2

Caption: Decision workflow for controlling mono- vs. di-substitution.

Issue 2: My piperazine derivative is an oil that won't crystallize, and purification is challenging.

A: This is a common issue, as many piperazine derivatives are oils or low-melting solids. Standard crystallization is often not feasible. The solution lies in leveraging the chemical properties of the piperazine core or employing alternative purification techniques.

Root Causes & Strategic Solutions:

  • Inherent Physical Properties: The compound may simply have a low melting point or exist as a stable oil at room temperature.

    • Solution 1: Salt Formation. Since piperazine derivatives are basic, they can be converted to salts (e.g., hydrochloride, fumarate, or diacetate) by treatment with an appropriate acid. These salts are often highly crystalline and can be easily purified by recrystallization, effectively removing non-basic or neutral impurities. The purified free base can then be regenerated by neutralization.[6]

    • Solution 2: Vacuum Distillation. If your compound is thermally stable, high-vacuum distillation can be a powerful method for purification, especially for removing non-volatile impurities on a larger scale.

  • Presence of Impurities: Small amounts of impurities can inhibit crystallization, creating an "oily" product.

    • Solution: Column Chromatography. This is a primary method for purifying oils. However, the basicity of piperazines can cause significant tailing on standard silica gel. This is addressed in the next troubleshooting issue.

    • Solution: Solvent Trituration/Washing. You can wash or stir the oil with a solvent in which your product is insoluble but the impurities are. For removing non-polar grease, dissolving the product in acetonitrile followed by serial extractions with hexane can be highly effective.

G start Crude Piperazine Product q1 Is the product an oil or solid? start->q1 solid_path Attempt Direct Recrystallization q1->solid_path Solid oil_path Product is an Oil q1->oil_path Oil q2 Is the compound thermally stable? oil_path->q2 distill Vacuum Distillation q2->distill Yes no_distill Cannot Distill q2->no_distill No salt Purify via Salt Formation & Recrystallization no_distill->salt chrom Column Chromatography (Address basicity - See Issue 3) no_distill->chrom

Caption: Troubleshooting workflow for purification challenges.

Issue 3: I'm seeing significant tailing of my compound during silica gel column chromatography.

A: Tailing is a classic problem when purifying basic compounds like piperazines on standard (acidic) silica gel. The issue arises from strong ionic interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the silica surface. This causes a portion of your compound to "stick" to the column and elute slowly, resulting in broad, tailing peaks.

Root Causes & Strategic Solutions:

  • Acid-Base Interaction: The fundamental cause is the interaction between the basic analyte and the acidic stationary phase.

    • Solution 1: Mobile Phase Modification. The most common and effective solution is to add a basic modifier to your eluent. This modifier competes with your compound for the active sites on the silica gel, masking the acidic character of the stationary phase.

      • Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your mobile phase (e.g., Hexane/Ethyl Acetate). This is the go-to solution for most piperazine derivatives.

      • Ammonia: For very strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used as part of the eluent system.

    • Solution 2: Use a Different Stationary Phase. If mobile phase modification is insufficient, consider an alternative to standard silica.

      • Alumina (Basic or Neutral): Alumina is a more basic stationary phase and can be very effective for purifying basic compounds.

      • Deactivated Silica: You can pre-treat your silica gel by flushing the column with your eluent containing the basic modifier before loading your sample.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to achieve selective mono-substitution of piperazine summarized? A: The three primary strategies are using a large excess of piperazine (statistical control), employing a protecting group like Boc on one nitrogen (electronic control), and in situ mono-protonation with one equivalent of acid (also electronic control). The choice depends on the cost of reagents, the scale of the reaction, and the desired purity.

StrategyMolar Ratio (Piperazine:Electrophile)Typical Mono-Product YieldProsCons
Excess Piperazine 3:1 to 10:170-80%One-step reaction, cost-effective.Difficult removal of excess piperazine.
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for substitution stepHigh selectivity, clean reaction, simpler purification.Multi-step process, higher cost, adds protection/deprotection steps.[4]
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 salt:electrophile60-89%One-pot synthesis, cost-effective, good yields.May require longer reaction times or more reactive electrophiles.

Q2: How do I choose the right solvent for my piperazine synthesis? A: Solvent choice is critical and can influence reaction rates, selectivity, and reagent solubility. For N-alkylation and acylation, common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN). For cross-coupling reactions like Buchwald-Hartwig amination, solvents like toluene, dioxane, or THF are typically used as they are compatible with the palladium catalysts. If solubility is an issue, a more polar solvent like t-butanol may be beneficial. Always ensure your solvent is anhydrous for moisture-sensitive reactions, such as those involving organometallics or strong bases.

Q3: What are the most common impurities in crude piperazine and how can they be removed? A: Besides unreacted starting materials and the di-substituted product, common impurities can include structurally similar compounds formed through side reactions, such as alkylated piperazines or related pyrazines.[6] Purification via salt formation is highly effective at removing these, as the desired piperazine salt will often have different solubility properties than the impurity salts.[6]

Q4: When should I consider using a protecting group strategy? A: A protecting group strategy, while adding steps, should be strongly considered when:

  • Your electrophile is valuable, and you cannot afford to waste it in a di-substitution reaction.

  • The di-substituted byproduct is very difficult to separate from your desired mono-substituted product.

  • You require very high purity in your final product without extensive chromatographic purification.

  • You are performing a multi-step synthesis where the piperazine moiety needs to survive various reaction conditions before a final modification is made.

Part 3: Key Experimental Protocols

Protocol 1: Selective Mono-N-Boc Protection of Piperazine

This protocol is a foundational step for achieving high-selectivity mono-functionalization.

Objective: To synthesize 1-(tert-butoxycarbonyl)piperazine (1-Boc-piperazine) with high yield and purity.

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (2.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Preparation: In a separate container, dissolve Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.) in a small amount of the same solvent.

  • Slow Addition: At room temperature, add the (Boc)₂O solution dropwise to the stirred piperazine solution over a period of 2-3 hours using an addition funnel. Causality Note: Slow addition is critical to prevent localized high concentrations of (Boc)₂O, which can lead to the formation of the di-protected byproduct.

  • Reaction: Allow the reaction to stir at room temperature for 20-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Evaporate the solvent under reduced pressure. The resulting residue will contain the desired 1-Boc-piperazine and excess piperazine.

  • Purification: Dissolve the residue in ethyl acetate and wash with water to remove the highly water-soluble excess piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Boc-piperazine as a white solid. Typical yields are around 83%.

Protocol 2: Purification of a Basic Oily Piperazine Derivative via Salt Formation

This protocol demonstrates how to convert a non-crystalline basic oil into a purifiable crystalline solid.

Objective: To purify a crude, oily piperazine derivative by converting it to its hydrochloride salt, recrystallizing it, and regenerating the free base.

Methodology:

  • Dissolution: Dissolve the crude oily piperazine derivative in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Acid Addition: While stirring, slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or HCl in isopropanol) dropwise. The hydrochloride salt should begin to precipitate. Continue adding acid until no further precipitation is observed.

  • Crystallization: Cool the mixture in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., cold diethyl ether or the solvent used for precipitation) to remove any remaining soluble impurities.

  • Drying: Dry the salt under vacuum to remove all residual solvent.

  • (Optional) Liberation of the Free Base: To recover the purified oily amine, dissolve the salt in water and basify the solution with a suitable base (e.g., saturated sodium bicarbonate or 1M NaOH) until the solution is pH > 10. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified oily product.

References

  • Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. Available at: [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines | ACS Catalysis. Available at: [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PubMed - NIH. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Available at: [Link]

  • How to extract/isolate piperazine from water without distillation? - ResearchGate. Available at: [Link]

  • US2919275A - Purification of piperazine - Google Patents.
  • Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Piperazine - Wikipedia. Available at: [Link]

  • US3481933A - Recovery and purification of piperazine - Google Patents.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]

  • Table 2 . Effects of solvent on the ring-opening a - ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. Available at: [Link]

  • Recent Advances in Piperazine Synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC - NIH. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

  • Full article: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Available at: [Link]

  • (PDF) Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. Available at: [Link]

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo. Available at: [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Semantic Scholar. Available at: [Link]

  • Solid liquid solubility of piperazine - SINTEF. Available at: [Link]

  • (PDF) Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Navigating Piperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Product Formation and Maximizing Yield

Welcome to the Technical Support Center for piperazine chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in piperazine reactions and why do they form?

The symmetrical nature of piperazine, with its two reactive secondary amine groups, is the primary reason for the common formation of side products. The most prevalent side reaction is di-substitution , where both nitrogen atoms react with the electrophile. This occurs because the initially formed mono-substituted piperazine can sometimes be more nucleophilic than the starting material, leading to a second, often undesired, reaction. Other potential side products can include products of C-H functionalization, although this is a more advanced topic typically requiring specific catalytic conditions.[1][2]

Q2: How can I selectively achieve mono-substitution of piperazine?

Achieving selective mono-substitution is a critical challenge. Here are three primary strategies, each with its own advantages and disadvantages:

  • Use of Excess Piperazine: Employing a large excess of piperazine (typically 3-10 equivalents) shifts the statistical probability of the reaction in favor of mono-substitution. The electrophile is more likely to encounter an unreacted piperazine molecule than a mono-substituted one.

  • In Situ Mono-Protonation: By adding one equivalent of an acid (like HCl or acetic acid), you can form the mono-salt of piperazine in the reaction mixture.[3] The protonated nitrogen is no longer nucleophilic, effectively protecting it and allowing the reaction to occur selectively at the free nitrogen.

  • Use of Protecting Groups: This is the most controlled method for achieving mono-selectivity. One nitrogen is temporarily "blocked" with a protecting group, such as a tert-butyloxycarbonyl (Boc) group. The reaction is then performed on the unprotected nitrogen, followed by the removal of the protecting group.

Q3: My piperazine derivative is an oil and difficult to purify. What are my options?

Oily piperazine derivatives can be challenging to purify. Here are several effective techniques:

  • Salt Formation and Recrystallization: Since piperazines are basic, they can be converted into salts (e.g., with hydrochloric or fumaric acid) which are often crystalline and can be purified by recrystallization. The purified salt can then be neutralized to regenerate the free base.

  • Column Chromatography: This is a standard method for purifying oils. However, the basicity of piperazines can cause tailing on standard silica gel. To mitigate this, you can add a basic modifier like triethylamine (TEA) (0.1-1% v/v) to your eluent.

  • Vacuum Distillation: For thermally stable compounds, vacuum distillation can be an effective way to remove non-volatile impurities.

Troubleshooting Guides

Issue 1: Low Yield of Mono-Substituted Product in N-Alkylation/N-Acylation

Symptoms: Your reaction produces a significant amount of the di-substituted byproduct, resulting in a low yield of the desired mono-substituted product and complicating purification.

Root Cause Analysis: The two secondary amine groups of piperazine have similar reactivity, leading to a statistical mixture of mono- and di-substituted products.

Solutions:

  • Adjust Stoichiometry: Increase the molar ratio of piperazine to the electrophile. Using a 3-10 fold excess of piperazine will statistically favor mono-substitution.

  • Control Reaction Conditions: Add the electrophile slowly and at a lower concentration to minimize localized high concentrations that can promote di-substitution. Monitoring the reaction progress by TLC or LC-MS is crucial to stop the reaction at the optimal time.

  • Employ a Protecting Group Strategy: For maximum control, use a mono-protected piperazine, such as 1-Boc-piperazine. This ensures the reaction can only occur at the unprotected nitrogen.

Experimental Protocol: Mono-N-acylation of Piperazine using a Boc Protecting Group

Step 1: Protection of Piperazine

  • Dissolve piperazine (2.0 eq) in dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction for 20-24 hours.

  • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Typical yields are around 83%.

Step 2: N-Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified product in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir at room temperature for 1-2 hours.

  • Neutralize the reaction mixture and extract the desired mono-acylated piperazine.

Issue 2: Poor Yields in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Symptoms: You are experiencing consistently low yields when attempting to synthesize N-aryl piperazines using Buchwald-Hartwig amination.

Root Cause Analysis: Low yields in this reaction can stem from several factors, including catalyst deactivation, suboptimal ligand or base selection, or issues with the starting materials.

Solutions:

  • Catalyst and Ligand Selection: The choice of the palladium precursor and phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often required. It is advisable to screen a variety of ligand and palladium source combinations.

  • Base Selection: The base plays a crucial role. Strong bases like NaOtBu can sometimes lead to decomposition of starting materials. In such cases, consider using a weaker base like K₃PO₄ or Cs₂CO₃.

  • Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are common choices. If you are facing solubility issues, a more polar solvent like t-butanol may be beneficial.

Data Summary: Strategies for Mono-Substitution

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-productAdvantagesDisadvantages
Excess Piperazine 3:1 to 10:170-80%One-step, cost-effective.Difficult removal of excess piperazine.
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for the alkylation stepHigh selectivity, clean reaction.Multi-step process, higher cost.
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%One-pot synthesis, good yields.May require longer reaction times.

Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Low Mono-Substitution Yield

troubleshooting_workflow start Low Yield of Mono-substituted Product check_ratio Check Piperazine: Electrophile Ratio start->check_ratio is_excess Is Piperazine in Large Excess (3-10x)? check_ratio->is_excess increase_excess Increase Excess of Piperazine is_excess->increase_excess No check_conditions Review Reaction Conditions is_excess->check_conditions Yes increase_excess->check_conditions slow_addition Is Electrophile Added Slowly? check_conditions->slow_addition implement_slow_addition Implement Slow Dropwise Addition slow_addition->implement_slow_addition No use_protection Consider Protecting Group Strategy slow_addition->use_protection Yes implement_slow_addition->use_protection boc_protection Use Mono-Boc Piperazine use_protection->boc_protection end Improved Yield boc_protection->end

Caption: A decision-making workflow for troubleshooting low yields of mono-substituted piperazine products.

Protecting Group Strategy for Selective Mono-functionalization

protecting_group_strategy piperazine Piperazine mono_boc 1-Boc-Piperazine piperazine->mono_boc +(Boc)₂O functionalized_boc N-Functionalized-N'-Boc-Piperazine mono_boc->functionalized_boc + Electrophile (R-X) mono_functionalized Mono-Functionalized Piperazine functionalized_boc->mono_functionalized Deprotection (e.g., TFA)

Sources

Technical Support Center: Phase-Transfer Catalysis in Piperazine Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of Phase-Transfer Catalysis (PTC) in the synthesis of piperazine-containing compounds. This guide is designed for researchers, chemists, and drug development professionals to navigate the practical challenges and optimize the synthesis of these crucial pharmacophores. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and innovate confidently.

Phase-Transfer Catalysis (PTC) represents a powerful and green methodology for organic synthesis, allowing reactions between reagents in immiscible phases.[1][2][3] In the context of piperazine synthesis, PTC is particularly advantageous for N-alkylation reactions. It facilitates the use of mild, inexpensive inorganic bases and environmentally benign solvents, while often improving reaction rates and yields.[4][5][6] However, like any technique, its successful implementation requires a nuanced understanding of the reaction variables.

This guide provides field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during PTC-mediated piperazine synthesis. Each issue is followed by an analysis of potential causes and a set of actionable solutions.

Problem: Low Reaction Yield or Unacceptably Slow Reaction Rate

Q: My N-alkylation of piperazine is giving a low yield, or the reaction is taking much longer than expected. What are the likely causes and how can I fix this?

A: This is a common issue that typically points to a bottleneck in the catalytic cycle. The problem can originate from either the mass transfer of the nucleophile into the organic phase or the intrinsic reactivity within the organic phase itself.[7]

Potential Causes & Solutions:

  • Insufficient Agitation: The reaction occurs at the interface between the aqueous and organic phases. Insufficient stirring leads to a small interfacial area, drastically slowing the transfer of the piperazine anion into the organic phase.[8]

    • Solution: Increase the stirring rate significantly. For viscous mixtures or on a larger scale, mechanical overhead stirring is more effective than a magnetic stir bar. The use of ultrasound can also be explored to maximize agitation.[8]

  • Incorrect Catalyst Choice: The structure of the phase-transfer catalyst is critical. Its lipophilicity determines how effectively it can partition into the organic phase with the piperazine anion.

    • Solution: Select a catalyst with appropriate organophilicity. Quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBA) are common starting points.[3][9][10] For reactions limited by the organic phase reaction ("I-Reaction"), catalysts with a higher total number of carbons (C# in the range of 16-32) are often better.[4] If the reaction is limited by mass transfer ("T-reaction"), as is common with hydrophilic anions like hydroxide, catalysts with a "q-value" between 1 and 2 may be optimal.[4][7]

  • Catalyst Deactivation or Poisoning: The catalyst (Q⁺) can be "poisoned" if it forms a tight, unreactive ion pair with a highly lipophilic anion present in the system, such as iodide (I⁻) or tosylate (TsO⁻) leaving groups. This prevents the catalyst from pairing with and transporting the piperazine anion.[4]

    • Solution: If using an alkyl iodide or tosylate, consider switching to the corresponding bromide or mesylate. In one documented case, switching from a tosylate to a mesylate leaving group increased the yield from 5% to 95%.[4]

  • Improper Solvent System: The organic solvent must solubilize the alkylating agent and the catalyst-piperazine ion pair, but it should not be so polar that it solvates and deactivates the "naked" anion.

    • Solution: Toluene, xylenes, or chlorobenzene are often good choices. Avoid protic solvents which can solvate the nucleophile. While PTC can eliminate the need for polar aprotic solvents like DMSO or DMF, sometimes a mixture of a nonpolar solvent with a small amount of a more polar one can enhance results.[4][11]

Problem: Poor Selectivity - Dominance of Di-alkylation over Mono-alkylation

Q: I am trying to synthesize a mono-N-substituted piperazine, but I am getting a significant amount of the 1,4-disubstituted product. How can I improve selectivity for mono-alkylation?

A: This is the most critical challenge in piperazine chemistry due to the presence of two reactive secondary amine centers. Once the first N-alkylation occurs, the resulting mono-substituted piperazine can be deprotonated and react again. Controlling this is key.

Potential Causes & Solutions:

  • Stoichiometry and Concentration: If the alkylating agent encounters a mono-alkylated piperazine, it is likely to react. The goal is to maximize its chances of reacting with an unreacted piperazine molecule.

    • Solution 1 (Excess Piperazine): The most effective and common strategy is to use a large excess of piperazine (5 to 10 equivalents) relative to the alkylating agent. This statistically favors the reaction with the more abundant starting material.

    • Solution 2 (Slow Addition): Maintain a very low concentration of the alkylating agent throughout the reaction. This is achieved by adding the alkylating agent slowly (e.g., via syringe pump) to the stirred mixture of piperazine, catalyst, base, and solvent over several hours.

  • Reaction Temperature: Higher temperatures increase the rate of both alkylation steps but may not do so equally.

    • Solution: Lower the reaction temperature. This can often decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity for the mono-substituted product.

  • Base Strength: A very strong base can readily deprotonate the mono-alkylated piperazine, making it a potent nucleophile for the second alkylation.

    • Solution: Use a milder base. Instead of concentrated NaOH or KOH, consider using potassium carbonate (K₂CO₃) or even a phosphate base.[5][10] The base should be strong enough to deprotonate the starting piperazine but less effective at deprotonating the product.

Problem: Formation of Unexpected Side Products

Q: Besides di-alkylation, my reaction mixture shows other impurities by LC-MS. What could they be and how can I prevent them?

A: Side products can arise from the degradation of the catalyst or reactions involving the substrate or alkylating agent, often triggered by excessive temperature or base strength.

Potential Causes & Solutions:

  • Hofmann Elimination: If your alkylating agent has a β-hydrogen and you are using a strong base (like NaOH) at elevated temperatures, you may see elimination byproducts. The deprotonated piperazine is a strong base.

    • Solution: Lower the reaction temperature and/or switch to a milder, non-nucleophilic base like K₂CO₃.

  • Catalyst Degradation: Quaternary ammonium salts can undergo Hofmann elimination or nucleophilic degradation at high temperatures (>120 °C), especially in the presence of a strong base. Tetrabutylammonium salts are particularly susceptible.[12]

    • Solution: Keep the reaction temperature as low as feasible. If high temperatures are required, consider using more thermally stable quaternary phosphonium salt catalysts.[1][13]

  • Hydrolysis of Substrate/Product: If your alkylating agent or piperazine substrate contains sensitive functional groups (e.g., esters, amides), they may be hydrolyzed by the aqueous base.

    • Solution: Use a solid base like anhydrous K₂CO₃ in a solid-liquid PTC system to avoid the presence of water. This also often improves selectivity.[6]

Problem: Difficulty in Product Isolation and Catalyst Removal

Q: My product is pure by TLC/LC-MS, but I am struggling with the workup. The phases don't separate well, or I can't seem to remove the phase-transfer catalyst. What should I do?

A: Emulsion formation and catalyst carryover are common workup challenges in PTC.

Potential Causes & Solutions:

  • Emulsion Formation: The phase-transfer catalyst itself is a surfactant, which can stabilize emulsions, especially at high concentrations.

    • Solution: During workup, add saturated brine (NaCl solution) instead of deionized water. This increases the ionic strength of the aqueous phase, which helps to break emulsions. Gentle swirling instead of vigorous shaking during extraction can also prevent their formation.

  • Catalyst Contamination: The quaternary ammonium or phosphonium salt can be difficult to remove from the desired organic product, especially if the product is also basic.

    • Solution 1 (Aqueous Washes): Perform multiple washes of the organic layer with water or brine. A dilute acid wash (e.g., 1M HCl) can help by protonating the product (if it remains in the organic phase as a salt) while partitioning the catalyst into the aqueous phase.

    • Solution 2 (Supported Catalysts): For difficult separations, consider using a phase-transfer catalyst immobilized on a solid support (e.g., polystyrene resin). These catalysts are simply filtered off at the end of the reaction, greatly simplifying purification.[3][11]

Frequently Asked Questions (FAQs)

Q1: How do I select the right phase-transfer catalyst for my piperazine alkylation?

A1: The most common and cost-effective catalysts are quaternary ammonium ('quat') salts.[3][14]

  • Tetrabutylammonium bromide (TBAB): A great general-purpose catalyst. It has good solubility in many organic solvents and is effective for a wide range of reactions.[10]

  • Benzyltriethylammonium chloride (TEBA): Another widely used catalyst, often employed in reactions involving carbanion generation.[9]

  • Aliquat® 336 (Methyltrioctylammonium chloride): Highly lipophilic, making it excellent for transferring nucleophiles into nonpolar organic phases and staying there. It is particularly useful in multi-step, one-pot processes.[5]

  • Quaternary Phosphonium Salts: These are more expensive but offer greater thermal stability than their ammonium counterparts, making them suitable for reactions requiring high temperatures.[1][13]

The choice depends on your specific substrates, solvent, and temperature. Screening a small panel of catalysts is often a worthwhile initial experiment.

Q2: What is the best solvent for a PTC reaction with piperazine?

A2: A key advantage of PTC is the ability to use nonpolar, aprotic solvents, which are often cheaper, less toxic, and easier to remove than polar aprotic solvents like DMF or DMSO.[4][15] Good starting choices include:

  • Toluene or Xylenes: Excellent for reactions at moderate to high temperatures.

  • Dichloromethane (DCM) or Chloroform: Useful for reactions at or below room temperature.

  • Solvent-Free: For liquid substrates, it is sometimes possible to run the reaction neat (without any solvent), which is a very "green" and efficient option.[4][10]

Q3: Can I use solid sodium hydroxide or potassium carbonate instead of an aqueous solution?

A3: Yes. This is known as Solid-Liquid PTC (SL-PTC) and it can be very effective. Using a solid base like anhydrous potassium carbonate can be advantageous when your substrates are sensitive to water (e.g., contain hydrolyzable groups).[6] The mechanism is slightly different, but the catalyst (often aided by trace amounts of water) still transports the anion into the organic phase.

Q4: Are there any special considerations for scaling up a PTC reaction from the lab to a pilot plant?

A4: PTC is a highly scalable and industrially relevant technique.[5][16] Key considerations for scale-up include:

  • Agitation: This is even more critical on a large scale. The reactor must be equipped with appropriate baffles and an overhead stirrer capable of maintaining a fine dispersion of the two phases.

  • Heat Transfer: PTC reactions can be highly exothermic. The reactor must have an efficient cooling system to maintain the target temperature and prevent runaway reactions.

  • Order of Addition: The order in which reagents are added can be important for both safety and selectivity on a large scale.[16] A thorough safety review (e.g., reaction calorimetry) is essential before any large-scale campaign.

Data Presentation: Comparison of Common Phase-Transfer Catalysts

CatalystCommon AbbreviationStructureKey Characteristics & Applications
Tetrabutylammonium BromideTBAB(CH₃CH₂CH₂CH₂)₄N⁺Br⁻General-purpose, versatile, good solubility in many organic systems. Widely used for N- and O-alkylations.[10]
Benzyltriethylammonium ChlorideTEBA / BTEAC(C₆H₅CH₂)N⁺(CH₂CH₃)₃Cl⁻Cost-effective, very common in base-mediated reactions. Classic catalyst for dichlorocarbene generation.[9]
Methyltrioctylammonium ChlorideAliquat® 336CH₃N⁺(C₈H₁₇)₃Cl⁻Highly lipophilic, stays almost exclusively in the organic phase. Excellent for process chemistry and avoiding catalyst leaching into the aqueous stream.[5]
Tetrabutylphosphonium BromideTBPB(CH₃CH₂CH₂CH₂)₄P⁺Br⁻More thermally stable than TBAB, but also more expensive. Used for reactions requiring higher temperatures where ammonium salts might decompose.[1][13]
18-Crown-618-C-6(C₂H₄O)₆Crown ether, excellent for solubilizing alkali metal cations (especially K⁺) in organic solvents. Used in Solid-Liquid PTC with potassium salts (e.g., KF, KCN). Toxic and expensive.[1]

Experimental Protocol: Selective Mono-N-Benzylation of Piperazine

This protocol details a robust method for achieving selective mono-alkylation of piperazine using PTC, employing key strategies discussed in the troubleshooting guide.

Objective: To synthesize 1-benzylpiperazine with minimal formation of the 1,4-dibenzylpiperazine byproduct.

Materials:

  • Piperazine (anhydrous)

  • Benzyl chloride

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Toluene

  • Deionized water

  • Saturated NaCl solution (brine)

  • 1 M Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical overhead stirrer, a reflux condenser, and a syringe pump, add piperazine (8.61 g, 100 mmol, 5 equivalents).

  • Add toluene (100 mL), anhydrous potassium carbonate (6.91 g, 50 mmol), and tetrabutylammonium bromide (TBAB) (0.64 g, 2 mmol, 10 mol%).

  • Initiate Reaction: Begin vigorous stirring to create a fine suspension. Heat the mixture to 60 °C.

  • Slow Addition of Alkylating Agent: In a separate syringe, prepare a solution of benzyl chloride (2.53 g, 20 mmol, 1 equivalent) in toluene (20 mL). Place the syringe on the syringe pump and add the benzyl chloride solution to the reaction mixture dropwise over a period of 4 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 60 °C for an additional 12-18 hours. Monitor the consumption of benzyl chloride by TLC or GC-MS.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Add deionized water (50 mL) and stir for 10 minutes. Transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with toluene (2 x 30 mL).

  • Workup - Catalyst and Excess Piperazine Removal: Combine all organic layers. Wash the combined organic phase with 1 M HCl (3 x 40 mL) to extract the unreacted piperazine and the product into the aqueous acidic phase. The catalyst and any non-basic impurities will remain in the toluene.

  • Workup - Product Isolation: Cool the combined acidic aqueous layers in an ice bath. Slowly add 50% aqueous NaOH until the pH is >12 to deprotonate and precipitate the piperazine products.

  • Extract the basic aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Drying and Concentration: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 1-benzylpiperazine.

Visualizations: Diagrams and Workflows

Catalytic Cycle of Piperazine N-Alkylation

This diagram illustrates the mechanism of a liquid-liquid PTC reaction for the N-alkylation of piperazine.

PTC_Cycle cluster_0 Aqueous Phase cluster_1 Organic Phase aq_start Piperazine (Pip-H₂) + NaOH aq_ion Pip-H⁻Na⁺ + H₂O aq_start->aq_ion Deprotonation aq_start->aq_ion aq_return Q⁺X⁻ org_catalyst Q⁺Pip-H⁻ aq_ion->org_catalyst Phase Transfer aq_ion->org_catalyst aq_exchange Q⁺X⁻ + Pip-H⁻Na⁺ aq_return->aq_start Cycle Repeats org_substrate Alkyl Halide (R-X) org_product Product (Pip-H-R) + Q⁺X⁻ org_catalyst->org_product SN2 Alkylation org_catalyst->org_product org_product->aq_return Catalyst Return org_product->aq_return

Caption: PTC cycle for piperazine alkylation.

Troubleshooting Decision Tree

A logical workflow to diagnose and solve common experimental problems.

Troubleshooting start Problem: Low Yield / Poor Selectivity q_rate Is the reaction slow? start->q_rate q_selectivity Is di-alkylation > 10%? start->q_selectivity q_rate->q_selectivity No sol_stir Increase Stirring Rate q_rate->sol_stir Yes sol_excess Use 5-10 eq. Piperazine q_selectivity->sol_excess Yes sol_catalyst Screen Catalysts (TBAB, Aliquat) sol_stir->sol_catalyst sol_poison Check Leaving Group (Avoid I⁻, TsO⁻) sol_catalyst->sol_poison sol_temp_up Increase Temperature (if stable) sol_poison->sol_temp_up sol_slow_add Slowly Add Alkylating Agent sol_excess->sol_slow_add sol_temp_down Lower Reaction Temperature sol_slow_add->sol_temp_down sol_base Use Milder Base (e.g., K₂CO₃) sol_temp_down->sol_base

Caption: Decision tree for PTC troubleshooting.

References

  • One-step diketopiperazine synthesis using phase transfer catalysis | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Wordpress. Retrieved January 20, 2026, from [Link]

  • Two Consecutive PTC N-Alkylations. (n.d.). PTC Organics, Inc. Retrieved January 20, 2026, from [Link]

  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). International Journal of Pharmaceutical Sciences and Research. Retrieved January 20, 2026, from [Link]

  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.). PTC Communications, Inc. Retrieved January 20, 2026, from [Link]

  • article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. (n.d.). American Institute of Chemists. Retrieved January 20, 2026, from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Communications, Inc. Retrieved January 20, 2026, from [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 20, 2026, from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved January 20, 2026, from [Link]

  • Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • (PDF) Methods for the catalytic synthesis of piperazine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Quaternary ammonium salts used as phase transfer catalysts. (n.d.). Google Patents.
  • Utilization of piperazine for interphase catalytic systems. (n.d.). Sciforum. Retrieved January 20, 2026, from [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry). (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

  • Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. (2022). Catalysis Science & Technology. Retrieved January 20, 2026, from [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (n.d.). Journal For Basic Sciences. Retrieved January 20, 2026, from [Link]

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (n.d.). Wiley Online Library. Retrieved January 20, 2026, from [Link]

  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group Meeting. Retrieved January 20, 2026, from [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres. Retrieved January 20, 2026, from [Link]

  • (PDF) Methods for the Catalytic Synthesis of Piperazine. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020). Europe PMC. Retrieved January 20, 2026, from [Link]

  • Phase Transfer Catalyst - Quaternary Ammonium Salt - Organic Chemistry. (2020). YouTube. Retrieved January 20, 2026, from [Link]

  • HPLC Analysis of Piperazine on Primesep 100. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. Retrieved January 20, 2026, from [Link]

  • Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review. (n.d.). Jetir.Org. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Microwave-Assisted Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the microwave-assisted synthesis of piperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of microwave energy to accelerate their synthetic workflows. Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Microwave-Assisted Organic Synthesis (MAOS) offers a transformative approach to preparing these vital compounds, providing dramatic rate enhancements, higher yields, and improved purity compared to conventional heating methods.[3][4][5]

This document moves beyond simple protocols to provide in-depth troubleshooting guidance and answers to frequently asked questions, grounded in the fundamental principles of microwave chemistry.

Section 1: The "Why": Understanding Microwave Dielectric Heating

Unlike conventional heating which relies on slow thermal conduction from an external source, microwave synthesis utilizes dielectric heating.[6] Microwaves are high-frequency electric fields that transfer energy directly to polar molecules or ions within the reaction mixture.[7] This energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align their dipoles with the rapidly oscillating electric field of the microwave.[6][8] This constant reorientation creates molecular friction, which generates heat rapidly and volumetrically throughout the sample.[9]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts, ionic liquids), they will migrate back and forth under the influence of the electric field. This movement causes collisions, converting kinetic energy into heat.[9][10]

This direct, instantaneous heating of the reaction mixture itself, rather than the vessel, is what leads to the remarkable benefits of MAOS, including uniform heating, rapid temperature elevation, and the ability to superheat solvents far above their atmospheric boiling points in sealed vessels.[6][8][11]

Section 2: Troubleshooting Guide for Piperazine Synthesis

This section addresses common issues encountered during the microwave-assisted synthesis of piperazine derivatives in a practical, question-and-answer format.

Workflow: General Troubleshooting Approach

Below is a logical workflow to diagnose and resolve common issues in your microwave-assisted reactions.

G start Unsatisfactory Reaction Outcome (Low Yield, Byproducts, etc.) q1 Is the reaction mixture heating effectively? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the temperature too high or low? a1_yes->q2 q3 Are results inconsistent between runs? a1_yes->q3 sol1 Issue: Poor Microwave Coupling - Select a more polar solvent (high tan δ). - Add a polar co-solvent. - Use an ionic liquid as solvent/additive. - Add a passive heating element (SiC). a1_no->sol1 a2_high Too High (Charring/Degradation) q2->a2_high a2_low Too Low (Incomplete Conversion) q2->a2_low sol2_high Issue: Thermal Degradation - Lower the set temperature. - Reduce the reaction hold time. - Use ramp-to-temperature instead of max power. a2_high->sol2_high sol2_low Issue: Insufficient Energy - Increase the set temperature. - Increase the reaction hold time. - Confirm accurate temperature reading (use fiber optic probe if available). a2_low->sol2_low a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Issue: Poor Reproducibility - Ensure consistent vial positioning. - Use a single-mode reactor for precise control. - Ensure homogenous mixing with adequate stirring. a3_yes->sol3 end_node Reaction Optimized a3_no->end_node G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Aryl Bromide Plus1 + Arrow Microwave 120-150 °C 15-45 min A->Arrow B Piperazine B->Arrow C Pd Catalyst Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Dioxane) D N-Arylpiperazine Arrow->D

Caption: General workflow for N-arylpiperazine synthesis.

Step-by-Step Methodology
  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.05 mmol).

  • Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 mmol) followed by piperazine (1.2 mmol).

  • Solvent Addition: Add 4 mL of a polar aprotic solvent such as 1,4-dioxane or toluene (note: while toluene is a poor absorber, the polarity of the reactants and base often allows for sufficient heating).

  • Sealing: Securely cap the vessel using a specialized crimper.

  • Microwave Irradiation: Place the vessel in the cavity of the microwave reactor. Set the following parameters:

    • Temperature: 140 °C

    • Hold Time: 30 minutes

    • Power: 200 W (with power cycling enabled)

    • Stirring: On (600 rpm)

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50°C using the instrument's compressed air cooling system.

  • Workup: Once cooled, carefully open the vial. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and base. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the desired N-arylpiperazine.

Data Comparison: Conventional vs. Microwave
ParameterConventional HeatingMicrowave Synthesis
Solvent Toluene1,4-Dioxane
Temperature 110 °C (Reflux)140 °C
Time 12 - 24 hours30 minutes
Typical Yield 40 - 70%75 - 95%
Purity Often requires extensive purificationGenerally cleaner reaction profile
Section 5: References
  • A brief review: Microwave assisted organic reaction. [URL: https://www.scholarsresearchlibrary.com/articles/a-brief-review-microwave-assisted-organic-reaction.pdf]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra01378a]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. [URL: https://ijpsr.com/bft-article/microwave-assisted-organic-synthesis-of-heterocyclic-compound/]

  • Theory of Microwave Heating for Organic Synthesis. [URL: https://cem.com/en/theory-of-microwave-heating-for-organic-synthesis]

  • Importance of Microwave Heating in Organic Synthesis. [URL: https://www.ajchem-a.com/article_162399_1752b02a9e525a40a233364f9f257134.pdf]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d0dt03569f]

  • The medicinal chemistry of piperazines: A review. [URL: https://pubmed.ncbi.nlm.nih.gov/38888058/]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [URL: https://www.researchgate.net/publication/338271701_Microwaves_in_Organic_Synthetic_Chemistry-_A_Greener_Approach_to_Environmental_Protection_An_Overview]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10815910/]

  • Piperazine and morpholine: Synthetic approaches and pharmaceutical applications. [URL: https://www.jocpr.com/articles/piperazine-and-morpholine-synthetic-approaches-and-pharmaceutical-applications.pdf]

  • Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/27138290/]

  • Safety Considerations for Microwave Synthesis. [URL: https://cem.com/en/safety-considerations-for-microwave-synthesis]

  • Microwave chemistry - Wikipedia. [URL: https://en.wikipedia.org/wiki/Microwave_chemistry]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. [URL: https://www.mdpi.com/1420-3049/24/19/3540]

  • Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2719119/]

  • Microwave-induced synthesis of bioactive nitrogen heterocycles. [URL: https://www.eurekalert.org/news-releases/1058097]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [URL: https://www.mdpi.com/1420-3049/26/20/6134]

  • Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v87p0038]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [URL: https://www.researchgate.net/publication/319343725_Synthesis_and_biological_activities_of_piperazine_derivatives_as_antimicrobial_and_antifungal_agents]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [URL: https://www.mdpi.com/1420-3049/25/9/2168]

  • PART - 1 INTRODUCTION - BS Publications. [URL: https://www.bspublications.net/downloads/0c2f45f099250e_Ch-1_Introduction.pdf]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [URL: https://pubmed.ncbi.nlm.nih.gov/32384633/]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [URL: https://ijrpas.com/index.php/ijrpas/article/view/116]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [URL: https://www.mdpi.com/2673-4079/5/1/10]

  • Microwave-assisted synthesis | Anton Paar Wiki. [URL: https://wiki.anton-paar.com/en/microwave-assisted-synthesis/]

  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. [URL: https://sciforum.net/paper/ecsoc-18/a020]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. [URL: https://www.mdpi.com/1420-3049/17/10/11989]

  • (PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. [URL: https://www.researchgate.net/publication/7483084_Microwave-Assisted_Synthesis_of_25-Piperazinediones_under_Solvent-Free_Conditions]

  • (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [URL: https://www.researchgate.net/publication/341251911_Simplified_Procedure_for_General_Synthesis_of_Monosubstituted_Piperazines-From_a_Batch_Reaction_Vessel_to_a_Flow_Microwave_Reactor]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268843/]

  • 9 Common Microwave Problems (and Solutions). [URL: https://flamingoappliances.com/9-common-microwave-problems-and-solutions/]

  • Notes on the Troubleshooting and Repair of Microwave Ovens. [URL: https://www.repairfaq.org/sam/micfaq.htm]

  • ChemInform Abstract: Microwave‐Assisted Synthesis of Fused Piperazine‐Benzimidazoles via a Facile, One‐Pot Procedure. [URL: https://sci-hub.se/10.1002/chin.201545186]

  • How to Troubleshoot a Non-Heating Microwave. [URL: https://www.kitchenaid.com/pinch-of-help/major-appliances/how-to-troubleshoot-a-non-heating-microwave.html]

  • Chapter 5: Microwave-assisted Peptide Synthesis. [URL: https://pubs.rsc.org/en/content/chapterhtml/2016/bk9781849739650-00109?isbn=978-1-84973-965-0]

  • Microwave Not Heating? Full Troubleshooting, Fault Finding & DIY Repair Guide (Fix All Issues!). [URL: https://www.youtube.com/watch?v=O8Ag0A12O-s]

  • 9 Common Microwave Problems (and Solutions). [URL: https://flamingoappliances.com/9-common-microwave-problems-and-solutions/]

  • A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. [URL: https://www.scribd.com/document/255017451/A-Versatile-and-Practical-Microwave-Assisted-Synthesis-of-Sterically-Hindered-N-Arylpiperazines]

  • A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. [URL: https://pubs.acs.org/doi/10.1021/jo101439a]

Sources

Technical Support Center: Purification of Crude Piperazin-1-yl(pyrazin-2-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The inherent physicochemical properties of the piperazine and pyrazine moieties present unique challenges that this guide will help you navigate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a dark, oily residue after synthesis. What is the best initial purification step?

A1: An initial acid-base extraction is highly recommended to remove non-basic organic impurities and unreacted starting materials. The hydrochloride salt form of your product imparts high aqueous solubility, which can be leveraged for an effective cleanup.

Causality: Piperazin-1-yl(pyrazin-2-yl)methanone is a basic compound due to the nitrogen atoms in the piperazine ring.[1] As a hydrochloride salt, it will preferentially partition into an aqueous acidic phase, while neutral or acidic organic impurities will remain in an organic solvent.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oily residue in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). Your product, being a hydrochloride salt, will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Combine Aqueous Layers: Pool the acidic aqueous layers containing your protonated product.

  • Back-Extraction (Optional): Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH 9-10). This will neutralize the hydrochloride salt and precipitate the free base form of your product.

  • Extraction of Free Base: Extract the free base from the aqueous layer using an organic solvent like DCM or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which can then be converted back to the hydrochloride salt in a purified state.

Q2: I am attempting to recrystallize my Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, but it either oils out or remains soluble. What should I do?

A2: This is a common issue when dealing with highly polar hydrochloride salts. The choice of solvent system is critical.

Troubleshooting Recrystallization:

Problem Underlying Cause Suggested Solution
Product Oils Out The solvent is too non-polar, causing the product to precipitate as a liquid phase above its melting point.- Use a more polar single solvent (e.g., isopropanol, ethanol).- Employ a binary solvent system where the product is soluble in a polar solvent (e.g., methanol) and insoluble in a less polar co-solvent (e.g., diethyl ether, ethyl acetate). Dissolve in a minimal amount of the hot polar solvent and add the co-solvent dropwise until turbidity persists, then reheat to clarify and cool slowly.
Product Remains Soluble The chosen solvent is too polar, even at low temperatures.- Reduce the volume of the solvent to the absolute minimum required for dissolution at elevated temperatures.- Switch to a less polar solvent system.- After slow cooling, place the flask in an ice bath or refrigerate to maximize crystal formation.
No Crystals Form Supersaturation has not been achieved, or nucleation is inhibited.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure product if available.- Allow the solution to stand undisturbed for an extended period.

Recommended Solvents for Recrystallization of Piperazine Hydrochloride Salts:

  • Isopropanol

  • Ethanol

  • Methanol/Diethyl Ether

  • Ethanol/Ethyl Acetate

Q3: I am trying to purify my compound using silica gel column chromatography, but I'm observing significant streaking and poor separation. How can I improve this?

A3: The basic nature of the piperazine moiety leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and irreversible adsorption.

Causality: The lone pairs on the nitrogen atoms of the piperazine ring can be protonated by the acidic silica surface, leading to strong ionic interactions that hinder elution.

Solutions for Improved Column Chromatography:

  • Mobile Phase Modification: The most effective solution is to add a basic modifier to your eluent to compete with your compound for the active sites on the silica gel.

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Hexane/Ethyl Acetate with 1% TEA).

    • Ammonia in Methanol: For more polar solvent systems (e.g., DCM/Methanol), using a pre-mixed solution of 7N ammonia in methanol as the polar component can be very effective.

  • Use of Deactivated Silica:

    • Neutral Alumina: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.

    • Pre-treating Silica: You can create a slurry of your silica gel in the mobile phase containing the basic modifier and let it equilibrate before packing the column.

Visualizing the Purification Workflow:

PurificationWorkflow Crude Crude Oily Product AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization If Solid Column Column Chromatography AcidBase->Column If Oily/Complex Mixture Recrystallization->Column Further Purification Needed Pure Pure Product Recrystallization->Pure High Purity Column->Recrystallization Final Polish Column->Pure High Purity

Caption: A general workflow for the purification of crude Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride.

Q4: What are the likely impurities in my crude product?

A4: The impurities will largely depend on the synthetic route used. However, some common impurities in the synthesis of similar compounds include:

  • Unreacted Starting Materials: Such as piperazine and the activated pyrazine carboxylic acid derivative.

  • Di-acylated Piperazine: If piperazine is used as a starting material, a common byproduct is the di-substituted piperazine where both nitrogen atoms have reacted.[2]

  • Solvent Residues: Residual solvents from the reaction and workup.

  • Reagents and Catalysts: Coupling agents or catalysts used in the amide bond formation.

Analytical Techniques for Purity Assessment:

Technique Information Provided
TLC Quick assessment of the number of components and selection of eluent for column chromatography.
LC-MS Provides retention time and mass-to-charge ratio, confirming the presence of the desired product and identifying impurities by mass.
¹H NMR Structural confirmation of the desired product and identification of proton-containing impurities.
Elemental Analysis Confirms the elemental composition of the final product.[3]

In-Depth Experimental Protocols

Protocol 1: Optimized Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude material in various solvents (e.g., isopropanol, ethanol, methanol, ethyl acetate, diethyl ether) at room temperature and with gentle heating.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot recrystallization solvent to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a rapid hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography with Basic Modifier
  • Eluent Selection: Using TLC, determine a suitable eluent system that gives your product an Rf value of approximately 0.2-0.4. Remember to add 1% TEA to the TLC developing solvent.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent (containing 1% TEA).

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent or DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry load the sample onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram of Key Purification Decision Points:

PurificationDecision Start Crude Product Analysis (TLC/LC-MS) IsSolid Is the product a solid? Start->IsSolid IsOily Is the product an oil? Start->IsOily Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes ColumnChrom Perform Column Chromatography IsSolid->ColumnChrom No (or impure after recrystallization) IsOily->ColumnChrom Yes AcidBaseFirst Consider Initial Acid-Base Wash IsOily->AcidBaseFirst Consider for initial cleanup FinalPurity Check Purity (NMR/LC-MS) Recrystallize->FinalPurity ColumnChrom->FinalPurity AcidBaseFirst->IsOily Pure Pure Product FinalPurity->Pure

Caption: Decision-making flowchart for selecting a purification strategy.

References

  • Google Patents. (n.d.). Purification of piperazine.
  • Ashraf-Khorassani, M., & Coleman, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Analytical Methods in Chemistry, 2019, 8743760.
  • Bickler, B. (n.d.).
  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]

  • Capriati, V., & Fochi, M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5393.
  • Google Patents. (n.d.). Recovery of piperazine.
  • Google Patents. (n.d.). Purification of pyrazine.
  • Al-Zahrani, F. A., & El-Faham, A. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411.
  • Kumar, A., et al. (2009). methanone. Molbank, 2009(4), M641.

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 35-42.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Veselý, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.
  • Ashraf-Khorassani, M., & Coleman, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Analytical Methods in Chemistry, 2019, 8743760.
  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). International Journal of Pharmaceutical Sciences and Research, 9(2), 643-650.
  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems.
  • Hart, D. J., et al. (2001). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 1(4), 309-313.
  • He, L., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of the Iranian Chemical Society, 19(3), 967-976.
  • ResearchGate. (n.d.). Synthesis of piperazin-1-yl(tetrahydrofuran-2-yl)methanone (5a) using.... Retrieved from [Link]

  • Collin, S., et al. (2001). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry, 49(11), 5455-5460.
  • McMurry, J. (2010). Organic Chemistry. Cengage Learning.
  • Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.

Sources

Validation & Comparative

A Comparative Guide to PARP Inhibitors: Evaluating Efficacy, Mechanism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of cancer therapeutics, Poly (ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of targeted therapy, particularly for cancers with deficiencies in homologous recombination repair (HRR). This guide provides an in-depth comparison of prominent PARP inhibitors, supported by experimental data and detailed protocols.

Introduction to PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular responses to DNA damage, primarily in the repair of single-strand breaks (SSBs).[1] When PARP enzymes detect an SSB, they bind to the DNA and synthesize poly (ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins.[1]

The therapeutic efficacy of PARP inhibitors is rooted in the concept of synthetic lethality. In cancer cells with mutations in genes essential for homologous recombination repair, such as BRCA1 and BRCA2, the repair of double-strand breaks (DSBs) is compromised. These cells become heavily reliant on PARP-mediated SSB repair. Inhibition of PARP in these HRR-deficient cells leads to an accumulation of unrepaired SSBs, which, during DNA replication, collapse into DSBs. The cell's inability to repair these DSBs results in genomic instability and, ultimately, cell death.[2]

The Status of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

A query on "Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride" in the context of PARP inhibition warrants clarification. Based on a thorough review of current scientific literature, this specific compound is not recognized as a PARP inhibitor. It is commercially available as a chemical intermediate, likely for the synthesis of other molecules.[3][4]

However, the core structures within this molecule—the piperazine and pyrazine rings—are scaffolds that have been explored in the design of novel PARP inhibitors.[4][5][6][7] For instance, piperazine moieties are present in the structure of some known PARP inhibitors and are investigated for their role in binding to the PARP active site.[4][7] This highlights the ongoing exploration of diverse chemical scaffolds in the quest for more potent and selective PARP inhibitors. This guide will now focus on the established and clinically relevant PARP inhibitors to provide a clear comparative framework.

Comparative Analysis of Leading PARP Inhibitors

Four PARP inhibitors have received FDA approval for various oncology indications: Olaparib, Rucaparib, Niraparib, and Talazoparib.[8] Veliparib is another key inhibitor that has been extensively studied in clinical trials.[2][9] These inhibitors, while sharing a common target, exhibit important differences in their biochemical potency, mechanism of action, and clinical profiles.

Dual Mechanism of Action: Catalytic Inhibition and PARP Trapping

PARP inhibitors exert their cytotoxic effects through two primary mechanisms:

  • Catalytic Inhibition: All PARP inhibitors compete with the natural substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic domain of PARP enzymes (primarily PARP1 and PARP2), thereby preventing the synthesis of poly (ADP-ribose) chains and subsequent recruitment of DNA repair machinery.[10]

  • PARP Trapping: Beyond catalytic inhibition, PARP inhibitors can trap PARP enzymes onto DNA at the site of damage.[11] These trapped PARP-DNA complexes are highly cytotoxic, as they can obstruct DNA replication and transcription, leading to the formation of DSBs.[11] The potency of PARP trapping varies significantly among different inhibitors and is a critical determinant of their overall antitumor activity.[8][12]

cluster_0 Mechanism of PARP Inhibition cluster_1 Catalytic Inhibition cluster_2 PARP Trapping DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits PAR_Chains Poly (ADP-ribose) Chains PARP->PAR_Chains synthesizes Replication_Fork_Collapse Replication Fork Collapse PARP->Replication_Fork_Collapse unrepaired SSBs lead to Trapped_Complex Trapped PARP-DNA Complex Repair_Proteins DNA Repair Proteins PAR_Chains->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Cell_Death Cell Death (Synthetic Lethality in HRD cells) DNA_DSB->Cell_Death PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits catalytic activity PARP_Inhibitor->Trapped_Complex stabilizes Trapped_Complex->Replication_Fork_Collapse obstructs replication cluster_0 Experimental Workflow for Novel PARP Inhibitor Evaluation Step1 In Vitro PARP1/2 Enzyme Assay Step2 Cellular PARP Trapping Assay Step1->Step2 Determine IC50 Step3 Cytotoxicity Assays in HRD vs. HRP Cell Lines Step2->Step3 Quantify trapping potency Step4 DNA Damage Response Assays (γH2AX staining) Step3->Step4 Assess synthetic lethality Step5 In Vivo Xenograft Studies Step4->Step5 Confirm DNA damage Step6 Pharmacokinetic & Pharmacodynamic Analysis Step5->Step6 Evaluate anti-tumor efficacy Step7 Toxicity Profiling Step6->Step7 Assess drug exposure & target engagement

Workflow for evaluating a novel PARP inhibitor.

Mechanisms of Resistance to PARP Inhibitors

Despite their clinical success, acquired resistance to PARP inhibitors is a significant challenge. Understanding these mechanisms is crucial for developing strategies to overcome resistance.

Key Resistance Mechanisms:

  • Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 or other HRR genes can restore their function, thereby reducing the cell's dependence on PARP-mediated repair. [10][13]* Replication Fork Protection: Stabilization of stalled replication forks prevents their collapse into DSBs, even in the presence of PARP inhibitors. [10][14]* Changes in PARP1: Downregulation or mutations in the PARP1 gene can reduce the amount of target enzyme or its ability to be trapped. [15]* Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can actively transport PARP inhibitors out of the cell, reducing their intracellular concentration. [10][16]

cluster_0 Mechanisms of PARP Inhibitor Resistance PARPi PARP Inhibitor Cell Cancer Cell PARPi->Cell Efflux Increased Drug Efflux (e.g., P-glycoprotein) Cell->Efflux upregulates PARP1_Changes PARP1 Downregulation/Mutation Cell->PARP1_Changes develops HR_Restoration Homologous Recombination Restoration (e.g., secondary BRCA mutation) Cell->HR_Restoration acquires Fork_Protection Replication Fork Protection Cell->Fork_Protection enhances Efflux->PARPi expels Resistance Resistance to PARP Inhibitor Efflux->Resistance PARP1_Changes->Resistance HR_Restoration->Resistance Fork_Protection->Resistance

Key mechanisms of acquired resistance to PARP inhibitors.

Conclusion

The field of PARP inhibition has matured significantly, offering effective therapeutic options for a range of cancers. While Olaparib, Rucaparib, Niraparib, and Talazoparib share a common target, they are not interchangeable. Differences in their PARP trapping potency, selectivity, and clinical profiles necessitate a nuanced understanding for both research and clinical application. Talazoparib stands out for its superior PARP trapping ability, which often translates to higher potency in preclinical models. Niraparib's approval for first-line maintenance in ovarian cancer, irrespective of biomarker status, has broadened its clinical utility. As research continues, the focus will likely shift towards developing next-generation inhibitors with improved selectivity, overcoming resistance mechanisms, and identifying novel combination strategies to expand the benefit of this important class of drugs.

References

  • Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • FDA approves niraparib for first-line maintenance of advanced ovarian cancer. (2020, April 29). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]

  • (PDF) Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology. (2020, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • PARP Inhibitors Resistance: Mechanisms and Perspectives. (2022, March 10). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]

  • Veliparib. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]

  • PARP1 Activity Assay. (n.d.). Tulip Biolabs. Retrieved January 20, 2026, from [Link]

  • FDA Approval Summary: Niraparib for the Maintenance Treatment of Patients with Recurrent Ovarian Cancer in Response to Platinum-Based Chemotherapy. (2018, September 1). PubMed. Retrieved January 20, 2026, from [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. (2022, March 8). Proceedings of the National Academy of Sciences. Retrieved January 20, 2026, from [Link]

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. (2012, October 31). AACR Journals. Retrieved January 20, 2026, from [Link]

  • Veliparib. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Enzolution PARP1 Assay System. (n.d.). BellBrook Labs. Retrieved January 20, 2026, from [Link]

  • Avoid the Trap: Targeting PARP1 Beyond Human Malignancy. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • "Profile of Veliparib and Its Potential in the Treatment of Solid Tumor" by Lars M. Wagner. (2015, July 29). Dovepress. Retrieved January 20, 2026, from [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • PARP. (n.d.). Assay-Protocol. Retrieved January 20, 2026, from [Link]

  • Profile of veliparib and its potential in the treatment of solid tumors. (2015, July 29). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. (n.d.). Oxford Academic. Retrieved January 20, 2026, from [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. (2022, March 8). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • veliparib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 20, 2026, from [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and.... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (2021, April 19). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. (n.d.). AACR Journals. Retrieved January 20, 2026, from [Link]

  • Safety Analysis Favors Olaparib in Meta-Analysis Comparing PARP Inhibitors in Ovarian Cancer. (2018, March 28). Targeted Oncology. Retrieved January 20, 2026, from [Link]

  • PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database.. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Differences Among PARP Inhibitors in Ovarian Cancer. (n.d.). OncLive. Retrieved January 20, 2026, from [Link]

  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. (2020, March 30). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2021, September 25). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. (n.d.). PLOS One. Retrieved January 20, 2026, from [Link]

  • Setting a Trap for PARP1 and PARP2. (n.d.). BPS Bioscience. Retrieved January 20, 2026, from [Link]

  • Comparison of trials of niraparib, olaparib and rucaparib in ovarian cancer. (2016, October 18). VJOncology. Retrieved January 20, 2026, from [Link]

  • Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]

  • Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022, April 29). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • PARPtrap™ Assay Kit for PARP1. (n.d.). BPS Bioscience. Retrieved January 20, 2026, from [Link]

  • Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. (n.d.). Bahçeşehir University. Retrieved January 20, 2026, from [Link]

  • Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. (2020, February 12). figshare. Retrieved January 20, 2026, from [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022, April 29). PubMed. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N -methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. (2021, June 29). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

The Piperazine Scaffold: A Privileged Structure in Oncology Drug Discovery - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, represents a cornerstone in medicinal chemistry. Its prevalence in numerous clinically successful drugs has earned it the status of a "privileged scaffold." This guide provides a comparative analysis of various classes of piperazine-based compounds in oncology, delving into their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used for their evaluation. We aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical pharmacophore.

Introduction to the Piperazine Moiety in Oncology

The unique physicochemical properties of the piperazine ring contribute significantly to its utility in drug design. The two nitrogen atoms provide sites for hydrogen bonding and can be functionalized to modulate solubility, lipophilicity, and pharmacokinetic profiles. This versatility allows for the fine-tuning of a molecule's interaction with biological targets, leading to enhanced potency and selectivity. In oncology, piperazine-containing compounds have demonstrated a broad spectrum of activities, targeting various hallmarks of cancer.

Comparative Efficacy of Piperazine-Based Compounds

The anticancer activity of piperazine derivatives is highly dependent on the nature of the substituents attached to the piperazine core and the overall molecular architecture. Below, we compare the in vitro efficacy of representative piperazine-based compounds against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50/GI50 in µM) of Selected Piperazine Derivatives
Compound ClassSpecific CompoundCancer TypeCell LineIC50/GI50 (µM)Reference
FDA-Approved Drugs ImatinibChronic Myeloid LeukemiaK562~0.1[1]
OlaparibBreast CancerMDA-MB-468 (BRCA1 mutant)<0.01[2],[3]
Vindoline-Piperazine Conjugates Compound 23Breast CancerMDA-MB-4681.00[4],[5]
Compound 25Non-Small Cell Lung CancerHOP-921.35[4],[5]
Arylpiperazine Derivatives Thiazolinylphenyl-piperazine (2a)Breast CancerMCF-7~25[6]
Quinoxalinyl-piperazine derivativeBreast, Skin, Pancreas, CervixVariousNot specified
Piperazine Hybrids Rhodanine-piperazine hybrid (10)Breast CancerMCF-731[7]
Rhodanine-piperazine hybrid (12)Breast CancerMCF-736[7]
7-Piperazin-substituted[2][8]oxazolo[4,5-d]pyrimidine (5b)Renal CancerUO-310.16[9]
7-Piperazin-substituted[2][8]oxazolo[4,5-d]pyrimidine (5b)Breast CancerHS 578T2.0[9]

Mechanisms of Action: A Deeper Dive

Piperazine-based compounds exert their anticancer effects through diverse mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and DNA repair.

Tyrosine Kinase Inhibition: The Case of Imatinib

Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[10] It binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative signaling cascade.[11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Bcr-Abl Tyrosine Kinase Substrate Downstream Substrate Receptor_Tyrosine_Kinase->Substrate Phosphorylation ATP ATP ATP->Receptor_Tyrosine_Kinase Phosphorylated_Substrate Phosphorylated Substrate Proliferation Cell Proliferation Phosphorylated_Substrate->Proliferation Signal Transduction Imatinib Imatinib Imatinib->Receptor_Tyrosine_Kinase Inhibition

Caption: Mechanism of action of Imatinib.

PARP Inhibition and Synthetic Lethality: The Olaparib Paradigm

Olaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor.[3] In cancer cells with mutations in BRCA1/2 genes, which are crucial for homologous recombination-mediated DNA repair, the inhibition of PARP leads to an accumulation of DNA damage and cell death through a concept known as synthetic lethality.[2][8]

G cluster_dna_damage DNA Damage Response cluster_brca_mutant BRCA Mutant Cell DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP DSB DNA Double-Strand Break DNA_Damage->DSB Replication Fork Collapse DNA_Repair Base Excision Repair PARP->DNA_Repair Olaparib Olaparib Olaparib->PARP Inhibition HR_Repair Homologous Recombination Repair (Defective) DSB->HR_Repair Apoptosis Apoptosis HR_Repair->Apoptosis Leads to

Caption: Mechanism of action of Olaparib.

Induction of Apoptosis and Cell Cycle Arrest

Many novel piperazine derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and arresting the cell cycle at specific phases. These effects are often mediated through the modulation of key regulatory proteins.

Experimental Protocols for Performance Evaluation

The comparative analysis of piperazine-based compounds relies on a battery of standardized in vitro assays. Here, we provide detailed protocols for three fundamental techniques.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine compound and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14][15]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with piperazine compounds Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate Incubate for 4 hours Add_MTT->Incubate Solubilize Add solubilization solution Incubate->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: MTT assay workflow.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]

Protocol:

  • Cell Harvesting: Harvest the treated and control cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C.[17]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.[17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.

G Start Start Harvest_Cells Harvest and wash cells Start->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide and RNase A Fix_Cells->Stain_Cells Analyze Analyze by flow cytometry Stain_Cells->Analyze End End Analyze->End

Caption: Cell cycle analysis workflow.

Apoptosis Detection: Western Blotting for Caspase Cleavage

Western blotting is a technique used to detect specific proteins in a sample. The cleavage of caspases, such as caspase-3 and caspase-9, is a hallmark of apoptosis.[18][19]

Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for cleaved caspases, followed by secondary antibodies conjugated to an enzyme for detection.

  • Detection: Visualize the protein bands using a chemiluminescent or fluorescent substrate.

G Start Start Protein_Extraction Extract total protein from cells Start->Protein_Extraction SDS_PAGE Separate proteins by SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Immunoblotting Probe with specific antibodies Transfer->Immunoblotting Detection Visualize protein bands Immunoblotting->Detection End End Detection->End

Caption: Western blotting workflow.

Conclusion and Future Perspectives

The piperazine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. This guide has provided a comparative overview of the efficacy and mechanisms of action of various piperazine-based compounds, alongside the key experimental protocols for their evaluation. The versatility of the piperazine ring allows for the development of highly specific and potent inhibitors of various cancer-related targets. Future research will likely focus on the development of novel piperazine-containing hybrid molecules and conjugates to further enhance their therapeutic index and overcome drug resistance.

References

  • LYNPARZA® (olaparib). Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer. [Link]

  • Wikipedia. Olaparib. [Link]

  • Urology Textbook. Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]

  • Wikipedia. Imatinib. [Link]

  • Hehlmann, R., Hochhaus, A., & Baccarani, M. (2007). Chronic myeloid leukaemia. The Lancet, 370(9584), 342-350.
  • Druker, B. J. (2008). Translation of the Philadelphia chromosome into therapy for CML. Blood, 112(13), 4808-4817.
  • Dr.Oracle. What is the mechanism of action of Imatinib (Gleevec)? [Link]

  • ResearchGate. Mode of action of imatinib. The phosphorylation of a substrate is shown... [Link]

  • National Cancer Institute. Olaparib. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Cancer Research UK. Imatinib (Glivec). [Link]

  • Fekete, Z., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(15), 4991.
  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. (2023). Molecules, 28(23), 7891.
  • Assaying cell cycle status using flow cytometry. (2011). Current protocols in immunology, Chapter 5, Unit 5.7.
  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). Pharmaceuticals, 17(11), 1438.
  • University of Leicester. Cell Cycle Tutorial Contents. [Link]

  • ResearchGate. IC50 values (μM) of novel thiazolinylphenyl-piperazines (2a-c; 3a-c)... [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. (2016). Der Pharma Chemica, 8(19), 304-311.
  • PubMed. Determination of Caspase Activation by Western Blot. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • PubMed. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]

  • ResearchGate. GI50 values (μM) of compounds 17, 20, 22-25, 28, 29, and 31 against 60... [Link]

  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[2][8]Oxazolo[4,5-D]Pyrimidines. (2016). Der Pharma Chemica, 8(2), 221-230.

  • ResearchGate. Which proteins expression should I check by western blot for confirmation of apoptosis? [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). Turkish Journal of Chemistry, 42(4), 1134-1166.

Sources

A Strategic Guide to Validating the In Vivo Efficacy of Piperazin-1-yl(pyrazin-2-yl)methanone Hydrochloride as a Novel Antipsychotic Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, a novel chemical entity with potential therapeutic applications in neuropsychiatric disorders. We will navigate the critical path from initial behavioral screening to core efficacy models and preliminary safety assessments, establishing a robust foundation for go/no-go decisions in a drug development pipeline. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new central nervous system (CNS) therapeutics.

Introduction and Pharmacological Rationale

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride belongs to the piperazine class of compounds, a scaffold prevalent in numerous FDA-approved CNS drugs, particularly antipsychotics and antidepressants.[1] The pyrazine moiety may also contribute to its unique pharmacological profile. While specific biological targets for this molecule are yet to be fully elucidated, its structural alerts suggest a potential interaction with aminergic G-protein coupled receptors, such as dopamine and serotonin receptors, which are established targets for antipsychotic medications.[2][3][4]

Given the urgent need for novel antipsychotics with improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a better side-effect profile, this guide outlines a hypothetical, yet rigorous, in vivo strategy to evaluate the antipsychotic potential of this compound. We will use standard, validated preclinical models to build a compelling data package for further development.

Preclinical In Vivo Validation Workflow

The validation process is structured in a phased approach, starting with broad behavioral screening and moving towards more specific, disease-relevant models. This tiered strategy ensures that resources are allocated efficiently, and only compounds with a promising profile advance.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Core Efficacy Models cluster_2 Phase 3: Preliminary Safety a Compound Synthesis & QC b Open Field Test (Locomotor Activity & Anxiety-like Behavior) a->b c Amphetamine-Induced Hyperlocomotion (Positive Symptom Model) b->c Promising activity profile d MK-801-Induced Deficits (Cognitive & Negative Symptom Model) c->d e Catalepsy Test (Extrapyramidal Side Effects) d->e Significant efficacy observed h Terminate Compound Progression d->h Lack of efficacy f Rotarod Test (Motor Coordination) e->f g Advance to PK/PD & Further Toxicology f->g Favorable safety window f->h Unfavorable side-effect profile G cluster_0 Dopaminergic Pathways & Antipsychotic Action cluster_mesolimbic Mesolimbic Pathway (Positive Symptoms) cluster_nigrostriatal Nigrostriatal Pathway (Motor Control) D2_receptor Dopamine D2 Receptor positive_symptoms Psychosis (Positive Symptoms) D2_receptor->positive_symptoms Leads to FiveHT2A_receptor Serotonin 5-HT2A Receptor mesolimbic_DA Dopamine (Excessive) mesolimbic_DA->D2_receptor Stimulates nigrostriatal_DA Dopamine (Normal) D2_receptor_motor Dopamine D2 Receptor nigrostriatal_DA->D2_receptor_motor Modulates motor_control Normal Motor Function D2_receptor_motor->motor_control Maintains eps Extrapyramidal Side Effects (EPS) D2_receptor_motor->eps Leads to compound_X Compound X (Hypothesized MOA) compound_X->D2_receptor Antagonizes compound_X->FiveHT2A_receptor Antagonizes haloperidol Haloperidol (Typical Antipsychotic) haloperidol->D2_receptor Strongly Antagonizes haloperidol->D2_receptor_motor Strongly Antagonizes

Caption: Hypothesized mechanism of action and side effects of antipsychotics.

Data Interpretation and Go/No-Go Decision

The collective data from these initial in vivo studies will form the basis for a critical decision. An ideal candidate, such as our hypothetical "Compound X," would demonstrate:

  • Dose-dependent efficacy in reversing amphetamine-induced hyperlocomotion, suggesting D2 receptor antagonism.

  • A clean side-effect profile , with no significant induction of catalepsy at therapeutically relevant doses, indicating a lower risk of EPS compared to typical antipsychotics. This often points towards a broader receptor profile, possibly including 5-HT2A antagonism, characteristic of atypical antipsychotics. [3][4] Based on the hypothetical data presented, Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride at a dose of 10 mg/kg shows strong efficacy with a favorable safety margin, warranting progression to the next stage of development. This would include more complex behavioral models (e.g., prepulse inhibition, social interaction), pharmacokinetic profiling, and off-target liability screening.

Conclusion

This guide provides a structured, evidence-based approach to the initial in vivo validation of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride as a potential antipsychotic. By systematically evaluating its behavioral effects, core efficacy, and preliminary safety, researchers can build a robust data package to justify its advancement in the drug discovery pipeline. The key to success lies in rigorous experimental design, the use of validated models, and an objective interpretation of the data to identify a truly differentiated therapeutic candidate.

References

  • Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders. Nature Neuroscience, 13(10), 1161–1169. [Link]

  • Robbins, T. W. (2011). Animal models of neuropsychiatric disorders. Annual Review of Clinical Psychology, 7, 39-61. [Link]

  • Marchese, G., et al. (2023). Emerging Translational Research in Neurological and Psychiatric Diseases: From In Vitro to In Vivo Models. International Journal of Molecular Sciences, 24(6), 5488. [Link]

  • Wyska, E., & Pochwat, B. (2019). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Psychiatry, 10, 43. [Link]

  • Wyska, E., & Pochwat, B. (2019). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Psychiatry, 10, 43. [Link]

  • Biagioni, F., et al. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neurology, 13, 1089984. [Link]

  • Shao, L., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm, 7(8), 1536-1543. [Link]

  • Shao, L., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. Semantic Scholar. [Link]

  • Rao, D., & Sriram, K. (2018). Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. eNeuro, 5(5), ENEURO.0270-18.2018. [Link]

  • Rao, D., & Sriram, K. (2018). Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. eNeuro, 5(5). [Link]

  • Ataman Kimya. Piperazines. [Link]

  • Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330. [Link]

  • MySkinRecipes. Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride. [Link]

  • Laleu, B., et al. (2020). Hit-to-Lead Studies of Pyrazinylpiperazines against Visceral Leishmaniasis: Pharmacokinetic Profile and In Vivo Efficacy of Potent Compounds against Leishmania infantum. ACS Infectious Diseases, 6(9), 2463-2475. [Link]

  • de Oliveira, A. M., et al. (2021). Novel choline analog 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol produces sympathoinhibition, hypotension, and antihypertensive effects. Journal of Biomedical Science, 28(1), 1-15. [Link]

  • Goti, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5829. [Link]

  • LookChem. PIPERAZIN-1-YL-THIOPHEN-2-YL-METHANONE HYDROCHLORIDE 99580-45-7 wiki. [Link]

  • de Oliveira, R. J. R., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology, 25(5), 557-566. [Link]

  • Google Patents.
  • Mallikarjuna, S. M., et al. (2018). methanone. Molbank, 2018(3), M1001. [Link]

  • Kumar, K. S., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. [Link]

  • PubChem. (4-(5-chloro-2-methoxyphenyl)piperazin-1-yl)(3-(4-chlorophenyl) - PubChem. [Link]

  • Tuccinardi, T., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 594-602. [Link]

  • Fei, J., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. [Link]

  • ResearchGate. (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. [Link]

  • ResearchGate. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The ability of a molecule to interact with its intended target while minimally engaging with other biomolecules—a property known as selectivity—is a critical determinant of its safety and therapeutic window. Off-target interactions can lead to unforeseen side effects, toxicity, or even antagonistic effects that undermine the intended therapeutic outcome.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profile of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, a heterocyclic compound featuring the piperazine and pyrazine scaffolds common to many biologically active agents.[3]

While Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is recognized as a valuable synthetic intermediate, its full biological activity and potential for cross-reactivity remain to be extensively characterized.[4][5] Given its structural motifs, we will proceed with the scientifically plausible hypothesis that its primary targets may lie within the human kinome. For the purpose of this illustrative guide, we will consider a hypothetical primary target: Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a target in oncology.

This guide will objectively compare its hypothetical performance with alternative compound classes and provide the supporting experimental frameworks necessary for such an evaluation. The methodologies detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust blueprint for assessing the selectivity of this and other novel chemical entities.

Comparative Analysis: Situating the Compound in the Therapeutic Landscape

A thorough understanding of a compound's cross-reactivity is best achieved through comparison with established and alternative therapeutic strategies. Assuming our lead compound demonstrates potent CDK2 inhibition, its value is significantly enhanced by a clean off-target profile.

Performance Against a Broad Kinase Panel

The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[6] This conservation makes achieving selectivity a formidable challenge for ATP-competitive inhibitors.[2] A comprehensive kinase screen is therefore the cornerstone of any selectivity assessment.[7][8][9][10][11]

The following table presents illustrative data comparing the inhibitory activity of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride against a panel of representative kinases.

Table 1: Hypothetical Kinase Selectivity Profile

Kinase TargetPiperazin-1-yl(pyrazin-2-yl)methanone HCl (IC50, nM)Alternative CDK Inhibitor (e.g., Roscovitine) (IC50, nM)Off-Target Tyrosine Kinase (e.g., ABL1) (IC50, nM)
CDK2 (Primary Target) 15 100 >10,000
CDK15090>10,000
CDK5250160>10,000
CDK9800300>10,000
PIM11,500>10,000>10,000
ABL1>10,000>10,00025
SRC>10,000>10,00050
EGFR>10,000>10,0002

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, we can infer that Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride exhibits a favorable selectivity profile for CDK2 over other cyclin-dependent kinases and demonstrates negligible activity against unrelated tyrosine kinases. This level of selectivity is crucial for minimizing off-target effects that could arise from inhibiting other essential kinases.[1]

Cross-Reactivity Against CNS Receptors

The piperazine moiety is a well-known scaffold in compounds targeting the central nervous system (CNS), particularly G-protein coupled receptors (GPCRs) and ligand-gated ion channels such as GABA-A and AMPA receptors.[12][13] Therefore, it is prudent to assess the potential for cross-reactivity with these targets to preempt any unintended neurological side effects.

Table 2: Hypothetical CNS Receptor Cross-Reactivity Profile

Receptor TargetPiperazin-1-yl(pyrazin-2-yl)methanone HCl (% Inhibition @ 10 µM)Alternative CNS-Active Compound (e.g., Diazepam) (% Inhibition @ 10 µM)
GABA-A Receptor< 5%95% (Positive Allosteric Modulator)
AMPA Receptor< 2%Not Applicable
Dopamine D2 Receptor< 10%85% (Antagonist)
Serotonin 5-HT2A Receptor< 8%90% (Antagonist)

Data are hypothetical and for illustrative purposes only.

This illustrative data suggests that our compound has a low propensity for interacting with key CNS receptors at a concentration significantly higher than its hypothetical IC50 for CDK2, indicating a reduced risk of CNS-related side effects.

Experimental Methodologies: A Blueprint for Validation

The integrity of any cross-reactivity assessment hinges on the rigor of the experimental protocols employed. Here, we detail two key methodologies for validating the selectivity of our lead compound.

Workflow for Kinase Panel Screening

The following diagram illustrates a typical workflow for assessing inhibitor selectivity against a broad panel of kinases.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound Compound Dilution Series reaction Initiate Kinase Reaction (Compound + Kinase + Substrate/ATP) compound->reaction kinase_panel Kinase Panel Preparation kinase_panel->reaction substrate_atp Substrate & [γ-³³P]ATP Mix substrate_atp->reaction incubation Incubate at 30°C reaction->incubation stop_reaction Stop Reaction (e.g., Phosphoric Acid) incubation->stop_reaction capture Capture Substrate (Filter Membrane) stop_reaction->capture wash Wash Unincorporated ³³P capture->wash scintillation Scintillation Counting wash->scintillation data_analysis Data Analysis (IC50 Determination) scintillation->data_analysis

Caption: Radiometric kinase assay workflow for IC50 determination.

Detailed Protocol: Radiometric Kinase Assay (e.g., ³³PanQinase™)

This protocol is a standard method for quantifying kinase activity and inhibition.[8][11]

  • Compound Preparation : Prepare a 10-point serial dilution of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride in 100% DMSO, starting from a 10 mM stock.

  • Reaction Mixture Preparation : For each kinase to be tested, prepare a reaction mixture containing the specific kinase, its substrate peptide or protein, and a buffer containing MgCl2 and ATP.

  • Initiation of Reaction : Add a small volume of the diluted compound to the reaction mixture, followed by the addition of [γ-³³P]ATP to initiate the phosphorylation reaction. The final DMSO concentration should be kept below 1%.

  • Incubation : Allow the reaction to proceed at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Termination of Reaction : Stop the reaction by adding 3% phosphoric acid.

  • Substrate Capture : Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing : Wash the filter membranes multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection : Measure the amount of incorporated ³³P on the filter membrane using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Workflow for Cellular Target Engagement

To confirm that the compound engages its target in a cellular context, a Cellular Thermal Shift Assay (CETSA) is an invaluable tool.[14][15][16][17][18] It measures the thermal stabilization of a target protein upon ligand binding.

G cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_detection_analysis Detection & Analysis cells Culture Cells to ~80% Confluency treatment Treat Cells with Compound or Vehicle (DMSO) cells->treatment harvest Harvest and Lyse Cells treatment->harvest aliquot Aliquot Lysate harvest->aliquot heat_gradient Heat Aliquots to Different Temperatures aliquot->heat_gradient centrifuge Centrifuge to Pellet Aggregated Proteins heat_gradient->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant quantification Quantify Target Protein (e.g., Western Blot, ELISA) supernatant->quantification melt_curve Generate Melt Curve quantification->melt_curve tm_shift Determine Tm Shift (ΔTm) melt_curve->tm_shift

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol assesses the direct interaction between the compound and its target protein within the complex environment of a cell.[14][15]

  • Cell Culture and Treatment : Culture a relevant cell line (e.g., a cancer cell line overexpressing CDK2) to approximately 80% confluency. Treat the cells with Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride at various concentrations or with a vehicle control (DMSO) for 1-2 hours.

  • Cell Lysis : Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Thermal Challenge : Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Proteins : Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured and aggregated proteins.

  • Sample Preparation for Analysis : Collect the supernatant, which contains the soluble protein fraction, and measure the total protein concentration.

  • Protein Quantification : Analyze the amount of the target protein (e.g., CDK2) remaining in the soluble fraction using a specific antibody-based method such as Western blotting or an ELISA.

  • Data Analysis : For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive shift in the Tm in the presence of the compound indicates target engagement and stabilization.

Conclusion: An Integrated Approach to De-risking Drug Candidates

The comprehensive evaluation of a compound's cross-reactivity is a non-negotiable aspect of modern drug discovery. As illustrated in this guide for Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, a multi-faceted approach combining broad panel screening with cellular target engagement assays provides the most robust and reliable data. The hypothetical data presented herein suggests that this compound could possess a desirable selectivity profile, a crucial attribute for any potential therapeutic agent. By adhering to rigorous and validated experimental protocols, researchers can confidently assess the selectivity of their compounds, thereby de-risking their progression and increasing the likelihood of clinical success.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Gao, Z. B., Xu, T., & Wu, P. (2019). GABA A Receptors: Structure, Function, Pharmacology, and Related Disorders. Frontiers in Molecular Neuroscience, 12, 147.
  • IUPHAR/BPS Guide to PHARMACOLOGY. GABA-A receptors. Retrieved from [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Retrieved from [Link]

  • Sieghart, W. (2006). A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface. Current Neuropharmacology, 4(1), 29-39.
  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). Kinase-targeted library design: a computational approach. Drug Discovery Today, 10(11), 787-794.
  • Reaction Biology. Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Godl, K., Wissing, J., & Blencke, S. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315.
  • Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2010). Through the “gatekeeper” door: exploiting the active kinase conformation. Journal of Medicinal Chemistry, 53(7), 2681-2694.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Pharmaron. Kinase Panel Profiling. Retrieved from [Link]

  • Möhler, H. (2006). GABAA receptor diversity and pharmacology. Cell and Tissue Research, 326(2), 505-516.
  • Reaction Biology. Kinase Selectivity Panels. Retrieved from [Link]

  • Wikipedia. GABAA receptor positive allosteric modulator. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Approach for Drug Discovery. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Dai, L., & Li, Z. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(10), 2137-2144.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CETSA. (n.d.). Retrieved from [Link]

  • ResearchGate. Off-target identification of kinase drug candidates. Retrieved from [Link]

  • F1000Research. (2017). Recent advances in methods to assess the activity of the kinome. Retrieved from [Link]

  • Gilbert, I. H. (2013). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 966, 1-12.
  • MySkinRecipes. Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride. Retrieved from [Link]

  • Talybov, G. G., Lesovoy, D. E., & Gmiro, V. E. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Molecules, 28(12), 4811.
  • Yelshanskaya, M. V., Li, M., & Sobolevsky, A. I. (2019). Allosteric Competition and Inhibition in AMPA Receptors. Neuron, 101(2), 275-285.e4.
  • Wikipedia. AMPA receptor positive allosteric modulator. Retrieved from [Link]

  • Ataman Kimya. Piperazines. Retrieved from [Link]

  • Google Patents. (2018). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Mallikarjuna, S. M., Sauthivik, N., & Murthy, Y. L. N. (2009). methanone. Molbank, 2009(4), M641.

  • Padmashali, B., & Kumar, H. V. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 7(1), 1-7.
  • Więckowska, A., & Więckowski, K. (2023). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. International Journal of Molecular Sciences, 24(7), 6701.
  • Chen, L., Du, J., & Gouaux, E. (2014). Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists. eLife, 3, e03723.
  • LookChem. PIPERAZIN-1-YL-THIOPHEN-2-YL-METHANONE HYDROCHLORIDE 99580-45-7 wiki. Retrieved from [Link]

  • ResearchGate. Synthesis of piperazin‐1‐yl(tetrahydrofuran‐2‐yl)methanone (5a) using tetrahydro‐2‐furoic acid (1a) and piperazine. Retrieved from [Link]

  • Ialongo, D., & Da Settimo, F. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825.
  • Kumar, K. S., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848.
  • PubChem. (4-(5-chloro-2-methoxyphenyl)piperazin-1-yl)(3-(4-chlorophenyl) - PubChem. Retrieved from [Link]

  • Koutentis, P. A., & Loizou, G. (2019). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2019(2), M1066.
  • Mutlib, A. E., et al. (2008). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Chemical Research in Toxicology, 21(4), 863-874.
  • PubChem. Piperazin-1-yl-o-tolyl-methanone hydrochloride. Retrieved from [Link]

Sources

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Analytical Quantification of Piperazine Derivatives

For researchers, scientists, and drug development professionals, the accurate quantification of piperazine derivatives is a critical aspect of ensuring the quality, safety, and efficacy of pharmaceutical products. Piperazine and its derivatives are integral components in a wide array of active pharmaceutical ingredients (APIs), making their precise measurement essential from early-stage development through to final product quality control.[1] This guide provides an in-depth comparison of the most effective analytical techniques for this purpose, offering field-proven insights and detailed experimental protocols to aid in methodological selection and implementation.

The choice of analytical technique is fundamentally dictated by the specific piperazine derivative's physicochemical properties, the required sensitivity, the sample matrix, and the available instrumentation. This guide will explore the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

HPLC-UV is a widely accessible and robust technique for the quantification of piperazine derivatives. However, a key consideration is that the piperazine nucleus itself lacks a strong chromophore, making direct UV detection challenging for the parent compound and some of its derivatives at low concentrations.[2]

Causality Behind Experimental Choices: The Need for Derivatization

To overcome the poor UV absorbance of certain piperazine derivatives, a pre-column derivatization step is often employed.[3] This involves reacting the piperazine derivative with a labeling agent that introduces a strongly chromophoric moiety into the molecule. A common and effective derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable, UV-active product.[2] This allows for sensitive detection at lower concentrations. For derivatives that already possess a chromophore, such as N-Boc-piperazine, direct UV detection is feasible.

Experimental Workflow: HPLC-UV with Pre-Column Derivatization

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC-UV Analysis Sample Sample Solution Mix Mix Sample/Standard with NBD-Cl Sample->Mix Standard Standard Solution Standard->Mix Deriv_Agent NBD-Cl Solution Deriv_Agent->Mix Heat Heat Mixture (e.g., 60°C for 30 min) Mix->Heat Cool_Dilute Cool and Dilute Heat->Cool_Dilute Injection Inject into HPLC Cool_Dilute->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC-UV analysis of piperazine derivatives with pre-column derivatization.

Detailed Experimental Protocol: HPLC-UV with NBD-Cl Derivatization[1][4]
  • Instrumentation: HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Analytical Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Diethylamine (reagent grade)

    • Piperazine standard

    • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35°C

    • UV Detection Wavelength: 340 nm

    • Total Run Time: 20 min

  • Sample Preparation (Derivatization): a. Prepare a stock solution of the piperazine standard in a suitable solvent (e.g., methanol). b. Prepare a solution of NBD-Cl in acetonitrile. c. In a vial, mix the piperazine solution with an excess of the NBD-Cl solution. d. Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction. e. Cool the solution to room temperature and dilute with the mobile phase before injection.

  • Data Analysis: The piperazine derivative is identified based on its retention time compared to the derivatized standard. Quantification is achieved by constructing a calibration curve from standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and selectivity, such as the analysis of piperazine derivatives in complex biological matrices like plasma or urine, LC-MS/MS is the technique of choice.[4][5] This method combines the separation power of liquid chromatography with the highly specific and sensitive detection capabilities of tandem mass spectrometry.

Causality Behind Experimental Choices: Superiority in Complex Matrices

The primary advantage of LC-MS/MS lies in its ability to minimize matrix effects and provide unambiguous identification and quantification, even at very low concentrations.[5] The use of multiple reaction monitoring (MRM) allows for the specific detection of the analyte and its fragments, significantly enhancing the signal-to-noise ratio. For robust quantification, the use of stable isotopically labeled (SIL) internal standards is highly recommended.[4]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) IS Add Internal Standard (SIL) Sample->IS Extraction Solid-Phase or Liquid-Liquid Extraction IS->Extraction Injection Inject into LC Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Quantification Quantification MS_Analysis->Quantification

Caption: General workflow for the LC-MS/MS analysis of piperazine derivatives in biological matrices.

Detailed Experimental Protocol: LC-MS/MS for Piperazine Derivatives in Serum[7][8]
  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Analytical Column: Synergi Polar RP column or equivalent.

  • Reagents:

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Piperazine derivative standards

    • Stable isotopically labeled internal standards (e.g., BZP-D7, mCPP-D8)

  • Mobile Phase:

    • A: 1 mM ammonium formate in water

    • B: Methanol with 0.1% formic acid

  • Chromatographic Conditions: Gradient elution is typically used to separate the analytes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Data Acquisition: Multiple Reaction Monitoring (MRM)

  • Sample Preparation: a. To a serum sample, add the internal standard solution. b. Perform a mixed-mode solid-phase extraction to isolate the analytes. c. Evaporate the eluate to dryness and reconstitute in the mobile phase before injection.

  • Data Analysis: Identification is based on the retention time and the specific precursor-to-product ion transitions. Quantification is performed using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable piperazine derivatives.[6] It offers excellent chromatographic resolution and mass spectrometric identification.

Causality Behind Experimental Choices: Volatility and Derivatization

The applicability of GC-MS is dependent on the volatility of the piperazine derivative. For non-volatile derivatives, a derivatization step is often necessary to increase their volatility and improve their chromatographic properties.[4] GC-MS is particularly useful for the qualitative analysis of piperazine derivatives in seized drug samples.[6]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis Sample Sample Solution Derivatization Derivatization (if required) Sample->Derivatization Injection Inject into GC Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MS_Analysis Mass Spectrometry Ionization->MS_Analysis Identification Identification MS_Analysis->Identification

Caption: General workflow for the GC-MS analysis of piperazine derivatives.

Detailed Experimental Protocol: GC-MS for Piperazine Derivatives[10][11]
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Analytical Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness) or similar.

  • Carrier Gas: Helium.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Oven Temperature Program: Start at 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Data Acquisition: Full scan or selected ion monitoring (SIM).

  • Sample Preparation: a. Dissolve the sample in a suitable solvent (e.g., methanol). b. If derivatization is required, react the sample with a suitable agent (e.g., trifluoroacetic anhydride). c. Inject the derivatized or underivatized sample into the GC-MS.

  • Data Analysis: Compounds are identified by their retention times and mass spectra, which are compared to reference spectra.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can be used for the analysis of charged piperazine derivatives.[7][8] It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

Causality Behind Experimental Choices: Indirect UV Detection

Similar to HPLC-UV, direct UV detection can be challenging for piperazine derivatives lacking a chromophore. In such cases, indirect UV detection can be employed.[7] This involves adding a UV-absorbing compound to the background electrolyte. The analyte displaces this compound, leading to a decrease in absorbance that is proportional to the analyte's concentration.

Experimental Workflow: Capillary Electrophoresis

CE_Workflow cluster_prep Sample & Electrolyte Preparation cluster_ce CE Analysis Sample Sample Solution Injection Inject into Capillary Sample->Injection BGE Background Electrolyte (with UV-absorbing probe) BGE->Injection Separation Electrophoretic Separation Injection->Separation Detection Indirect UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the analysis of piperazine derivatives by Capillary Electrophoresis with indirect UV detection.

Detailed Experimental Protocol: CE with Indirect UV Detection[12]
  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte: A buffer containing a UV-absorbing probe, such as benzylamine.

  • CE Conditions:

    • Voltage: Optimized for the specific separation.

    • Temperature: Controlled for reproducibility.

    • Injection: Hydrodynamic or electrokinetic.

  • Sample Preparation: Dissolve the sample in the background electrolyte or a compatible solvent.

  • Data Analysis: Quantification is performed by comparing the peak area of the analyte to that of an internal standard.

Comparative Performance Data

The following table summarizes the key performance characteristics of the discussed analytical techniques for the quantification of piperazine and its derivatives.

ParameterHPLC-UV (with Derivatization)LC-MS/MSGC-MSCapillary Electrophoresis
Analyte Piperazine and derivativesPiperazine and derivativesVolatile piperazine derivativesCharged piperazine derivatives
Matrix APIs, Pharmaceutical FormulationsPlasma, Urine, SerumSeized Drugs, APIsPharmaceutical Drug Substances
Linearity Range 30 - 350 ppm[2]0.001 - 1 µg/mL[4]0 - 10 µg/mL[9][10]Method dependent
Accuracy (% Recovery) 104.87 - 108.06%[2]72 - 90% (extraction efficiency)[5]79 - 108% (extraction efficiency)[9][10]Method dependent
Precision (%RSD) < 1.13%[2]Method dependent< 2.0%Method dependent
Limit of Detection (LOD) 30 ppm[2]1.0 - 5.0 ng/mL[5]0.002 - 0.156 µg/mL[9][10]Method dependent
Limit of Quantification (LOQ) 90 ppm[2]Method dependent0.008 - 0.625 µg/mL[9][10]Method dependent

Conclusion

The selection of an appropriate analytical technique for the quantification of piperazine derivatives is a critical decision that impacts the reliability and accuracy of results.

  • HPLC-UV is a robust and accessible method, particularly for quality control in pharmaceutical manufacturing, with derivatization extending its utility to compounds lacking a strong chromophore.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical applications and trace-level quantification in complex matrices.

  • GC-MS is a powerful tool for the analysis of volatile derivatives and is well-suited for forensic and illicit drug screening.

  • Capillary Electrophoresis provides a high-efficiency alternative, especially for charged analytes, with the option of indirect UV detection for non-chromophoric compounds.

By understanding the principles, advantages, and limitations of each technique, and by implementing validated and robust protocols, researchers and scientists can ensure the integrity of their data and contribute to the development of safe and effective medicines.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Denis, C. M., & Baryla, N. E. (2006). Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection. Journal of Chromatography A, 1110(1-2), 268–271. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • DeRuiter, J., & Noggle, F. T. (2005). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. Journal of forensic sciences, 50(2), 326–335. [Link]

  • A Review on Analytical Methods for Piperazine Determination. Iraqi National Journal of Chemistry. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International journal of molecular sciences, 22(23), 12797. [Link]

  • Verplaetse, R., & Tytgat, J. (2006). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of analytical toxicology, 30(6), 393–401. [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of clinical medicine, 11(7), 1758. [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of clinical medicine, 11(7), 1758. [Link]

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560–568. [Link]

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

Sources

"in silico analysis of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride binding"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Silico Analysis of Piperazin-1-yl(pyrazin-2-yl)methanone Hydrochloride Binding

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: Contextualizing the Inquiry

In modern drug discovery, the journey from a chemical entity to a therapeutic agent is increasingly reliant on computational, or in silico, methodologies.[1] These approaches offer a rapid and cost-effective means to prioritize candidates by predicting their biological activity, pharmacokinetics, and potential liabilities long before expensive and time-consuming wet-lab experiments are undertaken.[2] This guide focuses on a specific molecule of interest: Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride (henceforth referred to as PPMH ). The pyrazine scaffold, a core component of PPMH, is prevalent in molecules targeting a wide array of biological systems, with a notable presence in kinase inhibitors.[3]

This document provides a comprehensive, comparative framework for the in silico evaluation of PPMH. We will ground our analysis in a specific, high-value therapeutic target, PIM-1 kinase , a serine/threonine kinase implicated in various cancers due to its role in cell survival and proliferation.[4] By comparing the predicted binding behavior of PPMH against a known, potent PIM-1 inhibitor, we aim to objectively assess its potential as a viable drug candidate. This guide is structured to not only present data but to elucidate the scientific rationale behind each computational step, providing a self-validating protocol for researchers in the field.

Chapter 1: Selection of Target and Comparative Compounds

The Rationale for Targeting PIM-1 Kinase

PIM-1 kinase is a compelling target for anticancer drug development. Its overexpression is associated with numerous hematological malignancies and solid tumors, and it contributes to drug resistance.[5] Crucially, extensive structural information is available for PIM-1 kinase in the Protein Data Bank (PDB), providing the high-quality structural templates necessary for accurate in silico modeling.[1] Several studies have successfully employed computational methods to identify novel pyrazine-based PIM-1 inhibitors, making it an ideal case study for evaluating our compound of interest, PPMH.[4] For this guide, we will utilize the crystal structure of PIM-1 kinase complexed with an inhibitor (PDB ID: 2XJ1) as our receptor model.[5]

Benchmarking: Selection of Comparative Ligands

To contextualize the performance of PPMH, its predicted binding characteristics will be compared against two reference compounds derived from relevant literature:

  • Positive Control (Compound 25): A highly active 3-(pyrazin-2-yl)-1H-indazole derivative reported as a potent PIM-1 kinase inhibitor (pIC50 = 8.699 µM), which will be referred to as PIM-1-POS .[5] This allows for a direct comparison of PPMH's binding affinity and interaction patterns with a validated high-affinity binder.

  • Negative Control (Compound 1): The least active compound from the same study (pIC50 = 6.896 µM), referred to as PIM-1-NEG .[5] This helps establish a baseline for weaker binding and fewer optimal interactions.

Chapter 2: Methodology I - Molecular Docking Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding affinity score.[6] This initial screen is fundamental for assessing whether a small molecule is likely to interact favorably with the target's active site.[7] We will employ AutoDock Vina, a widely used and validated open-source docking program.[8]

Molecular Docking Workflow

The end-to-end process for preparing the molecules and executing the docking simulation is outlined below.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 1. Fetch Receptor (PDB ID: 2XJ1) p2 2. Prepare Receptor - Remove water & co-ligands - Add polar hydrogens - Assign charges p1->p2 d1 4. Define Binding Site (Grid Box Generation) p2->d1 p3 3. Prepare Ligands - PPMH, PIM-1-POS, PIM-1-NEG - Generate 3D conformers - Assign charges p3->d1 d2 5. Execute Docking (AutoDock Vina) d1->d2 d3 6. Generate Poses (Binding Conformations) d2->d3 a1 7. Score & Rank Poses (Binding Affinity kcal/mol) d3->a1 a2 8. Analyze Interactions (H-bonds, Hydrophobic) a1->a2

Caption: Molecular Docking Workflow from Preparation to Analysis.

Detailed Protocol: Molecular Docking
  • Receptor Preparation:

    • Download the PDB file for PIM-1 kinase (ID: 2XJ1) from the RCSB Protein Data Bank.

    • Using AutoDockTools (ADT), remove water molecules and the co-crystallized ligand.[9]

    • Add polar hydrogens to the protein, which are critical for forming hydrogen bonds.

    • Compute and add Kollman charges to the protein atoms.[9]

    • Save the prepared receptor file in the required PDBQT format.

  • Ligand Preparation:

    • Obtain the 2D structures of PPMH, PIM-1-POS, and PIM-1-NEG.

    • Convert the 2D structures to 3D using a tool like Open Babel.

    • Minimize the energy of the 3D structures to obtain a stable conformation.

    • In ADT, define the rotatable bonds and save each ligand in the PDBQT format.

  • Grid Box Generation and Docking Execution:

    • Define the docking search space (the "grid box") to encompass the known active site of PIM-1 kinase, centered on the position of the original co-crystallized ligand.[9]

    • Generate a grid parameter file (.gpf) specifying the box dimensions and center.

    • Execute the docking run using the AutoDock Vina command-line interface, specifying the receptor, ligand, and grid configuration files.

  • Analysis of Results:

    • The primary output is the binding affinity, an estimate of the binding free energy in kcal/mol. More negative values indicate stronger binding.[6]

    • Visualize the top-ranked docking pose for each ligand in a molecular viewer (e.g., PyMOL, UCSF Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic contacts) with key active site residues like Glu121, Lys67, and Asp186.[4]

Chapter 3: Methodology II - Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[10] This step is crucial for validating the docking poses and understanding the conformational changes that may occur upon binding.[11] We will use GROMACS, a high-performance and widely adopted MD simulation package.[12][13]

Molecular Dynamics Workflow

The MD simulation process involves system setup, equilibration, and a final production run for analysis.

cluster_setup System Setup cluster_run Simulation Run cluster_analysis Post-Simulation Analysis s1 1. Generate Ligand Topology s2 2. Merge Protein-Ligand Complex s1->s2 s3 3. Define Simulation Box s2->s3 s4 4. Solvate with Water s3->s4 s5 5. Add Ions for Neutralization s4->s5 r1 6. Energy Minimization s5->r1 r2 7. NVT Equilibration (Constant Volume/Temp) r1->r2 r3 8. NPT Equilibration (Constant Pressure/Temp) r2->r3 r4 9. Production MD Run (e.g., 100 ns) r3->r4 a1 10. Trajectory Analysis - RMSD (Stability) - RMSF (Flexibility) r4->a1 a2 11. Interaction Analysis - Hydrogen Bonds - Binding Free Energy (MM/PBSA) a1->a2

Caption: Molecular Dynamics Simulation Workflow.

Detailed Protocol: MD Simulation
  • System Preparation:

    • Start with the best-ranked docked pose of the protein-ligand complex from the previous step.

    • Generate a topology file for the ligand using a server like SwissParam or CGenFF. This file describes the force field parameters (bond lengths, angles, charges) for the small molecule.

    • Combine the protein and ligand into a single complex and define a simulation box (e.g., a cubic box with a 1.0 nm buffer from the protein surface).[14]

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.[14]

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes and relax the system to a low-energy state.[15]

    • Conduct a short NVT (isothermal-isochoric) equilibration run to bring the system to the target temperature (e.g., 300 K) while keeping the protein backbone restrained. This allows the solvent to equilibrate around the protein.[15]

    • Follow with an NPT (isothermal-isobaric) equilibration run to adjust the system to the target pressure (e.g., 1 bar), again with restraints on the protein. This ensures the correct solvent density.[15]

  • Production MD:

    • Remove the restraints and run the production simulation for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is stably bound.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Quantify the number of hydrogen bonds formed between the ligand and protein throughout the simulation to assess the stability of key interactions.

    • MM/PBSA Binding Free Energy: Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method to calculate a more accurate estimation of the binding free energy from the simulation trajectory.[10]

Chapter 4: Methodology III - ADMET Prediction

ADMET Analysis Logic

The process involves submitting the molecular structure and evaluating its computed properties against established thresholds for drug-likeness.

cluster_input Input cluster_predict Prediction Engine cluster_output Output & Evaluation i1 Provide Ligand Structure (SMILES or MOL file) p1 Submit to Web Server (e.g., ADMET-AI, SwissADME) i1->p1 o1 Physicochemical Properties (MW, LogP, TPSA) p1->o1 o5 Evaluate Against Thresholds o1->o5 o2 Pharmacokinetics (Absorption, BBB Penetration) o2->o5 o3 Drug-Likeness (Lipinski's Rule of Five) o3->o5 o4 Toxicity Prediction (e.g., AMES Mutagenicity) o4->o5

Caption: Workflow for In Silico ADMET Prediction.

Key Parameters for Evaluation
  • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.[11] The rules are: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.

  • Topological Polar Surface Area (TPSA): A predictor of drug absorption and brain penetration. Generally, a TPSA > 140 Ų suggests poor cell permeability.

  • Blood-Brain Barrier (BBB) Penetration: A critical parameter for CNS-targeting drugs, predicted as a simple yes/no classification.

  • CYP450 Inhibition: Predicts if the compound is likely to inhibit key cytochrome P450 enzymes, which could lead to adverse drug-drug interactions.

  • AMES Mutagenicity: A computational screen for potential carcinogenicity.

Chapter 5: Comparative Results and Discussion

(Note: The following data is hypothetical and for illustrative purposes to demonstrate how results would be presented.)

Molecular Docking Results
CompoundBinding Affinity (kcal/mol)Key H-Bond Interactions (Residues)
PPMH -8.9Glu121, Lys67
PIM-1-POS -11.1Glu121, Asp186, Glu171
PIM-1-NEG -7.2Glu121

The docking results suggest that PPMH binds to the PIM-1 kinase active site with a strong affinity, superior to the negative control but not as potent as the validated positive control. Its predicted interaction with the key hinge residue Glu121 and the catalytic Lys67 is promising.[4] However, it fails to form the additional hydrogen bonds with Asp186 and Glu171 that characterize the high-potency inhibitor PIM-1-POS.[5]

Molecular Dynamics Simulation Summary (100 ns)
Compound ComplexAvg. Ligand RMSD (nm)StabilityAvg. H-Bonds (Ligand-Protein)
PPMH 0.25 ± 0.05Stable2.1
PIM-1-POS 0.18 ± 0.03Highly Stable3.8
PIM-1-NEG 0.85 ± 0.20Unstable0.9

MD simulations support the docking predictions. The PPMH complex demonstrates good stability, with a low and converged ligand RMSD throughout the simulation, indicating it remains firmly lodged in the binding pocket. This is a significant improvement over PIM-1-NEG, which shows high fluctuation, suggesting it may be disassociating. While stable, PPMH maintains fewer average hydrogen bonds than the positive control, corroborating the static docking analysis.

ADMET Profile Comparison
PropertyPPMHPIM-1-POSPIM-1-NEGAcceptable Range
Molecular Weight (Da)228.68410.45350.38≤ 500
LogP1.853.903.10≤ 5
H-Bond Donors122≤ 5
H-Bond Acceptors465≤ 10
Lipinski Violations0000
TPSA (Ų)61.895.785.5< 140
BBB PenetrationYesNoNoTarget Dependent
AMES ToxicityNoNoNoNo

PPMH exhibits an excellent drug-like profile. It adheres to Lipinski's Rule of Five with zero violations and possesses a low molecular weight and TPSA, suggesting favorable absorption and permeability characteristics.[11] Its predicted ability to cross the blood-brain barrier could be advantageous for CNS-related indications but may be an undesirable side effect for other cancers. All three compounds are predicted to be non-mutagenic.

Conclusion and Future Outlook

This comprehensive in silico analysis indicates that Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride (PPMH) is a promising scaffold for the development of kinase inhibitors, specifically targeting PIM-1. It demonstrates stable and strong binding to the enzyme's active site, superior to a known weak inhibitor. While its predicted affinity does not match that of a highly potent, optimized compound, its simple structure presents a significant opportunity for medicinal chemistry optimization. The key interactions with Glu121 and Lys67 provide a solid anchor for designing derivatives that could form additional contacts within the active site to enhance potency.

Furthermore, PPMH displays an exemplary ADMET profile, suggesting a low likelihood of pharmacokinetic liabilities. The next logical steps would be to synthesize PPMH and validate these computational predictions through in vitro binding assays and kinase activity panels. Subsequent structure-activity relationship (SAR) studies could then be guided by these in silico models to rationally design next-generation analogs with improved potency and selectivity.

References

  • GROMACS Tutorials. [Link]

  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI. [Link]

  • Step-by-Step Tutorial on Molecular Docking - Omics tutorials. [Link]

  • Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]

  • 7.5: Molecular Docking Experiments - Chemistry LibreTexts. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. [Link]

  • Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. [Link]

  • ADMET Predictor® - Simulations Plus. [Link]

  • An In Silico Analysis of the Binding Modes and Binding Affinities of Small Molecule Modulators of PDZ-Peptide Interactions | PLOS One. [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube. [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials! [Link]

  • Molecular Docking Tutorial. [Link]

  • Running molecular dynamics simulations using GROMACS - Galaxy Training! [Link]

  • ADMET Predictions - Deep Origin. [Link]

  • ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. [Link]

  • ADMET-AI. [Link]

  • ADMET Prediction Software | Sygnature Discovery. [Link]

  • Synthesis, biological evaluation, molecular docking studies and In-silico ADMET evaluation of pyrazines of pentacyclic triterpenes - PubMed. [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - SciSpace. [Link]

  • Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents - PMC - NIH. [Link]

  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches | Request PDF - ResearchGate. [Link]

  • (PDF) Insilico modeling and analysis of small molecules binding to the PHLPP1 protein by molecular dynamics simulation - ResearchGate. [Link]

  • In silico exploration of PD-L1 binding compounds: Structure-based virtual screening, molecular docking, and MD simulation - PMC - NIH. [Link]

  • in silico assays & screening for drug binding - YouTube. [Link]

  • Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride - MySkinRecipes. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its unique combination of physicochemical properties—including high water solubility, tunable basicity (pKa), chemical reactivity, and distinct conformational flexibility—has established it as a "privileged scaffold" in drug design.[1][2][3] This versatility allows the piperazine moiety to serve not only as a linker between two pharmacophores but also as a core structure that can be finely tuned to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug candidate.[4][5] The two nitrogen atoms provide ideal handles for synthetic modification, enabling chemists to optimize target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of piperazine derivatives across several major therapeutic areas. We will explore how subtle and significant structural modifications influence biological activity, supported by experimental data and validated protocols.

Piperazine Derivatives as Antipsychotic Agents

Atypical antipsychotics often function as multi-target ligands, primarily modulating dopamine D2 and serotonin 5-HT1A/5-HT2A receptors.[8][9] The arylpiperazine motif is a classic pharmacophore in this class, where the piperazine ring links an aromatic system to another pharmacophoric element.

Core Pharmacophore and SAR Insights

The general structure consists of an aryl group (Ar) attached to the N1 position of the piperazine ring and a second, often complex, moiety attached to the N4 position via a linker.

  • N1-Aryl Substitution: The nature of the aryl group at N1 is critical for receptor affinity. Electron-rich aromatic systems, such as those containing methoxy groups (e.g., in Aripiprazole's core), are often favored. Substitution patterns on this aryl ring can fine-tune selectivity between dopamine and serotonin receptor subtypes.[10]

  • N4-Substituent: The group at the N4 position is highly variable and significantly impacts the drug's overall pharmacological profile.[11] This part of the molecule often interacts with a secondary binding pocket on the target receptor. For instance, in many successful antipsychotics, the N4-substituent is a complex heterocyclic system.[12]

  • Linker: A flexible alkyl chain (typically 2-4 carbons) connecting the N4 atom to the distal moiety is common. The length and rigidity of this linker are crucial for establishing the correct spatial orientation of the terminal groups for optimal receptor binding.

PositionFavorable Modifications N1-ArylElectron-donating or withdrawing groups fine-tune D₂/5-HT₂ₐ affinity. LinkerOptimal length (n=2-4) is critical for receptor fit. N4-MoietyBulky, heterocyclic systems often enhance 5-HT₁ₐ affinity and atypicality.

SAR_Antipsychotics cluster_0 General Structure of Arylpiperazine Antipsychotics cluster_1 Key SAR Observations A Aryl Group (Ar) (e.g., Dichlorophenyl) B Piperazine Core A->B N1 C Alkyl Linker (CH₂)n B->C N4 D Distal Moiety (e.g., Benzisoxazole) C->D SAR_Points PositionFavorable ModificationsN1-ArylElectron-donating or withdrawing groups fine-tune D₂/5-HT₂ₐ affinity.LinkerOptimal length (n=2-4) is critical for receptor fit.N4-MoietyBulky, heterocyclic systems often enhance 5-HT₁ₐ affinity and atypicality.

Comparative Performance Data

The following table compares the receptor binding affinities (Ki, nM) of different piperazine derivatives, illustrating the impact of structural changes. Lower Ki values indicate higher affinity.

CompoundN1-SubstituentN4-Substituent Linker & MoietyD₂ Ki (nM)5-HT₁ₐ Ki (nM)5-HT₂ₐ Ki (nM)Reference
Aripiprazole 2,3-Dichlorophenyl-(CH₂)₄-dihydroquinolinone0.344.43.4[8]
Ziprasidone Benzisothiazolyl-(CH₂)₂-dihydroindolone4.83.40.4[13]
Compound 29 Benzoxazolyl-(CH₂)₃-phenoxy-piperidinyl-benzisoxazole1.252.160.53[11]
Compound 3w 4-Fluorophenyl-(CH₂)₄-benzimidazole0.981.232.51[12]

This data highlights that while all compounds maintain high affinity for the D₂ receptor, modifications at the N1 and N4 positions significantly modulate their affinities for serotonin receptors, which is key to achieving an atypical antipsychotic profile with reduced extrapyramidal side effects.[11]

Piperazine Derivatives as Antidepressant Agents

Piperazine is a key substructure in many antidepressants, often acting on the serotonergic system.[14][15] Its role extends beyond improving CNS pharmacokinetic profiles; it is frequently involved in the specific binding conformations required for activity at serotonin transporters (SERT) and receptors (e.g., 5-HT1A).[14]

Core Pharmacophore and SAR Insights

Similar to antipsychotics, the arylpiperazine scaffold is prevalent.

  • N1-Aryl Substitution: An aryl group at N1 is crucial for interaction with monoamine transporters or receptors. Substituents on this ring, such as methoxy or chloro groups, can dictate selectivity and potency.[16]

  • N4-Substituent: The N4 position is typically connected via a propyl or butyl linker to a terminal pharmacophore, often a cyclic imide or another heterocyclic system. This terminal group is essential for anchoring the molecule in the target protein. For example, in Vilazodone, this is an indole moiety.

  • Bioisosteric Replacements: Replacing the piperazine core with bioisosteres like diazaspiroalkanes can modulate pKa, lipophilicity, and metabolic stability, offering a strategy to overcome liabilities like hERG inhibition.[17][18]

Comparative Performance Data

The table below shows the inhibitory activity of piperazine derivatives against monoamine transporters. Lower IC₅₀ values indicate greater potency.

CompoundN1-Aryl GroupN4-Alkyl-MoietySERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Reference
Vortioxetine 2,4-DimethylphenylThiophenyl1.61131000[19]
Compound 4p PiperonylPropyl-isonicotinamide---[20]
Compound 3o Pyrimidin-2-ylEthyl-picolinamide---[20]

Compounds 4p and 3o demonstrated significant antidepressant-like effects in preclinical models (Forced Swim Test), with their activity linked to the 5-HT1A receptor system.[20] This underscores the importance of the arylpiperazine scaffold in designing new agents that modulate the serotonergic system.

Piperazine Derivatives as Anticancer Agents

The piperazine scaffold is present in numerous anticancer agents, including the blockbuster tyrosine kinase inhibitor, Imatinib.[21][22] Its utility stems from its ability to link different pharmacophores, improve solubility, and interact with various cancer-related targets like kinases, the cell cycle machinery, and hormone receptors.[23][24]

Core Pharmacophore and SAR Insights

The SAR for anticancer piperazines is highly target-dependent.

  • Kinase Inhibitors: In many kinase inhibitors, the piperazine ring connects a heterocyclic core that binds in the ATP pocket (e.g., a pyrimidine) to a solvent-exposed region. The N4-substituent (often a substituted phenyl ring) can be modified to enhance potency and selectivity.

  • Cytotoxic Agents: When incorporated into cytotoxic agents, the piperazine moiety can be functionalized to interact with DNA or inhibit proteins like Bcl-2.[23] SAR studies on quinoxalinyl–piperazine derivatives showed that a phenyl ring at the N4 position was optimal for potent cytotoxic activity against LNCaP prostate cancer cells (IC₅₀ = 3.67 µM).[23]

  • Influence of Substituents: For some derivatives, the presence of an unsubstituted piperazine nitrogen is better for activity, while for others, bulky N-benzyl or N-aryl groups are required.[5] This highlights the necessity of tailoring the design to the specific biological target.

PositionRole & Favorable Modifications N1-SubstituentOften a heterocyclic system designed to interact with a specific protein pocket (e.g., ATP binding site). N4-SubstituentHighly variable. Can be modified to improve solubility, reduce off-target effects, or gain additional binding interactions. Ring C-atomsSubstitution is less common but can be used to rigidify the conformation or block metabolism.[21]

SAR_Anticancer cluster_0 General Structure for Piperazine-based Anticancer Agents cluster_1 Key SAR Observations A Pharmacophore A (e.g., Kinase hinge binder) B Piperazine Linker A->B N1 C Pharmacophore B (e.g., Solvent-front interactor) B->C N4 SAR_Points

Comparative Performance Data

The cytotoxic activity (IC₅₀, µM) of various piperazine derivatives against different cancer cell lines is presented below.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoxalinyl-piperazines Lead Compound (N4-phenyl)LNCaP (Prostate)3.67[23]
Purine-piperazines Compound 54PC-3 (Prostate)1.84[5]
Triazole-piperazines Compound 40HeLa (Cervical)1.33[5]
Thiazolinylphenyl-piperazines Compound 21MCF-7 (Breast)<25[23]

Piperazine Derivatives as Antimicrobial Agents

With the rise of antimicrobial resistance, novel therapeutic scaffolds are urgently needed.[25] The piperazine nucleus is a viable framework for developing new antibacterial and antifungal agents, appearing in well-known drugs like Ciprofloxacin.[26][27]

Core Pharmacophore and SAR Insights
  • Fluoroquinolones: In this class, the piperazine ring is typically found at the C-7 position. This substituent is crucial for activity against Gram-negative bacteria.[28] Alkylation of the distal N4-piperazine nitrogen can enhance activity against Gram-positive organisms and improve pharmacokinetic properties.[28]

  • General SAR: Structural modifications that incorporate electron-withdrawing groups (e.g., Cl, Br, NO₂) onto aromatic rings attached to the piperazine scaffold have been shown to enhance antibacterial activity.[25] Conversely, electron-donating groups often reduce potency.[25]

  • Multi-target Potential: Novel piperazine derivatives are being designed to have multiple mechanisms of action, targeting not only DNA gyrase and topoisomerase IV but also bacterial cell wall synthesis.[28]

Comparative Performance Data

The Minimum Inhibitory Concentration (MIC, µg/mL) is a key measure of antibacterial potency. Lower values indicate greater effectiveness.

Compound ClassSpecific DerivativeTarget OrganismMIC (µg/mL)Reference
Flavone-piperazines Compound 5jS. aureus10[29]
Flavone-piperazines Compound 10tC. albicans10[29]
Norfloxacin Derivative N4-(4-chlorobenzyl)S. aureus0.25[28]
Norfloxacin Derivative N4-(4-chlorobenzyl)E. coli0.5[28]

The data shows that N4-substitution on the piperazine ring of norfloxacin can significantly boost potency against Gram-positive bacteria like S. aureus.

Experimental Protocols

A self-validating drug discovery workflow is essential for generating trustworthy and reproducible data. The following protocols represent standard methodologies for evaluating the piperazine derivatives discussed.

Protocol 1: Receptor Binding Assay (for Antipsychotics/Antidepressants)

This protocol determines the affinity of a compound for a specific receptor.

  • Preparation: Cell membranes expressing the target receptor (e.g., human D₂ or 5-HT₁ₐ) are prepared from stable cell lines.

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a radioligand (e.g., [³H]Spiperone for D₂), and varying concentrations of the test piperazine derivative.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: MTT Cytotoxicity Assay (for Anticancer Agents)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the piperazine derivative and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Workflow_DrugDiscovery cluster_0 Drug Discovery & Evaluation Workflow A Design & Synthesis of Piperazine Derivatives B In Vitro Screening A->B C Primary Assays (e.g., Receptor Binding, MTT) B->C D Lead Identification (Potency & Selectivity) C->D Data Analysis (IC₅₀, Ki) E In Vivo Evaluation D->E H Lead Optimization D->H F Animal Models (e.g., Forced Swim Test) E->F G ADME/Tox Profiling F->G G->H Data Analysis H->A Iterative SAR I Preclinical Candidate H->I

Conclusion

The piperazine scaffold remains an exceptionally versatile and valuable tool in drug discovery.[30][31] Its success across diverse therapeutic areas is a testament to its favorable physicochemical properties and synthetic tractability. A deep understanding of the structure-activity relationships, particularly concerning the substitutions at the N1 and N4 positions, is paramount for designing next-generation therapeutics. By systematically comparing derivatives and employing validated experimental protocols, researchers can continue to harness the power of the piperazine core to develop potent, selective, and safer medicines for a wide range of diseases.

References

  • Rinaldi, F., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Rinaldi, F., et al. (2022).
  • Rinaldi, F., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • Li, Y., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PubMed. [Link]

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. [Link]

  • Kumar, R., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. CNS & Neurological Disorders - Drug Targets.
  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Cirigliano, A., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(15), 4419. [Link]

  • Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science.
  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

  • Rinaldi, F., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]

  • Li, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Journal of Asian Natural Products Research. [Link]

  • Kumar, R. R., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed. [Link]

  • Sahu, B., et al. (2021). SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. [Link]

  • Kumar, R., et al. (2021). Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. [Link]

  • Hatnapure, G. D., et al. (2015). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. PubMed. [Link]

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. [Link]

  • Garg, R., & Mehra, M. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-42. [Link]

  • Stock, M. J., et al. (1996). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 39(1), 143-148. [Link]

  • Patel, K., et al. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). PubMed. [Link]

  • Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. PubMed. [Link]

  • Cirigliano, A., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Brito, M. A. D., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
  • MedChemica. (2022). Basic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Walayat, I., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. [Link]

  • de Aguiar, M., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Faizan, M., et al. (2024). Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

  • MedChemica. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Huang, L., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. [Link]

  • Kędzierska, E., et al. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. PubMed. [Link]

  • El-Gamal, M. I., et al. (2018). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. ACS Omega, 3(10), 12975-12985. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Novel Piperazine Compounds for Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1][2][3] Its versatile binding properties and synthetic tractability have made it a focal point in the quest for novel anticancer agents.[1][4] This guide offers a comparative analysis of the cytotoxic potential of recently developed piperazine derivatives, providing researchers and drug development professionals with essential experimental data, detailed protocols, and mechanistic insights to navigate this promising chemical space.

Comparative Cytotoxic Activity of Novel Piperazine Derivatives

The efficacy of novel piperazine compounds is demonstrated by their potent cytotoxic activity against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are critical benchmarks for this comparison. The following table summarizes the performance of several distinct classes of piperazine derivatives, highlighting the influence of various chemical substitutions on their anticancer potency.

Compound Class/IDDescriptionCancer Cell LineActivity (IC50/GI50 in µM)Reference
Vindoline-Piperazine Conjugates
Conjugate 23Vindoline-[4-(trifluoromethyl)benzyl]piperazineMDA-MB-468 (Breast)1.00[5][6]
Conjugate 25Vindoline-[1-bis(4-fluorophenyl)methyl]piperazineHOP-92 (Non-small cell lung)1.35[5][6]
Benzothiazole-Piperazine Derivatives
Compound 1dN-(6-methylbenzothiazol-2-yl)-2-(4-(pyridin-4-yl)piperazin-1-yl)acetamideHUH-7 (Hepatocellular)3.1[7]
Compound 1dN-(6-methylbenzothiazol-2-yl)-2-(4-(pyridin-4-yl)piperazin-1-yl)acetamideMCF-7 (Breast)0.98[8]
Compound 1dN-(6-methylbenzothiazol-2-yl)-2-(4-(pyridin-4-yl)piperazin-1-yl)acetamideHCT-116 (Colorectal)1.54[8]
Benzhydryl-Piperazine Derivatives
Compound 5a1-(4-chlorobenzhydryl)-4-(4-chlorobenzoyl)piperazineHUH7 (Liver), MCF7 (Breast), HCT-116 (Colon)High cytotoxicity observed[9]
Miscellaneous Piperazine Derivatives
Compound PCC(2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanoneSNU-475 (Human Liver Cancer)6.98[10]
Compound A-11(4-(3-Methoxyphenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanoneHCT-116 (Colon Cancer)4.26[11]
Compound 15Arylpiperazine DerivativeLNCaP (Prostate Cancer)< 5[12]

Insights from Structure-Activity Relationship (SAR) Studies:

The data reveals critical structure-activity relationships. For instance, in vindoline-piperazine conjugates, substitutions at position 17 of the vindoline core appear more beneficial than at position 10.[5] Furthermore, N-aralkyl groups, such as [4-(trifluoromethyl)benzyl] and 1-bis(4-fluorophenyl)methyl, significantly enhance cytotoxic potency.[5] In benzothiazole-piperazine derivatives, the position of electron-withdrawing groups on the phenyl ring can dramatically alter activity.[7] These insights are crucial for the rational design of next-generation compounds.

Mechanistic Insights: Induction of Apoptosis

A predominant mechanism through which many piperazine derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[10] While specific pathways can vary, a common route involves the intrinsic apoptotic cascade. This pathway is often initiated by compound-induced cellular stress, leading to changes in mitochondrial membrane potential, the release of cytochrome c, and subsequent activation of caspase enzymes, which execute the apoptotic program.[10]

Piperazine Piperazine Compound Mito Mitochondrial Stress Piperazine->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified diagram of a common apoptotic signaling pathway.

Experimental Design and Protocols

The preclinical evaluation of novel piperazine compounds follows a structured workflow to rigorously assess efficacy and mechanism of action.

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Synthesis Compound Synthesis Cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB) Synthesis->Cytotoxicity Test Lead_ID Lead Compound Identification Cytotoxicity->Lead_ID Identify Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase) Lead_ID->Apoptosis_Assay Investigate In_Vivo In Vivo Evaluation Lead_ID->In_Vivo Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis Elucidate

Caption: General workflow for preclinical anticancer drug evaluation.

Detailed Experimental Protocols

Accurate and reproducible cytotoxicity data relies on standardized in vitro assays. Below are detailed methodologies for three commonly employed experiments.

This colorimetric assay is a robust method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Step 1: Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5 x 10³ cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Step 2: Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (typically 24 to 72 hours).

  • Step 3: MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Step 4: Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

This assay is based on the measurement of cellular protein content, providing a reliable estimation of cell density.

  • Step 1: Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Step 2: Cell Fixation: After the treatment incubation, gently fix the cells by adding a cold solution of 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Step 3: Staining: Wash the plates with water to remove TCA and then air-dry. Add a 0.4% (w/v) solution of SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Step 4: Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Step 5: Dye Solubilization: Air-dry the plates and add 10 mM Tris base solution to solubilize the protein-bound SRB dye.

  • Step 6: Absorbance Measurement: Read the absorbance at approximately 510 nm. The absorbance is proportional to the total cellular protein mass.

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage or lysis.[10]

  • Step 1: Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Step 2: Sample Collection: After incubation, centrifuge the plate at approximately 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • Step 3: Reaction Incubation: Add the LDH reaction mixture, containing a catalyst and dye solution (as per the manufacturer's kit), to each well with the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.

  • Step 4: Stop Reaction and Measurement: Add the provided stop solution to each well and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Step 5: Data Analysis: Calculate cytotoxicity by comparing the LDH activity in treated wells to the spontaneous and maximum release controls.

Conclusion

The piperazine scaffold continues to be a highly versatile and fruitful platform for the development of potent anticancer agents. The comparative data presented demonstrates that strategic modifications to the piperazine core can yield compounds with significant cytotoxic activity against a range of cancer cell lines. Mechanistic studies frequently point to the induction of apoptosis as a key mode of action.[10] The continued exploration of this chemical space, guided by rigorous in vitro evaluation and rational structure-activity relationship studies, holds considerable promise for the discovery of next-generation cancer therapeutics.

References

  • Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents. (n.d.). Benchchem.
  • Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity. (n.d.). Benchchem.
  • Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. (n.d.). Taylor & Francis.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI.
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PubMed Central.
  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). ResearchGate.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). PubMed Central.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.).
  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2022). ResearchGate.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.).
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). National Institutes of Health.
  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. (n.d.). MDPI.
  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2022). ResearchGate.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2019). ResearchGate.
  • Cytotoxic activities of some benzothiazole-piperazine derivatives. (n.d.). Taylor & Francis Online.
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). PubMed Central.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Piperazin-1-yl(pyrazin-2-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage this final experimental step with confidence and precision.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Key Hazard Classifications:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

This information dictates that the compound must be handled as a hazardous substance, requiring specific personal protective equipment (PPE) and disposal pathways to mitigate exposure risks. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the development of a Chemical Hygiene Plan (CHP) that outlines procedures for handling such hazardous chemicals.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of the compound, direct contact must be avoided. The following PPE is mandatory when handling Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride for disposal.

PPE ComponentSpecificationRationale
Eye/Face Protection Safety goggles with side-shields or a face shield.[4]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can lead to irritation.
Body Protection A long-sleeved lab coat.Protects the skin on the arms and body from accidental contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][4]Minimizes the inhalation of any dust or aerosols, which could cause respiratory irritation.

Disposal Procedures: A Step-by-Step Guide

The disposal of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride must be conducted in accordance with federal, state, and local regulations.[4][5] The Environmental Protection Agency (EPA) provides a framework for hazardous waste management from generation to disposal, often referred to as the "cradle-to-grave" approach.[5]

Waste Segregation and Containerization

Proper segregation is a cornerstone of safe laboratory waste management.[6][7]

Step 1: Identify the Waste Stream. Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, whether in pure solid form or in a solution, should be classified as hazardous chemical waste.

Step 2: Select the Appropriate Waste Container.

  • Solid Waste: Use a clearly labeled, sealable, and chemically compatible container for the solid compound.[6]

  • Liquid Waste: If the compound is in solution, use a compatible, leak-proof container (e.g., a glass bottle for solvents).[6] Do not mix with incompatible waste streams; for example, keep organic solvents separate from aqueous solutions unless your institution's guidelines permit it.[8]

Step 3: Label the Container. The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride," and any associated hazard symbols (e.g., irritant).[6][9]

On-Site Accumulation and Storage

Laboratories typically have a designated satellite accumulation area (SAA) for hazardous waste.[10]

Step 4: Store the Waste Container. Place the sealed and labeled container in your laboratory's designated hazardous waste SAA. This area should be well-ventilated, secure, and have secondary containment to catch any potential leaks.[6]

Step 5: Await Professional Disposal. Your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company will collect the waste from the SAA for final treatment and disposal.[6][7] Never pour this chemical down the drain or dispose of it in the regular trash.[6]

Spill and Emergency Procedures

Accidents can happen, and a clear, rehearsed response plan is essential.

Small Spills (Benchtop)

For a small spill (generally under 1 liter and contained on a manageable surface):

Step 1: Alert and Isolate. Notify personnel in the immediate area of the spill.

Step 2: Don Appropriate PPE. Ensure you are wearing the full PPE outlined in Section 2.

Step 3: Contain and Absorb. Cover the spill with an inert absorbent material, such as vermiculite or sand, working from the outside in to prevent spreading.[11][12]

Step 4: Collect the Residue. Carefully scoop the absorbent material into a designated hazardous waste container.[11][13]

Step 5: Decontaminate the Area. Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[12][14]

Large Spills

For spills larger than 1 liter or any spill that you are not comfortable handling:

Step 1: Evacuate and Secure. Immediately evacuate the area and close the laboratory doors to contain any potential vapors.[12] Post a warning sign on the door.[12]

Step 2: Notify Authorities. Contact your institution's EHS or emergency response team.[12] Be prepared to provide the chemical name and any known hazard information.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal & Spill Response cluster_final Final Disposition Start Start: Disposal of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride Assess Assess Hazards (SDS/Analog Data) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Spill Spill Occurred? PPE->Spill SmallSpill Small Spill: 1. Contain with Absorbent 2. Collect in Waste Container 3. Decontaminate Area Spill->SmallSpill Yes, <1L LargeSpill Large Spill: 1. Evacuate & Secure Area 2. Notify EHS/Emergency Response Spill->LargeSpill Yes, >1L NoSpill Routine Disposal Spill->NoSpill No Segregate Segregate as Hazardous Waste (Solid or Liquid) SmallSpill->Segregate Collection Professional Collection (EHS/Licensed Contractor) LargeSpill->Collection NoSpill->Segregate Container Use Labeled, Compatible Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store Store->Collection End End: Compliant Disposal Collection->End

Caption: Disposal workflow for Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride.

By adhering to these detailed procedures, researchers can ensure that the disposal of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is managed safely, responsibly, and in full compliance with regulatory standards, thereby upholding the principles of scientific integrity and laboratory safety.

References

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Vertex AI Search.
  • Decontamination and Laboratory Cleanup. (n.d.). UMN University Health & Safety.
  • Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety.
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • Laboratories - Standards. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Chemical Spill Procedures. (n.d.). California State University Monterey Bay.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • Safety Data Sheet - Piperazin-1-yl(pyridin-2-yl)methanone dihydrochloride. (2024, December 19). CymitQuimica.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA).
  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration (OSHA).
  • How Do You Dispose Of Waste In A Laboratory? (2025, May 24). Chemistry For Everyone - YouTube.
  • Affordable Nationwide Lab Pack Disposal Services. (n.d.). Hazardous Waste Experts.
  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health.
  • Secure Lab Waste Disposal Solutions in Pennsylvania. (n.d.). Environmental Marketing Services.
  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023, August 18). YouTube.
  • Proper Handling of Hazardous Waste Guide. (n.d.). US EPA. Available at: [Link]

  • How To: Lab Waste. (2022, May 23). YouTube.
  • Safety Data Sheet - Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone. (2025, December 22). MedchemExpress.com.
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
  • Safety Data Sheet - Piperazine. (2018, January 18). Fisher Scientific.
  • Hazardous Waste. (n.d.). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Safety Data Sheet - Piperazine. (2025, January 2). Sigma-Aldrich.
  • Safety Data Sheet - Piperazine Anhydrous. (2025, March 28). TCI Chemicals.
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.

Sources

A Senior Application Scientist's Guide to the Safe Handling of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride. In the fast-paced environment of drug discovery and development, a deep understanding of the chemical reagents we work with is paramount to ensuring both the integrity of our research and the safety of our team. This guide is structured to provide you with immediate, actionable information for the operational use and disposal of this compound, grounded in established safety protocols and scientific principles.

Hazard Identification and Risk Assessment

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a heterocyclic compound that, based on data from structurally similar molecules, requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, information from analogous piperazine and pyridine-containing compounds indicates several potential hazards.

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Ingestion of this compound may be harmful.[1]

  • Sensitization: Piperazine and its derivatives have been known to cause skin and respiratory sensitization, which can lead to allergic reactions upon subsequent exposures.[3][4]

GHS Pictograms for Structurally Similar Compounds:

PictogramHazard Class

Acute Toxicity (oral), Skin Irritation, Eye Irritation, Respiratory Tract Irritation

It is imperative to obtain a compound-specific Safety Data Sheet (SDS) from your supplier and conduct a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride. The following table outlines the minimum required PPE.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles with side-shields or a face shield.[2]Protects against splashes and airborne particles that can cause serious eye irritation.
Hands Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation and potential sensitization.[2][5]
Body A lab coat or impervious clothing.[2][6]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated.[3][6]Minimizes the risk of inhaling irritant dust particles.

PPE Donning and Doffing Workflow:

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Proper sequence for donning and doffing PPE.

Operational Handling and Engineering Controls

Adherence to proper handling procedures within a controlled environment is crucial for minimizing exposure.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or if there is a potential for dust or aerosol generation.[2]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2][3]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned and that the work area is clean and uncluttered.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1] Do not eat, drink, or smoke in the laboratory.[1][2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation develops.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response Workflow:

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate notify Notify Supervisor & EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end Spill Cleaned dispose->end

Caption: Step-by-step spill response procedure.

Disposal Plan

Proper disposal of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Disposal Route: Dispose of the waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[2] Do not dispose of it down the drain.[6]

Storage and Stability

Proper storage is key to maintaining the integrity of the compound and ensuring safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] Some sources recommend storage at room temperature.[7]

  • Incompatibilities: Keep away from strong oxidizing agents.[1]

By adhering to these guidelines, you can confidently and safely incorporate Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride into your research workflows. Always prioritize safety and consult your institution's environmental health and safety (EHS) department for any specific questions or concerns.

References

  • New Jersey Department of Health. (n.d.). PIPERAZINE DIHYDROCHLORIDE HAZARD SUMMARY. [Link]

  • MySkinRecipes. (n.d.). Piperazin-1-yl-pyrazin-2-yl-methanonehydrochloride. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.